molecular formula C13H23NO4 B558547 Boc-D-Chg-OH CAS No. 70491-05-3

Boc-D-Chg-OH

货号: B558547
CAS 编号: 70491-05-3
分子量: 257.33 g/mol
InChI 键: QSUXZIPXYDQFCX-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Intermediate in the preparation of Ximelagatran.>

属性

IUPAC Name

(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXZIPXYDQFCX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426700
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70491-05-3
Record name (2R)-[(tert-Butoxycarbonyl)amino](cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-Butoxycarbonyl-D-cyclohexylglycine, commonly referred to as Boc-D-Chg-OH. This non-proteinogenic amino acid is a valuable building block in peptide synthesis and drug discovery, prized for its ability to introduce conformational constraints and enhance the lipophilicity of peptides. This document details its physicochemical characteristics, provides experimental protocols for its use, and outlines its spectroscopic profile.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its bulky cyclohexyl side chain and the acid-labile Boc protecting group make it a unique and versatile reagent in synthetic organic chemistry.

PropertyValueReference(s)
Chemical Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1][2]
CAS Number 70491-05-3[1]
Appearance White to off-white powder or lumps[1]
Melting Point 75 °C (lit.)[3]
Optical Rotation [α]²⁰D = -12.3 ± 2º (c=1 in MeOH)[1]
Purity ≥ 98%[2]
Predicted pKa 4.01 ± 0.10[3]
Predicted Boiling Point 407.9 ± 28.0 °C at 760 mmHg[3]
Predicted Density 1.111 ± 0.06 g/cm³[3]

Synonyms: (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, N-Boc-D-cyclohexylglycine, Boc-D-cyclohexyl-glycine, Boc-D-alpha-cyclohexylglycine.[3][4]

Solubility

This compound exhibits solubility in a range of organic solvents.

SolventSolubility
ChloroformSoluble
Dichloromethane (B109758)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateSoluble

Qualitative data from supplier information.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of D-cyclohexylglycine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-Cyclohexylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane (or other suitable solvent)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl) or citric acid solution

Procedure:

  • Dissolution: Dissolve D-cyclohexylglycine in an aqueous solution of sodium bicarbonate.

  • Reaction: Add a solution of di-tert-butyl dicarbonate in dioxane to the stirred amino acid solution.

  • Incubation: Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with a nonpolar organic solvent like hexane (B92381) to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of HCl or citric acid.

    • Extract the product into ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Diagram of the Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification D-Cyclohexylglycine D-Cyclohexylglycine Reaction_Mixture Reaction in Dioxane/Water D-Cyclohexylglycine->Reaction_Mixture Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction_Mixture Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Washing Washing with Hexane Solvent_Removal->Washing Acidification Acidification (pH 2-3) Washing->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Properties

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum of this compound would be expected to show characteristic signals for the protons of the tert-butyl group, the cyclohexyl ring, and the alpha-proton.

¹³C NMR: The carbon NMR spectrum provides evidence for all 13 carbon atoms in the molecule, with distinct chemical shifts for the carbonyl carbons, the carbons of the Boc group, and the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch of the carboxylic acid
~2930 and ~2850C-H stretch of the cyclohexyl and tert-butyl groups
~1710 (strong)C=O stretch of the carboxylic acid
~1690 (strong)C=O stretch of the carbamate (B1207046) (Boc group)
~1160C-O stretch of the Boc group

These are typical values for N-Boc protected amino acids and may vary slightly for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or its sodium adduct [M+Na]⁺. Fragmentation of the molecular ion typically involves the loss of the Boc group or parts of it.

Expected Fragmentation Pattern:

  • Loss of tert-butyl group: [M - 56]⁺

  • Loss of isobutylene: [M - 56 + H]⁺

  • Loss of the entire Boc group: [M - 100]⁺

  • Decarboxylation: [M - 44]⁺

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy.

Experimental Protocol: Incorporation of this compound in SPPS

1. Resin Preparation:

  • Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

2. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group.

  • Wash the resin with DCM and then neutralize with a solution of 10% diisopropylethylamine (DIEA) in DCM.

3. Coupling of this compound:

  • Activate this compound using a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF.

  • Add the activated amino acid solution to the resin and agitate to facilitate coupling.

  • Monitor the reaction completion using the Kaiser test.

4. Cleavage from Resin:

  • After synthesis completion, cleave the peptide from the resin using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF), in the presence of a scavenger like anisole.

Diagram of the Boc-SPPS Workflow

G Start Start Resin_Swelling Resin Swelling in DCM Start->Resin_Swelling Boc_Deprotection Boc Deprotection (TFA/DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling of this compound Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Wash->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (HF) Final_Deprotection->Cleavage Purification Peptide Purification Cleavage->Purification End End Purification->End

Caption: General workflow for Boc solid-phase peptide synthesis.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use in a well-ventilated area.

    • Avoid breathing dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

Store in a cool, dry, and well-ventilated place.[3]

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.

References

An In-Depth Technical Guide to Boc-D-Chg-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH, chemically known as (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic peptide chemistry. Its unique structural features, particularly the bulky cyclohexyl side chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, confer valuable properties to peptides, influencing their conformation, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Molecular Structure and Formula

This compound is a chiral molecule with the D-configuration at the α-carbon. The structure consists of a carboxylic acid group, an α-amino group protected by a Boc moiety, and a cyclohexyl group as the side chain.

Molecular Formula: C₁₃H₂₃NO₄[1][2][3][4]

Chemical Structure:

The IUPAC name for this compound is (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid.[1]

Physicochemical and Quantitative Data

The properties of this compound make it a versatile reagent in peptide synthesis. The following table summarizes its key quantitative data.

PropertyValueReferences
Molecular Weight 257.33 g/mol [1][2][3]
CAS Number 70491-05-3[1][2][4]
Appearance White to off-white powder or lumps[4]
Purity ≥ 99% (TLC)[4]
Melting Point 122-126 ºC (for DCHA salt)[5]
Optical Rotation [α]D²⁰ -12.3 ± 2º (c=1 in MeOH)[4]
Storage Conditions 0-8°C[4][5]

Note: Some properties, such as the melting point, are reported for the dicyclohexylammonium (B1228976) (DCHA) salt of this compound, which is a common commercially available form.[5]

Role in Peptide Synthesis and Drug Development

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a cyclohexylglycine residue into a peptide sequence. The incorporation of this non-natural amino acid can significantly impact the therapeutic potential of a peptide.

  • Enhanced Metabolic Stability: The bulky cyclohexyl side chain can provide steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation and thereby increasing the peptide's in vivo half-life.

  • Improved Receptor Affinity: The hydrophobic nature of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to enhanced binding affinity and selectivity.

  • Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, inducing specific secondary structures that may be crucial for biological activity.

These attributes make this compound a valuable component in the design of novel peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Pre-loaded resin (e.g., Merrifield or PAM resin with the initial amino acid attached)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Scavengers (e.g., anisole (B1667542) for cleavage)

  • Diethyl ether

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating it with a solution of 50% TFA in DCM for 30 minutes. The resin is then washed with DCM and DMF to remove residual acid and byproducts.

  • Neutralization: The protonated N-terminal amine is neutralized by washing the resin with a solution of 10% DIEA in DMF. This is followed by several washes with DMF and DCM to remove excess base.

  • Amino Acid Activation: In a separate vessel, this compound (3 equivalents relative to the resin loading) is pre-activated.

    • For HBTU/HOBt coupling: Dissolve this compound, HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to activate for 5-10 minutes.

    • For DIC/HOBt coupling: Dissolve this compound and HOBt (3 eq.) in a 1:1 mixture of DMF/DCM. Add this solution to the resin, followed by the addition of DIC (3 eq.).

  • Coupling: The activated this compound solution is added to the neutralized resin. The reaction vessel is agitated for 2-4 hours. The bulky nature of the cyclohexyl side chain may necessitate longer coupling times or a double coupling step to ensure complete reaction.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test. A negative result (no color change) indicates that all primary amines have reacted.

  • Washing: After a successful coupling, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.

  • Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) or another strong acid cocktail (e.g., TFMSA) in the presence of scavengers. The crude peptide is then precipitated with cold diethyl ether, collected, and purified.

Visualizations

The following diagrams illustrate the key molecular structure and the experimental workflow for the use of this compound in peptide synthesis.

Boc_D_Chg_OH_Structure cluster_boc Boc Protecting Group cluster_amino_acid D-Cyclohexylglycine Core Boc t-Bu-O-C=O Alpha_C α-C Boc->Alpha_C N-protection Carboxyl COOH Alpha_C->Carboxyl Cyclohexyl Cyclohexyl Alpha_C->Cyclohexyl Side Chain

Caption: Molecular components of this compound.

SPPS_Workflow Start Start with Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling 4. Coupling to Resin Neutralization->Coupling Activation 3. Activation of This compound Activation->Coupling Washing 5. Washing (DMF, DCM) Coupling->Washing Cycle Repeat for next amino acid Washing->Cycle Cycle->Deprotection Continue Elongation Cleavage Final Cleavage from Resin (e.g., HF) Cycle->Cleavage Synthesis Complete

Caption: Boc-SPPS workflow for incorporating this compound.

References

Synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH) is a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug development. Its bulky cyclohexyl side chain imparts unique conformational constraints and lipophilicity to peptides, enhancing their metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide sequences using standard solid-phase and solution-phase synthesis methodologies. This technical guide provides an in-depth overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data from analogous reactions, and a visual representation of the synthesis workflow.

Introduction

The synthesis of modified peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, such as D-cyclohexylglycine, are valuable building blocks in this endeavor. The incorporation of D-cyclohexylglycine can render peptides resistant to enzymatic degradation and improve their pharmacological profiles. The Boc protecting group is a widely used, acid-labile protecting group for the amino function of amino acids, facilitating their use in peptide synthesis. The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is, therefore, a fundamental step in the preparation of many peptide-based drug candidates.

The most common and straightforward method for the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is the direct N-tert-butoxycarbonylation of D-cyclohexylglycine. This reaction involves the treatment of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.

Synthesis Pathway

The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is a single-step process involving the protection of the amino group of D-cyclohexylglycine.

Synthesis_Pathway D_Chg D-Cyclohexylglycine Reaction Boc Protection D_Chg->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc Anhydride) Boc_Anhydride->Reaction Base Base (e.g., NaOH, NaHCO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Boc_D_Chg N-tert-Butoxycarbonyl- D-cyclohexylglycine Reaction->Boc_D_Chg

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid (Boc-D-Chg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis applications, and biological significance of (R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid, commonly known as Boc-D-Chg-OH. This non-proteinogenic amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides such as Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Compound Identification

IdentifierValue
CAS Number 70491-05-3
IUPAC Name (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Other Synonyms (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, N-tert-butoxycarbonyl-D-2-cyclohexylglycine, Boc-D-cyclohexylglycine

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₂₃NO₄Multiple Sources
Molecular Weight 257.33 g/mol Multiple Sources
Appearance White to off-white solid[1]
Melting Point 122-126 °CChem-Impex
Solubility Soluble in DMF, NMP, and DCMBenchChem
Storage Temperature 2-8 °CCarbolution
Topological Polar Surface Area (TPSA) 75.6 ŲAmbeed
XLogP3 2.9PubChem
Hydrogen Bond Donors 2Ambeed
Hydrogen Bond Acceptors 4Ambeed
Rotatable Bond Count 6Ambeed

Application in Peptide Synthesis

This compound is a valuable reagent in Boc-chemistry solid-phase peptide synthesis (SPPS). The bulky and hydrophobic cyclohexyl side chain can impart unique conformational constraints and increase metabolic stability in the resulting peptides. This makes it a favored component in the design of peptide-based therapeutics.[1]

Experimental Protocols

The following section outlines a generalized workflow for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

1. Resin Preparation and Swelling

Standard resins for Boc-SPPS, such as Merrifield, PAM, or MBHA resins, are suitable.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with dimethylformamide (DMF) three times.

    • Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes before the first coupling step.[1]

2. Nα-Boc Deprotection

The temporary Nα-Boc protecting group is removed by acidolysis.

  • Reagents:

    • Deprotection solution: 50% (v/v) trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Wash the resin-bound peptide with DCM (3 times).

    • Treat the resin with the deprotection solution for 2-5 minutes.

    • Drain the solution and treat again with the deprotection solution for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.[2]

3. Neutralization

The resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized before coupling.

  • Reagents:

    • Neutralization solution: 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Procedure:

    • Wash the resin with DCM.

    • Treat the resin with the neutralization solution for 2 minutes, and repeat once.

    • Wash the resin with DCM to remove excess base.[2]

4. Amino Acid Coupling

Due to the steric bulk of the cyclohexyl side chain, efficient coupling reagents and potentially longer reaction times are recommended for this compound.

  • Recommended Method: HBTU/HOBt Activation

    • Reagents:

      • This compound (3 equivalents relative to resin loading)

      • HBTU (2.9 equivalents)

      • HOBt (3 equivalents)

      • DIEA (6 equivalents)

      • DMF as solvent

    • Procedure:

      • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

      • Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.

      • Add the activated amino acid solution to the neutralized resin.

      • Shake the reaction vessel for 1-2 hours.

      • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), continue shaking for another hour or perform a second coupling.

      • Once the ninhydrin test is negative, wash the resin with DMF (3 times) and DCM (3 times).[1]

  • Alternative Method: DIC/HOBt Activation

    • Reagents:

      • This compound (3 equivalents)

      • DIC (3 equivalents)

      • HOBt (3 equivalents)

      • DMF/DCM (1:1) as solvent

    • Procedure:

      • Dissolve this compound and HOBt in a 1:1 mixture of DMF and DCM.

      • Add the solution to the neutralized resin.

      • Add DIC to the reaction mixture.

      • Shake the reaction vessel for 2-4 hours.

      • Monitor the coupling reaction with the ninhydrin test and proceed as described for the HBTU/DIEA method.[1]

5. Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

  • Reagents:

    • Capping solution: Acetic anhydride/Pyridine/DCM in a 1:1:8 ratio.

  • Procedure:

    • Treat the resin with the capping solution for 10-20 minutes.

    • Wash the resin with DCM and DMF.

6. Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).

  • Reagents:

    • Anhydrous HF

    • Scavenger (e.g., anisole)

  • Procedure:

    • Place the dried peptide-resin in an HF cleavage apparatus.

    • Add a scavenger such as anisole.

    • Cool the apparatus to -5 to 0 °C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration.[1]

7. Purification

Peptides containing the hydrophobic cyclohexylalanine residue are often purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

    • Filter the solution to remove insoluble material.

    • Inject the solution onto an appropriate RP-HPLC column (e.g., C18).

    • Elute the peptide using a linear gradient of increasing acetonitrile (B52724) concentration in water, typically containing 0.1% TFA.

    • Collect fractions corresponding to the desired peptide peak.

    • Analyze the fractions for purity and identity using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.[1]

Role in GnRH Antagonists and Signaling Pathway

This compound is a key component in the synthesis of various peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists. These antagonists are used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.

GnRH, a decapeptide released from the hypothalamus, stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate the production of sex steroids like testosterone (B1683101) and estrogen. GnRH antagonists function by competitively blocking the GnRH receptor on pituitary gonadotrophs, thereby inhibiting the downstream signaling cascade that leads to LH and FSH release. This results in a rapid reduction of sex hormone levels.

The incorporation of non-proteinogenic D-amino acids like D-cyclohexylglycine can enhance the metabolic stability and receptor binding affinity of these synthetic antagonists.

GnRH Signaling Pathway and Antagonist Action

The following diagram illustrates the GnRH signaling pathway and the mechanism of action of a GnRH antagonist.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Pituitary Gonadotroph) GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (containing D-Chg) Antagonist->GnRHR Competitively Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates Blocked Signaling Blocked PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca2->Secretion MAPK MAPK Cascade PKC->MAPK Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription Transcription->Secretion SPPS_Workflow start Start: Resin Swelling deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of this compound (HBTU/HOBt or DIC/HOBt) neutralization->coupling wash1 Wash (DMF, DCM) coupling->wash1 ninhydrin Ninhydrin Test wash1->ninhydrin recouple Recouple ninhydrin->recouple Positive next_cycle Proceed to Next Cycle ninhydrin->next_cycle Negative recouple->coupling next_cycle->deprotection More Amino Acids final Final Cleavage & Purification next_cycle->final Sequence Complete

References

Molecular weight of Boc-D-cyclohexylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-cyclohexylglycine), a non-proteinogenic amino acid derivative crucial in peptide synthesis. Its unique structural properties, characterized by a bulky, hydrophobic cyclohexyl side chain, are instrumental in designing peptides with enhanced metabolic stability and specific conformational constraints. This guide details the compound's physicochemical properties, provides a generalized experimental protocol for its incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS), and illustrates the synthetic workflow.

Physicochemical Properties

Boc-D-cyclohexylglycine is a chiral building block widely used in the synthesis of peptide-based therapeutics and novel organic molecules. The tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled, sequential addition during peptide synthesis.[1] The cyclohexyl side chain enhances the lipophilicity of the resulting peptide, which can improve its interaction with hydrophobic receptor pockets and increase its resistance to enzymatic degradation.[1]

All quantitative and identifying data for Boc-D-cyclohexylglycine are summarized in the table below for quick reference.

PropertyValue
Molecular Weight 257.33 g/mol [2][3][4][5]
Molecular Formula C₁₃H₂₃NO₄[1][2][3][4]
CAS Number 70491-05-3[1][2][3][6]
Appearance White to off-white solid[1][7]
Melting Point 75 °C[7][8]
Boiling Point 407.9 ± 28.0 °C (Predicted)[7][8]
Density 1.111 ± 0.06 g/cm³ (Predicted)[7][8]
Synonyms Boc-D-Chg-OH, (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid[1][9]

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The primary application of Boc-D-cyclohexylglycine is as a building block in Boc-SPPS. The synthesis is a cyclical process where each amino acid is added sequentially to a growing peptide chain that is anchored to an insoluble resin support. The diagram below illustrates the four key steps in a single cycle of amino acid addition.

Boc_SPPS_Cycle cluster_main Boc-SPPS Elongation Cycle Deprotection Step 1: Deprotection (Boc Removal) Neutralization Step 2: Neutralization Deprotection->Neutralization  TFA Salt Coupling Step 3: Coupling (Incoming Boc-AA) Neutralization->Coupling  Free Amine Wash Step 4: Washing Coupling->Wash  Peptide Bond  Formed Wash->Deprotection  Ready for  Next Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Boc-D-Cyclohexylglycine via SPPS

This section provides a generalized protocol for a single coupling cycle in a manual Boc-SPPS workflow to incorporate an amino acid such as Boc-D-cyclohexylglycine.

Materials:

  • Peptide-resin (with a free N-terminal amino acid from the previous cycle)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Boc-D-cyclohexylglycine

  • Coupling Reagent (e.g., HBTU/HOBt or DCC)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM within a suitable reaction vessel for 15-30 minutes.

  • Step 1: Boc Deprotection:

    • Drain the DCM from the resin.

    • Add a solution of 50% TFA in DCM to the resin (e.g., 10 mL per gram of resin).[8]

    • Agitate the mixture for a short pre-wash (2-5 minutes), then drain.[8]

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature to ensure complete removal of the N-terminal Boc group.[8]

    • Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Step 2: Neutralization:

    • To neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA in DCM.[1]

    • Agitate for 5-10 minutes. Repeat this step once.

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base. The resin now has a free amine ready for coupling.[1]

  • Step 3: Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-D-cyclohexylglycine (2-4 equivalents relative to the resin substitution level). To do this, dissolve the Boc-D-cyclohexylglycine and a coupling reagent like HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution.[1]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric bulk of the cyclohexyl side chain, longer coupling times or a second coupling may be necessary to ensure the reaction goes to completion.[10]

    • Optional: Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.[1]

  • Step 4: Washing:

    • Drain the coupling solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle. These steps are repeated until the desired peptide sequence is fully assembled. The final step after assembling the full sequence is the cleavage of the peptide from the resin support, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF).[1][8]

References

A Technical Guide to the Solubility of Boc-D-Chg-OH in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and purification, ensuring reproducibility and scalability of synthetic processes.

Core Concepts: Solubility of Boc-Protected Amino Acids

The solubility of an amino acid derivative like this compound is primarily governed by the physicochemical properties of its constituent parts: the hydrophobic tert-butoxycarbonyl (Boc) protecting group, the bulky and nonpolar cyclohexyl side chain, and the polar carboxylic acid group.

Generally, Boc-protected amino acids exhibit good solubility in a range of organic solvents. The hydrophobic nature of the Boc group and, in this specific case, the cyclohexyl moiety, significantly reduces aqueous solubility. The presence of the free carboxylic acid allows for some solubility in polar organic solvents and the potential for salt formation to enhance solubility in aqueous media, though this is often limited.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, qualitative information and data from structurally analogous compounds provide a strong predictive framework. The bulky, nonpolar cyclohexyl side chain of this compound suggests its solubility profile will be similar to other Boc-protected amino acids with large hydrophobic side chains, such as Boc-L-leucine and Boc-L-phenylalanine.

Table 1: Solubility Characteristics of this compound and Structurally Related Compounds

SolventSolvent TypeThis compound (Qualitative)Boc-L-Leucine (Qualitative)Boc-L-Phenylalanine (Quantitative Example)
Dichloromethane (DCM)ChlorinatedSolubleSoluble-
ChloroformChlorinatedSolubleSoluble-
Dimethylformamide (DMF)Polar AproticLikely SolubleLikely Soluble-
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleSoluble≥ 2.5 mg/mL (in a co-solvent system)[1]
Ethyl Acetate (EtOAc)EsterSolubleSoluble-
AcetoneKetone-Soluble-
Tetrahydrofuran (THF)EtherLikely Soluble--
Methanol (MeOH)Polar ProticLikely Soluble--
Ethanol (EtOH)Polar ProticLikely Soluble--
WaterPolar ProticPoorly Soluble/InsolublePoorly Soluble/Insoluble-
Hexane/HeptaneNonpolarPoorly Soluble/InsolublePoorly Soluble/Insoluble-

Disclaimer: The qualitative solubility for this compound is based on typical behavior of Boc-protected amino acids and available vendor information. Quantitative data for Boc-L-phenylalanine is provided as a reference for a structurally similar compound and was determined in a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1]. For precise applications, experimental determination of solubility for this compound in the specific solvent of interest is highly recommended.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a robust and widely accepted methodology.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent of interest to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should remain saturated with undissolved solid present.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle.

    • Centrifuge the vial to pellet the remaining undissolved solid.

  • Sample Collection and Filtration:

    • Carefully draw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Quantification by HPLC:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the filtered, saturated solution of this compound into the HPLC system.

    • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the sample based on its peak area. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

Visualizing the Workflow

To further clarify the process, the following diagrams illustrate the logical flow of solubility determination.

SolubilityDeterminationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Result Start Start PrepStandards Prepare Standard Solutions Start->PrepStandards PrepSample Prepare Supersaturated Sample Start->PrepSample CalCurve Generate Calibration Curve PrepStandards->CalCurve Equilibrate Equilibrate Sample (Shake-Flask) PrepSample->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Settle) Equilibrate->Separate Filter Filter Supernatant Separate->Filter HPLCAnalysis Analyze by HPLC Filter->HPLCAnalysis Quantify Quantify Sample Concentration HPLCAnalysis->Quantify CalCurve->Quantify End Solubility Value Quantify->End

Caption: General workflow for determining compound solubility.

ShakeFlaskProtocol A 1. Add excess this compound to a vial B 2. Add a known volume of solvent A->B C 3. Equilibrate with agitation (24-48h at constant temperature) B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Withdraw supernatant D->E F 6. Filter supernatant (e.g., 0.22 µm) E->F H 8. Analyze filtered sample and standards by HPLC F->H G 7. Prepare calibration standards G->H I 9. Calculate concentration from calibration curve H->I

Caption: Detailed steps of the shake-flask experimental protocol.

References

Unveiling the Spectroscopic Signature of Boc-D-Chg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-(tert-Butoxycarbonyl)-D-cyclohexylglycine (Boc-D-Chg-OH). Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's ¹H and ¹³C NMR spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis.

Summary of NMR Data

The structural elucidation of this compound is critically dependent on ¹H and ¹³C NMR spectroscopy. While a definitive, publicly available dataset from a single source is not available, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups: the N-Boc protecting group, the D-cyclohexylglycine core, and the carboxylic acid moiety. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.45Singlet9H
-CH- (cyclohexyl)1.00 - 1.90Multiplet11H
α-CH~4.00Doublet1H
-NH~5.00Doublet1H
-COOH10.0 - 12.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28.5
C (CH₃)₃ (Boc)~80.0
Cyclohexyl carbons25.0 - 42.0
α-C H~58.0
C =O (Boc)~156.0
C =O (acid)~175.0

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, based on standard practices for protected amino acids.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to minimize spectral interference from impurities.

  • Solvent Selection: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices that can effectively solubilize the compound.

  • Concentration: The specified concentration range is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Number of Scans: 16 to 32 scans are generally sufficient.

  • Spectral Width: A spectral width of 12-16 ppm is appropriate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (1024 or more) is typically required.

  • Spectral Width: A wider spectral width of 200-250 ppm is used.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data follows a structured workflow to ensure accuracy and reproducibility. This workflow is visualized in the diagram below.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A High Purity this compound B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve Sample (5-10 mg for 1H, 20-50 mg for 13C) B->C D Add Internal Standard (TMS) C->D E Setup 1H NMR Experiment (Scans, Spectral Width, Delay) D->E G Setup 13C NMR Experiment (Scans, Spectral Width, Delay, Decoupling) D->G F Acquire 1H Spectrum E->F I Fourier Transform F->I H Acquire 13C Spectrum G->H H->I J Phase Correction I->J K Baseline Correction J->K L Chemical Shift Referencing (to TMS) K->L M Integration (1H) & Peak Picking L->M N Structural Elucidation M->N

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry Analysis of Boc-D-Chg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of N-tert-butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a crucial building block in peptide synthesis and drug development. This document details experimental protocols, expected fragmentation patterns, and data interpretation to facilitate its characterization in a laboratory setting.

Introduction

This compound is a non-proteinogenic amino acid derivative widely utilized for the synthesis of peptides with enhanced stability and lipophilicity. Accurate characterization of this and related compounds is paramount for quality control and regulatory compliance. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the determination of its molecular weight and structural integrity. This guide focuses on the application of Electrospray Ionization (ESI) mass spectrometry for the analysis of this compound.

Experimental Protocols

A standard approach for the analysis of this compound involves high-performance liquid chromatography (HPLC) coupled with a mass spectrometer. The following protocols are based on established methods for the analysis of amino acids and their derivatives.

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to a concentration of approximately 1 mg/mL. A common solvent is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Dilution: Dilute the stock solution to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL, using the initial mobile phase composition.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following parameters provide a starting point for method development. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Conditions
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 4000 V
Gas Temperature 300 °C
Gas Flow 5 L/min
Nebulizer Pressure 15 psi
Fragmentor Voltage 135 V
Scan Range (MS1) m/z 50-500
Collision Energy (MS2) 10-40 eV (for fragmentation studies)

Data Presentation and Interpretation

The molecular formula of this compound is C₁₃H₂₃NO₄, with a monoisotopic mass of 257.1627 g/mol .

Expected Molecular Ions

Upon ESI-MS analysis, the following molecular ions are expected to be observed:

Ion SpeciesFormulaCalculated m/zIonization Mode
[M+H]⁺[C₁₃H₂₄NO₄]⁺258.1700Positive
[M+Na]⁺[C₁₃H₂₃NNaO₄]⁺280.1520Positive
[M-H]⁻[C₁₃H₂₂NO₄]⁻256.1554Negative
Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by inducing fragmentation. The fragmentation of Boc-protected amino acids is well-characterized and typically involves the loss of the Boc group or parts of it.

In positive ion mode, the protonated molecule [M+H]⁺ is selected as the precursor ion for MS/MS analysis. The primary fragmentation pathways involve the cleavage of the Boc protecting group.

G M_H [M+H]⁺ m/z 258.17 M_H_minus_C4H8 [M+H - C₄H₈]⁺ m/z 202.11 M_H->M_H_minus_C4H8 - C₄H₈ (56 Da) M_H_minus_Boc [M+H - C₅H₉O₂]⁺ m/z 158.10 M_H->M_H_minus_Boc - C₅H₉O₂ (101 Da) M_H_minus_C4H8_minus_CO2 [M+H - C₄H₈ - CO₂]⁺ m/z 158.10 M_H_minus_C4H8->M_H_minus_C4H8_minus_CO2 - CO₂ (44 Da) G M_H_neg [M-H]⁻ m/z 256.16 M_H_neg_minus_CO2 [M-H - CO₂]⁻ m/z 212.16 M_H_neg->M_H_neg_minus_CO2 - CO₂ (44 Da)

An In-depth Technical Guide to the Safety and Handling of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data sheet (SDS) information for N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a key building block in peptide synthesis and drug development. This document synthesizes available data on its hazards, safe handling protocols, and emergency procedures, tailored for professionals in research and pharmaceutical fields.

Core Safety and Physical Data

This compound is a white to off-white crystalline powder. While comprehensive toxicological data such as LD50 and LC50 values are not available, the compound is classified with specific hazards that necessitate careful handling.

Physical and Chemical Properties
PropertyValueSource
CAS Number 70491-05-3AK Scientific, Inc.
Molecular Formula C₁₃H₂₃NO₄AK Scientific, Inc.
Molecular Weight 257.33 g/mol PubChem
Appearance White to off-white powder or lumpsChem-Impex
Melting Point Not Available-
Boiling Point Not Available-
Solubility Soluble in MethanolTokyo Chemical Industry
Storage Temperature 2-8°CChem-Impex
Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Signal Word: Warning[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary personal protective equipment, handling procedures, and emergency responses.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn when handling this compound to prevent exposure.

PPE TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used if ventilation is inadequate or if dust is generated.[4]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools and ground all equipment when transferring large quantities.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

    • Store at the recommended temperature of 2-8°C.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of safety and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Risk Assessment and Management Workflow

This diagram illustrates the decision-making process for safely handling this compound, from initial hazard identification to emergency response.

cluster_assessment Risk Assessment cluster_experiment Experimental Protocol cluster_emergency Emergency Response HazardID Hazard Identification (Irritant) ExposureCtrl Exposure Controls (Fume Hood, PPE) HazardID->ExposureCtrl Mitigate HandlingProc Handling Procedures (Avoid Dust, Grounding) ExposureCtrl->HandlingProc Implement PeptideCoupling Peptide Coupling Reaction HandlingProc->PeptideCoupling Proceed with Caution Spill Spill Response HandlingProc->Spill If Spill Occurs Exposure Exposure Response (First Aid) HandlingProc->Exposure If Exposure Occurs Fire Fire Response HandlingProc->Fire If Fire Occurs Workup Reaction Workup & Purification PeptideCoupling->Workup Disposal Disposal Workup->Disposal Waste Management ResinSwell Resin Swelling (DMF) Coupling Coupling to Resin ResinSwell->Coupling Activation Activation of this compound (HBTU/DIEA in DMF) Activation->Coupling Washing Resin Washing (DMF, DCM) Coupling->Washing KaiserTest Kaiser Test (Confirmation) Washing->KaiserTest

References

Proper Handling and Storage of Boc-D-Chg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper handling and storage conditions for N-tert-Butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a critical building block in peptide synthesis and drug development. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 70491-05-3
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white powder
Melting Point Approximately 75 °C
Solubility Soluble in organic solvents such as methanol, and dichloromethane.

Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The recommended storage conditions are summarized in the following table.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)To minimize degradation and maintain chemical stability.
Humidity Store in a dry environment.The compound may be sensitive to moisture, which can lead to hydrolysis of the Boc protecting group.
Light Store in a light-resistant container.While specific data on photosensitivity is limited, it is good practice to protect from light to prevent potential degradation.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric components.
Container Keep in a tightly sealed container.To prevent contamination and exposure to moisture and air.

Note: While these are the generally recommended storage conditions, it is always best to refer to the certificate of analysis or the supplier's specific instructions for the particular lot of this compound being used. No detailed experimental studies on the long-term stability under various conditions were found in the public domain.

Handling Procedures

Due to its potential hazards, appropriate handling procedures must be followed to ensure the safety of personnel. This compound is classified as causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Engineering Controls
  • Ventilation: Handle in a chemical fume hood to minimize inhalation exposure.

  • Eye Wash Station and Safety Shower: These should be readily accessible in the work area.

General Handling Practices
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Experimental Protocols

While specific, detailed experimental protocols for the stability of this compound were not found in the performed searches, a general protocol for assessing the stability of a similar compound would typically involve:

  • Sample Preparation: Aliquot the compound into several vials.

  • Storage Conditions: Store the vials under various conditions (e.g., different temperatures, humidity levels, and light exposures).

  • Time Points: At specified time intervals (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition.

  • Analysis: Analyze the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) to detect any degradation products.

  • Data Evaluation: Compare the purity of the stored samples to a control sample stored under ideal conditions (e.g., -20°C, dark, dry).

Spill and Disposal Procedures

  • Spill: In case of a spill, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Visualization of Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the proper handling and storage of this compound.

Boc_D_Chg_OH_Handling Workflow for Proper Handling and Storage of this compound cluster_receiving Receiving and Initial Storage cluster_handling Handling and Use cluster_storage_longterm Long-Term Storage cluster_disposal Spill and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store_Initial Store in Designated Area (2-8°C, Dry, Dark) Inspect->Store_Initial Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store_Initial->Don_PPE Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Weigh Weigh Required Amount Work_Area->Weigh Use Use in Experiment Weigh->Use Seal Tightly Seal Container Use->Seal Label Ensure Proper Labeling Seal->Label Store_Long Return to Storage (2-8°C, Dry, Dark) Label->Store_Long Store_Long->Don_PPE Spill Spill Occurs Contain Contain Spill & Clean Up (with appropriate PPE) Spill->Contain Dispose Dispose of Waste (According to Regulations) Contain->Dispose

Caption: Logical workflow for receiving, handling, storing, and disposing of this compound.

The Strategic Integration of Boc-D-Chg-OH in the Synthesis of Advanced Non-Natural Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide structures represents a significant advancement in medicinal chemistry and drug development. This technical guide focuses on the pivotal role of N-α-tert-Butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a sterically hindered amino acid, in the synthesis of non-natural peptides. We delve into its chemical properties, detailed experimental protocols for its integration into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the profound impact of the D-cyclohexylglycine residue on the pharmacological properties of the resulting peptides. Through a comprehensive review of existing literature and a case study of the complement C5 inhibitor Zilucoplan (B10815266), this guide provides researchers and drug development professionals with the essential knowledge to effectively utilize this compound in the design and synthesis of next-generation peptide therapeutics.

Introduction to this compound in Peptide Synthesis

This compound is a protected form of the non-proteinogenic amino acid D-cyclohexylglycine. The D-configuration and the bulky cyclohexyl side chain impart unique conformational constraints and physicochemical properties to peptides, making it a valuable building block in the design of novel therapeutic peptides. The tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group is instrumental in the stepwise assembly of peptide chains using the well-established Boc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

The primary rationale for incorporating D-cyclohexylglycine into peptide sequences includes:

  • Enhanced Metabolic Stability: The D-amino acid configuration provides resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This can significantly prolong the in-vivo half-life of peptide drugs.

  • Increased Lipophilicity: The cyclohexyl side chain is highly hydrophobic, which can enhance the lipophilicity of a peptide. This property can improve cell membrane permeability and facilitate the crossing of biological barriers, such as the blood-brain barrier.

  • Conformational Rigidity: The bulky nature of the cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can result in higher binding affinity and selectivity for the target receptor.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
CAS Number 70491-05-3[1]
Molecular Formula C13H23NO4[1]
Molecular Weight 257.33 g/mol [1]
Appearance White to off-white powder[1]
Solubility Soluble in organic solvents such as DMF and DCM
Storage 2-8 °C[1]

Experimental Protocols for Incorporation of this compound in SPPS

The sterically hindered nature of this compound presents challenges for its efficient incorporation into a growing peptide chain. Standard coupling protocols may result in lower yields. Therefore, optimized strategies are required.

General Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process of deprotection, neutralization, and coupling.

Boc_SPPS_Workflow Resin Resin with protected amino acid Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling of this compound (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing Cycle Repeat Cycle for next amino acid Washing->Cycle Continue elongation Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF or TFMSA) Washing->Cleavage Final step Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Optimized Coupling Protocol for this compound

Due to the steric hindrance of the cyclohexyl side chain, a standard single coupling may not be sufficient to achieve a high yield. A double coupling strategy is often employed.

Materials:

  • Boc-protected peptide-resin (with a free N-terminal amine)

  • This compound (3-4 equivalents relative to resin substitution)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (6-8 equivalents)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Ninhydrin (B49086) test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).

  • First Coupling:

    • Pre-activate a solution of this compound (3-4 eq.) and HBTU (3-4 eq.) in DMF with DIEA (6-8 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to the second coupling.

  • Second Coupling (if necessary):

    • Wash the resin with DMF (3x).

    • Repeat the coupling step (Step 5) with a fresh solution of activated this compound.

    • Agitate for another 2-4 hours.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection/coupling cycle.

Note on Coupling Reagents: While HBTU is a common choice, other potent coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or the use of microwave-assisted synthesis can further improve the coupling efficiency for sterically hindered amino acids like this compound.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. For peptides containing hydrophobic residues like D-cyclohexylglycine, a carefully chosen cleavage cocktail is crucial to prevent side reactions and ensure good recovery.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

Purification

Due to the hydrophobicity of D-cyclohexylglycine, the resulting peptides are often well-suited for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptide. The specific gradient will depend on the overall hydrophobicity of the peptide.

Impact of D-Cyclohexylglycine on Peptide Properties: Quantitative Data

The incorporation of D-cyclohexylglycine can significantly alter the biological and pharmacological properties of a peptide. The following table summarizes representative data from the literature.

Peptide/AnalogModificationBiological TargetMeasured ParameterValueImpact of D-ChgReference
Zilucoplan Contains L-CyclohexylglycineComplement C5IC50 (Hemolysis Assay)4.8 nMHigh potency[2]
GLP-1 Analog Gly22 -> D-AlaGLP-1 ReceptorBinding Affinity (Ki)~1 nMMaintained high affinity[3]
Generic Peptide L-amino acid -> D-amino acidProteasesHalf-life (in vivo)IncreasedEnhanced metabolic stability[4]
Cyclic Hexapeptides Peptide-to-peptoid substitutions-Cell Permeability (Papp)Increased up to 3-foldImproved cell penetration[5]

Case Study: Zilucoplan - A D-Cyclohexylglycine-Containing Therapeutic

Zilucoplan (Zilbrysq®) is a synthetic macrocyclic peptide approved for the treatment of generalized myasthenia gravis (gMG) in adults who are anti-acetylcholine receptor (AChR) antibody positive.[6] It serves as an excellent case study for the successful application of a cyclohexylglycine-containing peptide in drug development.

Structure and Synthesis

Zilucoplan is a 15-amino acid peptide that includes four non-natural amino acids, one of which is L-cyclohexylglycine.[7] Its synthesis involves a solid-phase approach, where Fmoc-L-cyclohexylglycine-OH is used as one of the building blocks.[8] The synthesis also features an on-resin cyclization between the side chains of Lys-1 and Asp-6.[8]

Mechanism of Action and the Role of Cyclohexylglycine

Zilucoplan is a complement C5 inhibitor.[9][10] In gMG, the complement system is pathologically activated, leading to the formation of the Membrane Attack Complex (MAC) at the neuromuscular junction, which causes muscle damage. Zilucoplan binds to complement protein C5, preventing its cleavage into C5a and C5b. This action halts the formation of the MAC.[11][12]

The precise structure-activity relationship of the L-cyclohexylglycine residue in Zilucoplan is not extensively detailed in the public domain. However, based on the principles outlined in this guide, its inclusion likely contributes to:

  • Enhanced Stability: The D- or in this case, a non-standard L-amino acid contributes to resistance against proteolytic degradation.

  • Optimal Conformation for Binding: The bulky cyclohexyl group helps to lock the peptide into a specific conformation that is optimal for high-affinity binding to complement C5.

The Complement C5 Signaling Pathway

The following diagram illustrates the complement C5 signaling pathway and the point of intervention by Zilucoplan.

Complement_C5_Pathway cluster_activation Complement Activation Pathways Classical Classical Pathway C3_convertase C3 Convertase Classical->C3_convertase Lectin Lectin Pathway Lectin->C3_convertase Alternative Alternative Pathway Alternative->C3_convertase C5_convertase C5 Convertase C3_convertase->C5_convertase C5 Complement C5 C5_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b Zilucoplan Zilucoplan Zilucoplan->C5 inhibits cleavage Inflammation Inflammation C5a->Inflammation MAC Membrane Attack Complex (MAC) (C5b-9) C5b->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: The complement C5 signaling cascade and the inhibitory action of Zilucoplan.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. Its unique structural features offer a reliable strategy to enhance the metabolic stability, lipophilicity, and conformational rigidity of synthetic peptides. While its steric bulk necessitates optimized coupling protocols in SPPS, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties, as exemplified by the therapeutic success of Zilucoplan, make it an attractive building block for the creation of novel and effective peptide-based drugs. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of this compound into non-natural peptide synthesis programs.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Chg-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH (N-α-tert-butyloxycarbonyl-D-cyclohexylglycine) is a non-proteinogenic amino acid derivative valuable in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can significantly enhance their therapeutic potential. The bulky and hydrophobic cyclohexyl side chain can increase metabolic stability by sterically hindering enzymatic degradation and improve receptor affinity and selectivity through favorable hydrophobic interactions with receptor pockets.[1][2] Peptides containing cyclohexylalanine have been explored as apelin analogues and opioid receptor modulators.[2][3]

Due to its steric bulk, the coupling of this compound can be more challenging than for smaller amino acids, often requiring optimized protocols to ensure high efficiency.[2] These application notes provide detailed protocols for the successful incorporation of this compound in Boc-SPPS, from resin preparation to final peptide purification.

Physicochemical Properties of this compound

PropertyValue
CAS Number 70491-05-3
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Purity ≥97%

Data Presentation: Illustrative Synthesis of a Model Peptide

While specific quantitative data for every peptide sequence is unique, the following table provides illustrative data for the synthesis of a model hexapeptide (e.g., Tyr-D-Ala-Gly-Phe-D-Chg-Leu) on Merrifield resin. This data is intended to provide a realistic expectation of yields and purities when employing the optimized protocols described below.

ParameterValueNotes
Resin Substitution 0.5 - 1.0 mmol/gMerrifield resin is a common choice for Boc-SPPS.
Coupling Efficiency (this compound) >98%Achieved with double coupling using HBTU/HOBt activation. Monitored by the Kaiser test.
Average Coupling Efficiency (Other AAs) >99%Monitored by the Kaiser test.
Crude Peptide Yield 65 - 80%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by RP-HPLC) 50 - 70%Purification is necessary to remove deletion and truncated sequences.
Final Purified Peptide Yield 20 - 40%After RP-HPLC purification.
Final Peptide Purity (by RP-HPLC) >98%Confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on Merrifield resin.

1. Resin Preparation and Swelling:

  • Place the desired amount of Merrifield resin (0.5-1.0 mmol/g substitution) in a reaction vessel.

  • Wash the resin three times with N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.

2. Nα-Boc Deprotection:

  • Deprotection Solution: 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Drain the DMF from the swollen resin.

  • Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes, then drain.

  • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.[4]

3. Neutralization:

  • Neutralization Solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DMF.

  • Add the neutralization solution to the resin and agitate for 5 minutes. Repeat this step once.

  • Wash the resin with DMF (5-7 times) to remove excess base.

4. Coupling of this compound (HBTU/HOBt Method): Due to its steric hindrance, a double coupling strategy is recommended for this compound to ensure maximum incorporation.

  • Activation Mixture:

    • This compound (3 equivalents relative to resin loading)

    • HBTU (2.9 equivalents)

    • HOBt (3 equivalents)

    • DIEA (6 equivalents)

    • Dissolve the components in a minimal amount of DMF.

  • First Coupling:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress.

  • Second Coupling (if Kaiser test is positive):

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Repeat the coupling procedure with a freshly prepared activation mixture for another 1-2 hours.

  • Washing:

    • Once the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

5. Capping (Optional): If a small number of unreacted amino groups remain after double coupling, a capping step can be performed to block these sites and prevent the formation of deletion sequences.

  • Capping Solution: Acetic anhydride/Pyridine/DCM (1:2:7).

  • Treat the resin with the capping solution for 30 minutes.

  • Wash the resin with DCM and DMF.

6. Repeat the Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from Merrifield Resin (HF Cleavage)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus with appropriate safety precautions.[5][6][7][8]

  • Cleavage Cocktail: A common cocktail is 90% HF, 5% p-cresol, and 5% thioanisole. The composition may need to be adjusted based on the peptide sequence to include scavengers for sensitive residues.

  • Procedure:

    • Dry the peptide-resin thoroughly under vacuum.

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add the scavenger cocktail.

    • Cool the reaction vessel to 0°C.

    • Carefully distill the anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 3: Purification of the Crude Peptide by RP-HPLC

Peptides containing the hydrophobic D-Cyclohexylglycine residue are often well-suited for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Recommended Method: Preparative RP-HPLC with a C18 column.

  • Mobile Phase:

  • Gradient: A linear gradient of increasing Solvent B concentration is typically used. The gradient slope should be optimized based on the hydrophobicity of the peptide. A shallow gradient (e.g., 0.5-1% B per minute) often provides better resolution.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous ACN or a small amount of DMF followed by dilution with Solvent A).

    • Filter the solution to remove any insoluble material.

    • Inject the solution onto the equilibrated HPLC column.

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mandatory Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Repeated) cluster_Final_Steps Final Steps Resin Merrifield Resin Swell Swell in DMF Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Coupling (this compound, HBTU/HOBt/DIEA) Neutralization->Coupling Wash_Coupling Wash (DMF, DCM) Coupling->Wash_Coupling Wash_Coupling->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF Cleavage) Wash_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Peptide (with D-Chg) GPCR GPCR (e.g., Opioid Receptor) Peptide->GPCR Binding G_protein Heterotrimeric G-protein (Gi/o) GPCR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channel Ion Channel (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channel->Cellular_Response

References

Application Notes and Protocols for Incorporating Boc-D-Chg-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-proteinogenic amino acid Boc-D-Cyclohexylglycine (Boc-D-Chg-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of D-Chg can significantly enhance the pharmacological properties of peptides by increasing their metabolic stability and modulating their conformation.[1]

Introduction

This compound is an Nα-tert-butyloxycarbonyl protected form of D-cyclohexylglycine. Its bulky and hydrophobic cyclohexyl side chain presents unique challenges during peptide synthesis, primarily due to steric hindrance which can impede coupling reactions.[2] However, these same properties can confer desirable attributes to the final peptide, such as increased resistance to enzymatic degradation and enhanced receptor affinity.[1] This document outlines detailed protocols for the efficient coupling of this compound, strategies to overcome potential difficulties, and methods for the subsequent deprotection of the Boc group.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Researchers should ensure the quality and purity of the reagent for successful peptide synthesis.

PropertyValue
Synonyms Boc-D-Cyclohexylglycine, (R)-tert-Butoxycarbonylamino-cyclohexyl-acetic acid
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.3 g/mol
Appearance White to off-white powder or lumps
Purity ≥ 99% (TLC)
Optical Rotation [a]²⁰D = -12.3 ± 2º (c=1 in MeOH)
Storage Conditions 0-8°C

Table 1: Physicochemical properties of this compound. Data sourced from supplier information.[3]

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies, with specific recommendations for incorporating the sterically hindered this compound.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin for Boc-SPPS, such as Merrifield resin for C-terminal acids or a 4-methylbenzhydrylamine (B1223480) (MBHA) resin for C-terminal amides.[4]

  • Swelling : Place the desired amount of resin in a reaction vessel. Wash the resin three times with N,N-dimethylformamide (DMF) to remove impurities and to swell the resin. Allow the resin to swell in DMF for at least 30-60 minutes before proceeding to the first coupling step.

Protocol 2: Nα-Boc Deprotection
  • Deprotection Solution : Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4] When tryptophan, cysteine, or methionine are present in the sequence, it is recommended to add scavengers like 0.5% dithiothreitol (B142953) (DTE) to the TFA solution to prevent side reactions.[4]

  • Procedure : a. Drain the DMF from the swollen resin. b. Add the 50% TFA/DCM solution to the resin and agitate for 1-2 minutes. c. Drain the TFA solution. d. Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.[4] e. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.[4]

Protocol 3: Neutralization
  • Neutralization Solution : Prepare a solution of 5-10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Procedure : a. Add the neutralization solution to the resin after the deprotection and washing steps. b. Agitate for 5-10 minutes. c. Drain the solution and wash the resin with DMF (3-5 times).

Protocol 4: Coupling of this compound

Due to the steric hindrance of this compound, more potent coupling reagents and potentially longer reaction times or double coupling may be necessary to achieve high coupling efficiency.[2]

Method A: HBTU/HOBt Activation

  • Activation Mixture : In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-4 equivalents), and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.

  • Activation : Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling : Immediately add the activation mixture to the neutralized resin.

  • Reaction : Agitate the reaction mixture for 1-4 hours. Longer coupling times are often required for sterically hindered amino acids.

  • Monitoring : Monitor the coupling progress using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (indicating free amines), a second coupling is recommended.

  • Washing : Once the coupling is complete (ninhydrin test is negative), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Method B: DIC/HOBt Activation

  • Activation Mixture : In a separate vial, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Coupling : Add the amino acid/HOBt solution to the neutralized resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the reaction vessel.

  • Reaction : Agitate the mixture for 2-6 hours.

  • Monitoring and Washing : Follow the same monitoring and washing procedures as described in Method A.

Quantitative Data Summary

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the chosen coupling method and reaction conditions. Table 2 provides a general comparison of common coupling reagents and their typical performance for such challenging couplings. Please note that specific yields can be sequence-dependent.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeEstimated Yield for Hindered CouplingsKey Considerations
HBTU/HOBt/DIEA 1 : 1 : 2 (relative to amino acid)1 - 4 hours85 - 95%Highly efficient and fast, but can be more expensive.
HATU/HOAt/DIEA 1 : 1 : 21 - 3 hours90 - 98%Generally more efficient than HBTU, especially for very difficult couplings.
PyBOP/DIEA 1 : 1 : 21 - 4 hours85 - 95%Byproducts are less hazardous than those of BOP.[1]
DIC/HOBt 1 : 1 : -2 - 6 hours70 - 90%Cost-effective, but generally slower and may require double coupling for sterically hindered residues.[1]

Table 2: Comparison of common coupling reagents for the incorporation of sterically hindered amino acids.

Visualizations

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation using Boc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Nα-Boc Deprotection (50% TFA in DCM) Swelling->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling (this compound, Coupling Reagents) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle

Caption: General workflow for one cycle of Boc-SPPS.

Decision Tree for Coupling Strategy

The choice of coupling strategy is critical when dealing with sterically hindered amino acids like this compound. The following diagram provides a decision-making framework.

Coupling_Strategy Start Incorporate this compound Check_Hindrance Is the coupling sterically hindered? Start->Check_Hindrance Standard_Coupling Use Standard Coupling (e.g., DIC/HOBt) Check_Hindrance->Standard_Coupling No (unlikely for D-Chg) Potent_Coupling Use Potent Coupling Reagent (e.g., HATU, HBTU, PyBOP) Check_Hindrance->Potent_Coupling Yes Monitor_Coupling Monitor with Ninhydrin Test Standard_Coupling->Monitor_Coupling Potent_Coupling->Monitor_Coupling Incomplete Incomplete Coupling Monitor_Coupling->Incomplete Positive Complete Coupling Complete Monitor_Coupling->Complete Negative Double_Couple Perform a Second Coupling Incomplete->Double_Couple Double_Couple->Monitor_Coupling

Caption: Decision tree for selecting a coupling strategy.

Conclusion

The incorporation of this compound into peptide sequences, while challenging due to steric hindrance, is achievable with optimized protocols. The use of potent coupling reagents such as HATU or HBTU, along with careful monitoring of the reaction progress, is crucial for obtaining high yields. The unique properties conferred by the cyclohexylglycine residue can be highly beneficial for the development of novel peptide-based therapeutics with improved stability and bioactivity. By following the detailed protocols and considering the strategies outlined in these application notes, researchers can successfully synthesize D-Chg-containing peptides for a wide range of applications.

References

Application Notes and Protocols for Coupling Boc-D-Chg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH (N-α-tert-butyloxycarbonyl-D-cyclohexylglycine) is a sterically hindered, non-proteinogenic amino acid. Its incorporation into peptide sequences can impart unique conformational constraints and increase metabolic stability, making it a valuable building block in the design of therapeutic peptides. However, the bulky cyclohexyl side chain of this compound presents a significant challenge during peptide synthesis, often leading to incomplete coupling reactions and racemization. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore critical for the successful synthesis of peptides containing this residue.

These application notes provide a comprehensive overview of coupling reagents suitable for this compound, a summary of their performance, and detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS).

Selecting the Optimal Coupling Reagent

The efficiency of coupling this compound is highly dependent on the reactivity of the coupling reagent. Due to the steric hindrance posed by the cyclohexyl group, standard coupling reagents may prove inefficient. More potent activating reagents are generally required to achieve high coupling yields and minimize the risk of racemization.[1][2]

Overview of Recommended Coupling Reagents

Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended for coupling sterically hindered amino acids like this compound.[1][3] These reagents form highly reactive activated esters, which facilitates rapid and efficient amide bond formation.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, HATU often provides superior yields and minimal racemization.[4]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU demonstrates high reactivity and is very effective for promoting fast coupling reactions.[5][6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers high solubility and coupling efficiency, particularly for bulky junctions.[2][3] It is also considered to have a better safety profile than benzotriazole-based reagents.[3]

Carbodiimides with Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with a nucleophilic additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is a more traditional and cost-effective approach. While generally less reactive than uronium/aminium salts, this method can be effective, though it may require longer reaction times or double coupling for sterically hindered residues.[1]

Data Presentation: Performance of Coupling Reagents

The following table summarizes the expected performance of various coupling reagents for this compound based on data from the synthesis of sterically hindered peptides.

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative EfficiencyRacemization RiskKey Considerations
HATU NoneDIPEA/NMM15 - 60 minExcellentVery LowHighly effective for hindered couplings; rapid reaction.[4] Can cause guanidinylation of the N-terminal amine if used in excess.[4]
HCTU NoneDIPEA/NMM20 - 90 minVery GoodLowMore reactive than HBTU and a good, lower-cost alternative to HATU.[7][8]
COMU NoneDIPEA/NMM15 - 60 minExcellentVery LowHigh reactivity and solubility. By-products are water-soluble, simplifying work-up in solution-phase synthesis.[3][9]
DIC HOBtN/A1 - 4 hoursGoodLow to ModerateCost-effective. May require longer reaction times or double coupling for complete reaction.[10][11]
DIC OxymaPureN/A1 - 3 hoursVery GoodVery LowOxymaPure is a non-explosive HOBt alternative that can enhance coupling rates and reduce racemization.[1]

DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual Boc-SPPS. Reagent equivalents are based on the initial loading of the resin.

General Boc-SPPS Deprotection and Neutralization Workflow

Prior to coupling, the N-terminal Boc group of the resin-bound peptide must be removed and the resulting amine neutralized.

Resin Peptide-Resin (N-terminally Boc-protected) Wash_DCM1 Wash with DCM Resin->Wash_DCM1 Deprotection Treat with 50% TFA in DCM (1 x 2 min, 1 x 20-30 min) Wash_DCM1->Deprotection Wash_DCM2 Wash with DCM Deprotection->Wash_DCM2 Wash_IPA Wash with IPA Wash_DCM2->Wash_IPA Wash_DCM3 Wash with DCM Wash_IPA->Wash_DCM3 Neutralization Treat with 10% DIPEA in DCM (2 x 2 min) Wash_DCM3->Neutralization Wash_DCM4 Wash with DCM Neutralization->Wash_DCM4 Ready Peptide-Resin (N-terminally deprotected) Wash_DCM4->Ready

Boc Deprotection and Neutralization Workflow

Protocol 1: Coupling with HATU
  • Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the solution from step 1 and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the reaction time or perform a second coupling (double coupling).

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling with HCTU
  • Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) in DMF.

  • Activation: Add HCTU (2.9 equivalents) and DIPEA (6 equivalents) to the solution from step 1 and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress with the Kaiser test. If incomplete, consider extending the time or performing a double coupling.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Coupling with COMU
  • Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) and COMU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Coupling: Add the activated solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Use the Kaiser test to check for reaction completion.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Coupling with DIC/HOBt
  • Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a 1:1 mixture of DMF/DCM.

  • Coupling: Add the solution from step 1 to the deprotected and neutralized peptide-resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Due to the slower kinetics, this method is more likely to require a longer reaction time or a double coupling for this compound.

  • Monitoring: Monitor the reaction with the Kaiser test. If the test is positive after 4 hours, a second coupling is recommended.

  • Washing: Once complete, wash the resin with DMF (3x) and DCM (3x).

Logical Workflow for Coupling Reagent Selection

The choice of coupling reagent for this compound can be guided by several factors, including the complexity of the peptide, the desired purity of the final product, and cost considerations.

Start Start: Couple this compound IsDifficult Is the sequence known to be difficult? Start->IsDifficult HighPurity Is highest purity/ minimal racemization critical? IsDifficult->HighPurity Yes Cost Is cost a primary concern? IsDifficult->Cost No UseHATU_COMU Use HATU or COMU HighPurity->UseHATU_COMU Yes UseHCTU Use HCTU HighPurity->UseHCTU No UseDIC_Oxyma Use DIC/OxymaPure Cost->UseDIC_Oxyma No UseDIC_HOBt Use DIC/HOBt Cost->UseDIC_HOBt Yes Monitor Monitor with Kaiser Test UseHATU_COMU->Monitor UseHCTU->Monitor UseDIC_Oxyma->Monitor DoubleCouple Consider double coupling or longer reaction time UseDIC_Oxyma->DoubleCouple UseDIC_HOBt->Monitor UseDIC_HOBt->DoubleCouple

Decision tree for selecting a coupling reagent.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is achievable with the appropriate selection of a highly efficient coupling reagent and optimized reaction conditions. For challenging couplings where high purity and minimal racemization are paramount, uronium/aminium reagents such as HATU and COMU are the preferred choice. HCTU offers a robust and slightly more economical alternative. While the more traditional DIC/HOBt or DIC/OxymaPure methods can be effective, they may necessitate longer reaction times or double coupling protocols to ensure complete incorporation of this compound. Careful monitoring of the coupling reaction is recommended regardless of the chosen method.

References

Activation Methods for the Carboxylic Acid of Boc-D-Chg-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of the carboxylic acid of N-α-tert-Butyloxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH). Due to the steric hindrance presented by the cyclohexyl side chain, selecting an appropriate activation method is critical for achieving high coupling efficiency, minimizing racemization, and ensuring high purity of the final peptide product. This guide covers common activation strategies, including the use of carbodiimides with additives, uronium/aminium salts, and the formation of symmetrical anhydrides.

Introduction

This compound is a non-proteinogenic amino acid valued in peptide synthesis for its ability to introduce conformational constraints and increase metabolic stability in peptide-based therapeutics. The bulky cyclohexyl group, however, poses a significant steric challenge during peptide bond formation. Standard coupling protocols may result in low yields and incomplete reactions. Therefore, optimized activation methods are required for the successful incorporation of this residue.

Comparative Data of Common Activation Reagents

The selection of a coupling reagent is a critical step in the efficient incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents based on literature for similar challenging couplings.[1][2][3]

Coupling Reagent/MethodAbbreviationRelative EfficiencyTypical Reaction TimeRacemization RiskKey Advantages & Disadvantages
Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC / HOBtGood2 - 4 hours[1]Low to ModerateAdvantages: Cost-effective, readily available. Disadvantages: Slower for hindered couplings, potential for side reactions if not pre-activated.[2]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUVery Good30 - 60 minutes[2]Low[4]Advantages: Fast, reliable, and a good balance of reactivity and cost.[3] Disadvantages: Should not be used in excess to avoid capping the N-terminus.[5]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUExcellent15 - 45 minutes[2]Very Low[5]Advantages: Highly reactive, very low racemization, effective for sterically hindered residues.[2][6] Disadvantages: Higher cost.[3]
Symmetrical Anhydride (B1165640)N/AExcellent30 - 60 minutesVery LowAdvantages: Highly reactive species, generally free of side reactions associated with coupling reagents. Disadvantages: Requires 2 equivalents of the Boc-amino acid, can be less atom-economical.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis. It is assumed that the N-terminal Boc group of the resin-bound peptide has been removed and the resulting amine salt has been neutralized.

Protocol 1: Activation using DIC/HOBt

This method is a cost-effective and reliable option for many standard couplings. Pre-activation of the this compound is recommended to improve efficiency.[7]

Reagents:

  • This compound (3-4 equivalents relative to resin loading)

  • 1-Hydroxybenzotriazole (HOBt) (3-4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Neutralized peptide-resin

Procedure:

  • In a separate reaction vessel, dissolve this compound and HOBt in DMF.

  • Add DIC to the solution.

  • Allow the mixture to pre-activate for 10-15 minutes at room temperature. The solution may become cloudy as the active ester forms.

  • Add the pre-activated amino acid solution to the vessel containing the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test for the presence of free primary amines.[1] A negative result (yellow beads) indicates complete coupling.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Activation using HBTU/HATU

Uronium salts like HBTU and HATU are highly efficient and recommended for difficult couplings involving sterically hindered amino acids.[2][4]

Reagents:

  • This compound (3-4 equivalents)

  • HBTU or HATU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • DMF

  • Neutralized peptide-resin

Procedure:

  • In a separate reaction vessel, dissolve this compound and HBTU (or HATU) in DMF.

  • Add DIEA to the amino acid solution to begin the activation.

  • Immediately add the activated solution to the vessel containing the neutralized peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature (15-45 minutes for HATU).

  • Monitor the reaction progress using the ninhydrin test.

  • Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Symmetrical Anhydride Formation

The use of a pre-formed symmetrical anhydride is a highly effective method for activating amino acids, particularly in Boc-based chemistry.

Reagents:

  • This compound (2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or DIC (1 equivalent)

  • DCM

  • DMF

  • Neutralized peptide-resin

Procedure:

  • Anhydride Formation:

    • In a separate flask, dissolve this compound (2 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or DIC (1 equivalent) and stir the mixture at 0 °C for 30-60 minutes.

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling:

    • If DCC was used, filter the solution to remove the DCU precipitate. If DIC was used, filtration is not necessary as the diisopropylurea is more soluble.

    • Evaporate the DCM under reduced pressure.

    • Dissolve the resulting symmetrical anhydride in DMF.

    • Add the anhydride solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction completeness with the ninhydrin test.

  • After completion, wash the resin with DMF (3x) and DCM (3x).

Visualized Workflows and Mechanisms

To further clarify the processes, the following diagrams illustrate a general workflow for Boc-SPPS and the activation mechanisms.

G cluster_workflow General Boc-SPPS Coupling Cycle Resin Resin-Bound Peptide (N-terminally Protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., 5-10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling to Resin Neutralization->Coupling Activation Activation of This compound Activation->Coupling Wash Wash (DMF, DCM) Coupling->Wash Next Next Cycle or Cleavage Wash->Next

Caption: General workflow for a single coupling cycle in Boc-SPPS.

G cluster_dic DIC/HOBt Activation Pathway BocAA This compound O_Acyl O-Acylisourea (Highly Reactive Intermediate) BocAA->O_Acyl + DIC DIC DIC->O_Acyl + ActiveEster OBt Active Ester O_Acyl->ActiveEster + HOBt HOBt HOBt Peptide Peptide Bond Formation ActiveEster->Peptide + Resin-NH2 Amine Resin-NH2

Caption: Activation pathway using DIC/HOBt.

G cluster_hbtu HBTU Activation Pathway BocAA This compound ActiveEster OBt Active Ester BocAA->ActiveEster + HBTU, DIEA HBTU HBTU Base DIEA (Base) Peptide Peptide Bond Formation ActiveEster->Peptide + Resin-NH2 Amine Resin-NH2

Caption: Activation pathway using HBTU.

G cluster_anhydride Symmetrical Anhydride Pathway BocAA1 This compound (2 equiv.) Anhydride Symmetrical Anhydride BocAA1->Anhydride + DCC DCC DCC (1 equiv.) Peptide Peptide Bond Formation Anhydride->Peptide + Resin-NH2 Amine Resin-NH2

Caption: Symmetrical anhydride activation pathway.

Conclusion

The successful incorporation of the sterically demanding this compound residue is highly dependent on the choice of an appropriate carboxylic acid activation method. For routine synthesis, DIC/HOBt offers a balance of cost and effectiveness, provided a pre-activation step is included. For more challenging couplings or to ensure the highest efficiency, the use of uronium salts such as HBTU or HATU is recommended.[2][5] The formation of a symmetrical anhydride is also a highly reliable method. By following these detailed protocols and selecting the appropriate reagents, researchers can achieve high yields and purity in the synthesis of peptides containing D-cyclohexylglycine.

References

Application Notes and Protocols for the Deprotection of the Boc Group from D-Cyclohexylglycine (D-Chg)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. D-Cyclohexylglycine (D-Chg), a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and pharmacologically active compounds due to the conformational constraints and lipophilicity imparted by its bulky cyclohexyl side chain.

The steric hindrance of the cyclohexyl group can, however, present challenges for the efficient deprotection of the Boc group. These application notes provide a detailed overview of the common conditions for the deprotection of Boc-D-Chg, with a focus on acidic protocols. Potential challenges and alternative methods are also discussed to provide a comprehensive guide for researchers.

Signaling Pathways and Logical Relationships

The fundamental logic of Boc deprotection revolves around the acid-catalyzed cleavage of the carbamate (B1207046) bond. The following diagram illustrates the general mechanism.

Boc_Deprotection_Mechanism Boc_D_Chg Boc-D-Chg Protonation Protonation Boc_D_Chg->Protonation  H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Spontaneous Cleavage Side_Products tert-Butyl Cation + CO₂ Protonation->Side_Products Deprotected_Amine D-Chg (Amine Salt) Carbamic_Acid->Deprotected_Amine Decarboxylation

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Workflows

A typical workflow for the deprotection of Boc-D-Chg involves dissolution of the protected amino acid, addition of the acidic reagent, reaction monitoring, and subsequent work-up and isolation of the deprotected product.

Deprotection_Workflow Start Start: Boc-D-Chg Dissolution Dissolution in Anhydrous Solvent Start->Dissolution Acid_Addition Addition of Acidic Reagent (e.g., TFA or HCl in Dioxane) Dissolution->Acid_Addition Reaction Reaction at RT (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup Work-up: - Solvent Removal - Neutralization (optional) - Extraction Reaction->Workup Isolation Isolation & Purification of D-Chg Workup->Isolation End End: Deprotected D-Chg Isolation->End

Caption: Standard workflow for Boc deprotection of D-Chg.

Quantitative Data Summary

The following table summarizes common conditions for the acidic deprotection of N-Boc protected amino acids. Due to the steric hindrance of the cyclohexyl group in D-Chg, longer reaction times or slightly elevated temperatures may be necessary to achieve high yields compared to less hindered amino acids. For sterically hindered substrates, yields can sometimes be lower, in the range of 60-70%, under standard conditions that provide >95% yield for simpler amino acids.[1]

Deprotection ReagentConcentrationSolventTypical Reaction TimeTypical YieldNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 h>90%A common and effective method. Reaction time may need to be extended for D-Chg.
Hydrochloric Acid (HCl)4 M1,4-Dioxane30 min - 4 h>90%Anhydrous conditions are crucial. The product is isolated as the hydrochloride salt.[2]
Trifluoroacetic Acid (TFA)Neat-15 - 60 min>95%Harsh conditions, typically used for final deprotection in solid-phase peptide synthesis.
Oxalyl Chloride / Methanol3 equivalentsMethanol1 - 4 hup to 90%A milder alternative to strong acids, suitable for acid-sensitive substrates.[3][4]

Experimental Protocols

Protocol 1: Deprotection of Boc-D-Chg using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-D-Chg

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-Chg (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (to a final concentration of 20-50% v/v) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For D-Chg, the reaction may require 1 to 2 hours for completion.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (B1210297) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected D-Chg.

Protocol 2: Deprotection of Boc-D-Chg using 4 M HCl in 1,4-Dioxane

Materials:

  • Boc-D-Chg

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Place Boc-D-Chg (1 equivalent) in a round-bottom flask with a magnetic stir bar.

  • Add 4 M HCl in 1,4-Dioxane (5-10 equivalents) to the flask.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the D-Chg hydrochloride salt.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold, anhydrous diethyl ether to remove any residual reagents.

  • Dry the product under vacuum to yield D-Chg as its hydrochloride salt.

Challenges and Considerations for D-Chg

The bulky cyclohexyl side chain of D-Chg can sterically hinder the approach of the acid to the carbamate group, potentially slowing down the deprotection reaction compared to amino acids with smaller side chains. This may necessitate longer reaction times, higher concentrations of acid, or slightly elevated temperatures to drive the reaction to completion.

A common side reaction in acid-mediated Boc deprotection is the formation of a stable tert-butyl cation, which can act as an alkylating agent. While less of a concern for the aliphatic side chain of D-Chg, in peptide synthesis containing sensitive residues like tryptophan or methionine, the addition of scavengers such as triethylsilane or thioanisole (B89551) to the reaction mixture is recommended to trap the tert-butyl cation.

Alternative Deprotection Methods

For substrates that are sensitive to strong acidic conditions, milder alternatives can be employed:

  • Oxalyl Chloride in Methanol: This method provides a neutral deprotection condition and has been shown to be effective for a variety of substrates with yields up to 90%.[3][4] The reaction is typically carried out at room temperature.[3][4]

  • Thermal Deprotection: In some cases, heating the Boc-protected amino acid in a suitable solvent can effect deprotection, although this method is less common and may require high temperatures.

  • Lewis Acid-Mediated Deprotection: Various Lewis acids can also be used to cleave the Boc group under milder conditions than strong Brønsted acids.

The selection of the optimal deprotection method will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. It is often advisable to perform small-scale test reactions to determine the most efficient conditions for the deprotection of Boc-D-Chg in a particular synthetic context.

References

Applications of Boc-D-Chg-OH in Peptide Therapeutics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Chg-OH, the N-terminally protected form of D-cyclohexylglycine, is a non-proteinogenic amino acid that serves as a critical building block in the development of advanced peptide therapeutics. Its incorporation into peptide sequences offers a strategic approach to modulate their pharmacological properties. The bulky and hydrophobic nature of the cyclohexyl side chain, combined with the D-configuration of the alpha-carbon, imparts enhanced metabolic stability, improved receptor affinity, and the ability to influence peptide conformation.[1][2] These characteristics make this compound a valuable tool for overcoming common challenges in peptide drug development, such as poor in vivo stability and low bioavailability.[3][4]

This document provides detailed application notes on the use of this compound in the design of peptide therapeutics, with a focus on its application in somatostatin (B550006) analogs and gonadotropin-releasing hormone (GnRH) antagonists. Furthermore, it includes comprehensive experimental protocols for the incorporation of this sterically hindered amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.
Storage Store at 2-8°C

Applications in Peptide Therapeutics

The introduction of this compound into a peptide sequence can lead to significant improvements in its therapeutic potential. The primary advantages are detailed below:

Enhanced Metabolic Stability

The D-configuration of cyclohexylglycine renders the adjacent peptide bonds resistant to cleavage by endogenous proteases, which primarily recognize L-amino acids.[5] Additionally, the bulky cyclohexyl side chain can sterically hinder the approach of proteolytic enzymes, further protecting the peptide backbone from degradation. This increased stability translates to a longer in vivo half-life, a crucial factor for reducing dosing frequency and improving patient compliance.[6]

Modulation of Receptor Binding and Potency

The hydrophobic cyclohexyl group can engage in favorable interactions with hydrophobic pockets within the binding sites of target receptors. This can lead to an increase in binding affinity (lower Kᵢ or IC₅₀ values) and, consequently, enhanced biological potency. The conformational constraints imposed by the bulky side chain can also lock the peptide into a bioactive conformation, optimizing its interaction with the receptor.

Illustrative Impact on Peptide Properties

While specific data for direct comparisons are proprietary and vary between peptide sequences, the following table illustrates the potential impact of incorporating D-cyclohexylglycine (D-Chg) in place of a natural amino acid like Glycine (Gly) or Alanine (Ala) in a hypothetical peptide therapeutic.

Peptide AnalogReceptor Binding Affinity (Kᵢ, nM)In Vitro Potency (IC₅₀, nM)Serum Half-life (t½, hours)
Peptide-Gly501000.5
Peptide-D-Chg 15 30 8
Peptide-Ala45900.6
Peptide-D-Chg 12 25 9

This table provides representative data to illustrate the potential benefits of D-Chg incorporation. Actual values are sequence-dependent.

Application in Somatostatin Analogs

Somatostatin is a native peptide hormone that regulates a wide range of physiological processes, but its therapeutic use is limited by a very short half-life. Synthetic somatostatin analogs, such as octreotide, have been developed with improved stability and receptor selectivity. The incorporation of non-proteinogenic amino acids, including D-amino acids and those with bulky side chains, is a key strategy in the design of these analogs.[7][8]

The introduction of D-cyclohexylglycine can enhance the binding affinity of somatostatin analogs to specific somatostatin receptor subtypes (SSTRs), particularly SSTR2 and SSTR5, which are often overexpressed in neuroendocrine tumors. This enhanced affinity can lead to more potent inhibition of hormone secretion and tumor growth.

Signaling Pathway of Somatostatin Analogs

Somatostatin analogs exert their effects by binding to SSTRs, which are G-protein coupled receptors. The binding of an analog containing D-cyclohexylglycine can trigger downstream signaling cascades that lead to the desired therapeutic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Somatostatin Analog (with D-Chg) Somatostatin Analog (with D-Chg) SSTR SSTR2/SSTR5 Somatostatin Analog (with D-Chg)->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Inhibits Gene_Expression Gene Expression PKA->Gene_Expression Alters Ca2 Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Cell_Cycle_Arrest Cell Cycle Arrest Ca2->Cell_Cycle_Arrest MAPK->Gene_Expression Alters p53 p53 (via SSTR3) Apoptosis Apoptosis p53->Apoptosis Induces Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Signaling cascade of somatostatin analogs.

Application in GnRH Antagonists

Gonadotropin-releasing hormone (GnRH) antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer and in assisted reproduction technologies.[9][10] The development of potent and stable GnRH antagonists has been a major focus of peptide research. The incorporation of multiple D-amino acids, particularly those with bulky and hydrophobic side chains, is a common feature of third-generation GnRH antagonists.[5][9]

Replacing a natural amino acid with D-cyclohexylglycine in a GnRH antagonist can significantly enhance its binding affinity for the GnRH receptor and improve its resistance to enzymatic degradation, leading to a more profound and sustained suppression of gonadotropin release.[6][11]

Signaling Pathway of GnRH Antagonists

GnRH antagonists competitively block the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_vesicles Secretory Vesicles GnRH Antagonist (with D-Chg) GnRH Antagonist (with D-Chg) GnRHR GnRH Receptor GnRH Antagonist (with D-Chg)->GnRHR Blocks G_protein Gq/11 Protein GnRHR->G_protein Activation Inhibited PLC Phospholipase C G_protein->PLC Activation Inhibited IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release Inhibited PKC Protein Kinase C DAG->PKC Activation Inhibited MAPK MAPK Pathway PKC->MAPK LH_FSH_Release LH & FSH Release Ca2->LH_FSH_Release Inhibited

Mechanism of action for GnRH antagonists.

Experimental Protocols

The incorporation of the sterically hindered this compound into a peptide sequence requires optimized conditions in solid-phase peptide synthesis (SPPS). The following protocols are based on the Boc/Bzl protection strategy.

General Workflow for SPPS using this compound

G Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Boc Deprotection Resin_Swelling->Boc_Deprotection Neutralization 3. Neutralization Boc_Deprotection->Neutralization Coupling 4. Coupling of this compound Neutralization->Coupling Washing 5. Washing Coupling->Washing Repeat Repeat steps 2-5 for each amino acid Washing->Repeat Cleavage 6. Cleavage and Deprotection Repeat->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Workflow for SPPS with this compound.
Protocol 1: Manual Boc-SPPS of a Peptide Containing D-Cyclohexylglycine

Materials:

  • Appropriate resin for Boc chemistry (e.g., Merrifield or PAM resin)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether

  • Acetonitrile

  • Water

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[12]

    • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 minutes. Repeat this step twice.

    • Wash the resin with DMF (5x).

  • Coupling of this compound (Double Coupling Recommended):

    • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture and vortex for 2-5 minutes.[13][14]

    • First Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclohexyl group.[1]

    • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue color), proceed to the second coupling.

    • Second Coupling: Repeat the activation and coupling steps with fresh reagents for another 2-4 hours.

    • Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional):

    • If the ninhydrin test remains positive after double coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride/DIEA/DMF for 30 minutes.

  • Chain Elongation:

    • Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, wash the resin with DMF and DCM, and dry under vacuum.

    • HF Cleavage: Transfer the resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[15]

    • TFMSA Cleavage (Alternative): Treat the resin with a solution of TFMSA/TFA/thioanisole.[15]

    • After cleavage, precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

Coupling Reagent Efficiency for Sterically Hindered Amino Acids

The choice of coupling reagent is critical when incorporating sterically hindered amino acids like this compound. The following table provides a general comparison of commonly used coupling reagents.

Coupling ReagentTypical Coupling Efficiency for Hindered ResiduesNotes
HATU/DIEA HighVery effective for sterically hindered couplings.[13]
HBTU/HOBt/DIEA Good to HighA reliable and commonly used combination.[16]
PyBOP/DIEA Good to HighEffective for difficult couplings.
DIC/HOBt Moderate to GoodMay require longer reaction times or double coupling.[1]
DCC/HOBt ModerateGenerally less effective for hindered couplings; formation of DCU precipitate can be problematic in SPPS.

This table provides a general guide. Optimal conditions may vary depending on the specific peptide sequence and synthesis scale.

Conclusion

This compound is a powerful tool for the development of peptide therapeutics with improved pharmacological profiles. Its incorporation can enhance metabolic stability, receptor binding affinity, and overall potency. While its steric bulk presents challenges during synthesis, optimized protocols utilizing potent coupling reagents and extended reaction times can ensure its successful incorporation into the desired peptide sequence. The strategic use of this compound in the design of somatostatin analogs and GnRH antagonists exemplifies its potential to contribute to the development of next-generation peptide drugs.

References

Synthesis of Peptidomimetics Using Boc-D-Cyclohexylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Boc-D-cyclohexylglycine (Boc-D-Chg-OH) is a valuable building block in this endeavor. Its bulky, hydrophobic cyclohexyl side chain can induce conformational constraints, shield the peptide backbone from enzymatic degradation, and facilitate favorable interactions with hydrophobic pockets in biological targets.

These application notes provide a comprehensive overview of the use of Boc-D-cyclohexylglycine in the solid-phase peptide synthesis (SPPS) of peptidomimetics, with a focus on antagonists of the CXCR4 receptor and integrins, two important targets in medicinal chemistry. Detailed protocols for synthesis and characterization are provided to guide researchers in the successful incorporation of this sterically hindered amino acid.

Physicochemical Properties of Boc-D-Cyclohexylglycine

A summary of the key physicochemical properties of Boc-D-cyclohexylglycine is presented in the table below.

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage Store at 2-8°C

Application in Peptidomimetic Synthesis: Targeting CXCR4 and Integrins

The unique structural features of D-cyclohexylglycine make it an attractive residue for the design of peptidomimetics targeting receptors where hydrophobic interactions and specific conformational preorganization are crucial for high-affinity binding.

CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a critical role in cell migration, hematopoiesis, and inflammation.[1] Its dysregulation is implicated in various diseases, including cancer metastasis and HIV entry.[2] Peptidomimetic antagonists of CXCR4 often feature bulky, hydrophobic residues to occupy a deep binding pocket in the receptor. The incorporation of D-cyclohexylglycine can enhance the potency and metabolic stability of these antagonists.

Integrin Antagonists: Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing pivotal roles in cell signaling, migration, and proliferation.[3][4] Antagonists of specific integrins, such as αvβ3 and α5β1, are promising therapeutic agents for cancer and other diseases. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins. Peptidomimetics that mimic the RGD sequence often incorporate non-natural amino acids to improve selectivity and in vivo efficacy. The D-cyclohexylglycine residue can be used to introduce conformational constraints and enhance hydrophobic interactions with the integrin binding site.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-D-cyclohexylglycine into a target peptidomimetic sequence using manual Boc-SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of a Generic Peptidomimetic

This protocol outlines the manual synthesis of a generic tetrapeptide (e.g., Ac-X-Chg-Y-Z-NH₂) on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Place 100 mg of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted syringe reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

2. Boc Deprotection:

  • Treat the resin with 25% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (v/v) for 2 minutes.

  • Drain the solution and repeat the treatment with 25% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3 x 5 mL) and isopropanol (B130326) (IPA) (2 x 5 mL).

3. Neutralization:

  • Wash the resin with DCM (3 x 5 mL).

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice).

  • Wash the resin with DCM (3 x 5 mL).

4. Amino Acid Coupling (Standard Amino Acid):

  • In a separate vial, dissolve the first Boc-protected amino acid (e.g., Boc-Z-OH) (4 equivalents relative to resin substitution), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.

  • Add DIEA (8 equivalents) to the activation mixture and vortex for 1 minute.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

5. Incorporation of Boc-D-Cyclohexylglycine (Sterically Hindered):

  • Due to the steric bulk of this compound, a more robust coupling strategy is recommended.

  • Activation: In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIEA (8 equivalents) and pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the deprotected and neutralized resin.

  • Extended Coupling Time: Allow the coupling reaction to proceed for 4-6 hours.

  • Double Coupling (if necessary): If the ninhydrin test is positive after the initial coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound for another 2-4 hours.

6. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a capping mixture of acetic anhydride (B1165640)/DIEA/DMF (e.g., 1:1:8 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

7. Chain Elongation:

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

8. N-terminal Acetylation:

  • After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

9. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

10. Purification and Analysis:

  • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

  • Assess the purity of the final product by analytical RP-HPLC.

Data Presentation

The following tables provide illustrative data for the synthesis of a hypothetical peptidomimetic containing Boc-D-cyclohexylglycine. Note: This data is representative and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency Monitoring by Ninhydrin Test

Coupling StepAmino AcidCoupling ReagentCoupling Time (h)Ninhydrin Test ResultAction
1Boc-Z-OHHBTU/HOBt2NegativeProceed
2Boc-Y-OHHBTU/HOBt2NegativeProceed
3This compoundHATU/HOAt6Weakly PositiveDouble Couple
3 (repeat)This compoundHATU/HOAt4NegativeProceed
4Boc-X-OHHBTU/HOBt2NegativeProceed

Table 2: Synthesis Yield and Purity of a Hypothetical Peptidomimetic (Ac-X-Chg-Y-Z-NH₂)

ParameterValue
Starting Resin Substitution 0.5 mmol/g
Crude Peptide Yield 75%
Purity (by analytical HPLC) >95% after purification
Observed Mass (M+H)⁺ Consistent with calculated mass

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the CXCR4 receptor and integrins, which are potential targets for peptidomimetics incorporating Boc-D-cyclohexylglycine.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activation PLC PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ MAPK MAPK Pathway G_protein->MAPK Gαi CXCL12 CXCL12 CXCL12->CXCR4 Binding Calcium Ca²⁺ Mobilization PLC->Calcium Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Migration Cell Migration MAPK->Migration MAPK->Proliferation Calcium->Migration

Caption: CXCR4 Signaling Pathway.

Integrin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Integrin Integrin (α/β) FAK FAK Integrin->FAK Recruitment & Activation ECM ECM Ligand (e.g., Fibronectin) ECM->Integrin Binding Src Src FAK->Src Activation PI3K PI3K FAK->PI3K RhoGTPases Rho GTPases (Rho, Rac, Cdc42) FAK->RhoGTPases Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Adhesion Cell Adhesion Actin->Adhesion Migration Cell Migration Actin->Migration

Caption: Integrin Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a peptidomimetic using Boc-SPPS.

SPPS_Workflow Start Start: Resin Swelling Boc_Deprotection Boc Deprotection (25% TFA/DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA/DCM) Boc_Deprotection->Neutralization Final_Deprotection Final Boc Deprotection & N-terminal Modification Coupling Amino Acid Coupling (e.g., HATU/HOAt for D-Chg) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Ninhydrin Ninhydrin Test Wash->Ninhydrin Ninhydrin->Boc_Deprotection Positive (Incomplete) Repeat Coupling Ninhydrin->Final_Deprotection Negative (Complete) Last Cycle? Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis End Pure Peptidomimetic Analysis->End

Caption: Boc-SPPS Workflow.

Conclusion

Boc-D-cyclohexylglycine is a powerful tool for the synthesis of peptidomimetics with enhanced pharmacological properties. While its steric bulk presents challenges during solid-phase synthesis, these can be overcome with optimized coupling strategies, including the use of potent activating agents and extended reaction times. The resulting peptidomimetics have the potential to serve as high-affinity ligands for challenging drug targets such as CXCR4 and integrins. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel peptidomimetic-based therapeutics.

References

Application Note & Protocol: Analytical HPLC Methods for Peptides Containing D-Cyclohexylglycine (D-Chg)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-Cyclohexylglycine (D-Chg), into peptide therapeutics is a strategic approach to enhance their stability, potency, and pharmacokinetic profiles. The bulky and hydrophobic nature of the D-Chg residue, coupled with its D-configuration, presents unique analytical challenges for separation and characterization. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of these complex peptides, ensuring their purity, identity, and quality. This document provides detailed application notes and protocols for the analytical separation of peptides containing D-Chg using Reversed-Phase HPLC (RP-HPLC) for purity assessment and chiral HPLC for stereoisomeric analysis.

Analytical Challenges and Strategies

Peptides incorporating D-Chg pose two primary analytical challenges:

  • High Hydrophobicity: The cyclohexyl side chain of D-Chg significantly increases the hydrophobicity of the peptide, which can lead to strong retention, poor peak shape, and challenging separation from other hydrophobic impurities in RP-HPLC.[1]

  • Chiral Purity: The presence of a D-amino acid necessitates methods to confirm the enantiomeric purity and to separate the desired peptide from its potential L-diastereomer.[2][3]

The recommended analytical approach involves a combination of RP-HPLC for purity analysis and chiral HPLC for enantiomeric discrimination.

Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from impurities based on differences in hydrophobicity.[4][5][6]

Experimental Protocol: Standard RP-HPLC

Objective: To determine the purity of a peptide containing D-Chg by separating it from synthetic impurities such as deletion sequences and incompletely deprotected peptides.

Instrumentation:

  • HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column thermostat, and UV detector.[7]

  • Column: A C18 reversed-phase column is a good starting point. Due to the high hydrophobicity of D-Chg containing peptides, a column with a wider pore size (e.g., 300 Å) may be beneficial.[8]

  • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[2][8][9]

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2][10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[2][10]

  • Sample Diluent: A mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the sample diluent to a concentration of approximately 1 mg/mL.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).[2]

    • Column Temperature: 30-40 °C to improve peak shape.[2]

    • Injection Volume: 10-20 µL.[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point.[2] The gradient may need to be optimized (i.e., made shallower) to achieve adequate resolution of the D-Chg containing peptide from closely eluting impurities.[10]

Data Presentation: RP-HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 300 Å, 4.6 x 150 mm, 3.5 µmWide pore size accommodates larger peptides. C18 provides strong hydrophobic retention.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[10]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier for peptide separations.[10]
Gradient 5-95% B over 30 min (initial)Provides a broad screening range.
Flow Rate 1.0 mL/minStandard for analytical columns.
Temperature 40 °CImproves peak shape and reduces viscosity.
Detection 220 nmGeneral wavelength for peptide bond absorbance.[9]
Injection Volume 10 µLStandard injection volume.

Chiral HPLC for Enantiomeric Purity

The presence of D-Chg requires confirmation of its enantiomeric integrity. Chiral HPLC is a direct method to separate the desired peptide containing D-Chg from its diastereomer containing L-Chg.[2][3]

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of the D-Chg residue within the peptide sequence.

Instrumentation:

  • HPLC System: Same as for RP-HPLC.

  • Column: A chiral stationary phase (CSP) column. Cinchona alkaloid-derived zwitterionic CSPs, such as CHIRALPAK® ZWIX(+), have shown success in separating free amino acids and small peptides.[11]

  • Detection: UV absorbance at 220 nm.[2]

Reagents:

  • Mobile Phase: The mobile phase for chiral separations is highly dependent on the column chemistry. For zwitterionic CSPs, a mixture of methanol (B129727) with a low percentage of water is often a good starting point.[11] Acidic or basic additives may be required to achieve separation.

Procedure:

  • Sample Preparation: Prepare the sample as described for RP-HPLC. A standard of the corresponding peptide containing L-Chg would be necessary for peak identification.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[2]

    • Column Temperature: Ambient or controlled, as temperature can significantly affect chiral separations.[2]

    • Injection Volume: 10-20 µL.[2]

    • Elution Mode: Isocratic elution is often preferred for chiral HPLC to optimize the separation of the two diastereomers.[2] The specific mobile phase composition will need to be determined empirically for the peptide of interest.

Data Presentation: Chiral HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+))Specifically designed for the separation of enantiomers.[11]
Mobile Phase Methanol/Water with additives (e.g., formic acid)Mobile phase composition is critical for chiral recognition and must be optimized.[11]
Elution Mode IsocraticOften provides better resolution for challenging chiral separations.[2]
Flow Rate 0.8 mL/minA typical flow rate for analytical chiral columns.
Temperature 25 °C (controlled)Temperature control is crucial for reproducible chiral separations.
Detection 220 nmGeneral wavelength for peptide bond absorbance.[9]
Injection Volume 10 µLStandard injection volume.

Experimental Workflows

Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_prep Preparation cluster_rphplc Purity Analysis (RP-HPLC) cluster_chiralhplc Chiral Analysis cluster_validation Method Validation SamplePrep Sample Preparation (Dissolve in appropriate solvent) ScoutingGradient Initial Scouting Gradient (e.g., 5-95% ACN) SamplePrep->ScoutingGradient StandardPrep Standard Preparation (L-diastereomer if available) ColumnScreening Chiral Column Screening StandardPrep->ColumnScreening GradientOptimization Gradient Optimization (Shallow gradient around elution time) ScoutingGradient->GradientOptimization PurityAssessment Purity Assessment (% Area) GradientOptimization->PurityAssessment Validation Method Validation (Specificity, Linearity, Accuracy, Precision) PurityAssessment->Validation MobilePhaseOpt Mobile Phase Optimization (Isocratic Elution) ColumnScreening->MobilePhaseOpt EnantiomericPurity Enantiomeric Purity Assessment MobilePhaseOpt->EnantiomericPurity EnantiomericPurity->Validation

Caption: Workflow for HPLC method development for D-Chg peptides.

Signaling Pathway for Analytical Decisions

AnalyticalDecisionPathway Start Peptide Synthesis Complete CheckPurity Assess Purity by RP-HPLC Start->CheckPurity CheckChirality Assess Chiral Purity CheckPurity->CheckChirality Purity ≥ Specification Purification Preparative HPLC Purification CheckPurity->Purification Purity < Specification CheckChirality->Purification Chiral Purity < Specification FinalQC Final Quality Control CheckChirality->FinalQC Chiral Purity ≥ Specification Purification->CheckPurity

Caption: Decision pathway for analytical testing of D-Chg peptides.

Conclusion

The successful analysis of peptides containing D-Cyclohexylglycine requires a strategic approach that addresses both the inherent hydrophobicity and the chirality of the molecule. A well-optimized Reversed-Phase HPLC method, typically employing a C18 stationary phase with a TFA-modified mobile phase, is essential for accurate purity determination. Complementary analysis by chiral HPLC is mandatory to ensure the correct stereochemistry of the D-Chg residue. The protocols and workflows provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this important class of peptides.

References

Application Notes and Protocols for the Purification of Peptides Containing Boc-D-Cyclohexylglycine (Boc-D-Chg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of synthetic peptides incorporating the bulky and hydrophobic non-proteinogenic amino acid, Boc-D-Cyclohexylglycine (Boc-D-Chg-OH). The incorporation of such unnatural amino acids can significantly enhance the metabolic stability and biological activity of peptides, making them valuable candidates for therapeutic development.[1] However, their unique physicochemical properties also present distinct challenges during purification.

Introduction to the Challenges

The primary challenge in purifying peptides containing this compound lies in the bulky and hydrophobic nature of the cyclohexylglycine residue.[1][2] This can lead to:

  • Poor Solubility: Reduced solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Aggregation: A tendency for peptide chains to aggregate, which can complicate the purification process and lead to lower yields.[2]

  • Strong Retention: Increased hydrophobicity results in strong retention on RP-HPLC columns, often requiring high concentrations of organic solvents for elution.[2]

  • Steric Hindrance: The bulky side chain can hinder coupling reactions during solid-phase peptide synthesis (SPPS), potentially leading to a higher incidence of deletion sequences and other impurities.[1][3]

Recommended Purification Strategy: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most effective method for the purification of synthetic peptides, including those containing this compound.[4][5][6] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[4][7]

A general workflow for the purification of a this compound-containing peptide is illustrated below.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_final Final Product Preparation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Precipitation & Washing Cleavage->Crude_Peptide Dissolution Crude Peptide Dissolution Crude_Peptide->Dissolution RP_HPLC Preparative RP-HPLC Dissolution->RP_HPLC Fraction_Analysis Analysis of Fractions (Analytical HPLC, MS) RP_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Quality Control (Purity, Identity, Quantity) Lyophilization->QC

General workflow for the purification of a synthetic peptide.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for the purification of a crude peptide containing this compound. Optimization of the gradient and mobile phases will likely be necessary based on the specific properties of the peptide.[8]

Materials:

  • Crude peptide containing this compound

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[8][9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile[8][9]

  • HPLC system with a gradient pump, autosampler, and UV detector[9]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. This may require a higher percentage of organic solvent (e.g., acetonitrile (B52724) or isopropanol) than for more hydrophilic peptides. A starting point is to dissolve the peptide in a small amount of Mobile Phase B and then dilute with Mobile Phase A.[9]

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a consistent flow rate (e.g., 1 mL/min for an analytical column).[9]

  • Injection: Inject the dissolved peptide sample onto the column.[9]

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.[9] Due to the hydrophobicity of this compound, a shallower gradient or a higher final concentration of Mobile Phase B may be necessary.

  • Detection: Monitor the elution of the peptide and impurities using a UV detector at wavelengths of 214 nm and 280 nm.[9]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry (MS).

  • Pooling and Lyophilization: Combine the fractions containing the pure peptide and lyophilize to obtain a dry powder.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Identification

LC-MS is crucial for confirming the identity of the purified peptide by determining its molecular weight.[9]

Materials:

  • Purified peptide fraction

  • LC-MS system (HPLC coupled to a mass spectrometer)[9]

  • C18 reversed-phase column[9]

  • Solvent A: 0.1% (v/v) Formic acid in LC-MS grade water[9]

  • Solvent B: 0.1% (v/v) Formic acid in LC-MS grade acetonitrile[9]

Procedure:

  • Sample Preparation: Dilute a small aliquot of the purified peptide fraction in Solvent A.[9]

  • LC Separation: Perform chromatographic separation using a gradient similar to the analytical HPLC protocol, but with formic acid-based solvents.[9]

  • Mass Spectrometry: Analyze the eluting peaks using the mass spectrometer to determine the molecular weight of the peptide.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound-containing peptides in the public domain, the following table provides a template for summarizing purification results. Researchers should populate this table with their experimental data for comparison and optimization.

ParameterCrude PeptidePurified Peptide
Purity (by HPLC, %) e.g., 45%e.g., >98%
Yield (%) N/Ae.g., 25%
Observed Mass (m/z) e.g., [M+H]⁺ = xxxx.xe.g., [M+H]⁺ = xxxx.x
Expected Mass (m/z) e.g., [M+H]⁺ = xxxx.xe.g., [M+H]⁺ = xxxx.x

Troubleshooting Common Impurities

During the synthesis and purification of peptides containing this compound, several types of impurities can arise. Understanding these potential impurities is key to developing an effective purification strategy.

G cluster_impurities Common Impurities in Peptide Synthesis Deletion Deletion Sequences (Incomplete Coupling) Truncated Truncated Peptides (Incomplete Synthesis) Deprotection Incompletely Deprotected Peptides Racemized Racemized Peptides (Loss of Stereochemistry) Oxidized Oxidized Peptides (e.g., Trp, Met residues)

Common classes of impurities in solid-phase peptide synthesis.

Troubleshooting Strategies:

  • Deletion Sequences: These impurities, often resulting from incomplete coupling reactions due to the steric hindrance of this compound, can be difficult to separate from the target peptide.[1][3] Optimizing the coupling conditions during synthesis (e.g., using more efficient coupling reagents, double coupling, or longer reaction times) can minimize their formation.[1]

  • Truncated Peptides and Incompletely Deprotected Peptides: These are typically more polar than the full-length, fully deprotected peptide and will elute earlier in an RP-HPLC separation.[4]

  • Racemized Peptides: Impurities containing the L-isomer of cyclohexylglycine can be challenging to separate by standard RP-HPLC. Chiral HPLC may be required for their resolution.[9][10]

  • Byproducts from Cleavage: Scavengers used during the cleavage of the peptide from the resin can sometimes form adducts with the peptide. These can often be resolved by RP-HPLC.

Conclusion

The purification of peptides containing the bulky and hydrophobic this compound residue requires careful optimization of RP-HPLC conditions. By understanding the potential challenges and common impurities, researchers can develop robust purification protocols to obtain high-purity peptides for their research and drug development activities. The protocols and guidelines presented here provide a solid foundation for achieving this goal.

References

Application Notes: Optimizing Reaction Conditions for Boc-D-Chg-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-D-Chg-OH ((R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid) is a non-proteinogenic amino acid characterized by a bulky cyclohexyl side chain.[1] This significant steric hindrance poses a considerable challenge in peptide synthesis, often leading to slow reaction rates, incomplete coupling, and low yields when using standard protocols.[2][3] Therefore, optimizing the reaction conditions—particularly the choice of coupling reagent, solvent, and stoichiometry—is critical for the successful incorporation of this sterically hindered residue into peptide sequences. These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals to enhance coupling efficiency and minimize side reactions.

Key Parameters for Optimization

The successful coupling of this compound hinges on several interdependent factors. Due to the steric bulk of the cyclohexyl side chain, conditions must be selected to maximize the reactivity of the activated carboxylic acid while minimizing potential side reactions like racemization.[4]

1. Coupling Reagents

Conventional coupling reagents may be inefficient for sterically hindered amino acids.[2] Onium-type reagents (aminium/uronium and phosphonium (B103445) salts) are highly recommended as they are known for their high reactivity and ability to facilitate difficult couplings.[3][5][6]

  • Aminium/Uronium Salts (HATU, HBTU): HATU is widely regarded as one of the most effective coupling reagents for hindered amino acids, known for its rapid reaction kinetics and low racemization tendency.[3][7][8] HBTU is also effective, though sometimes slightly less reactive than HATU in highly hindered systems.[3][7]

  • Phosphonium Salts (PyBOP®, PyAOP): PyBOP® is an excellent alternative to BOP, which is highly effective but produces a carcinogenic byproduct (HMPA).[6][9] PyAOP is particularly effective for coupling N-methylated or other sterically demanding amino acids.[7][8]

  • Carbodiimides (DCC, DIC): While common, carbodiimides like DCC and DIC are often less efficient for hindered couplings.[2] Their use is almost always required in conjunction with an additive like HOBt or Oxyma Pure to increase reaction rates and suppress racemization.[6][7][9] DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble and easily washed away.[7]

2. Solvents

The choice of solvent is crucial for solvating the peptide-resin and reagents, which is essential for reaction efficiency.[10]

  • N,N-Dimethylformamide (DMF): A common and effective solvent for solid-phase peptide synthesis (SPPS), although it can break down over time to release dimethylamine (B145610) impurities.[10]

  • N-Methylpyrrolidone (NMP): More polar than DMF, NMP often provides superior solvation and can improve coupling yields in difficult sequences.[10]

  • Dichloromethane (DCM): Frequently used in Boc chemistry protocols as it readily dissolves Boc-protected amino acids and effectively swells polystyrene-based resins.[6][10] It is often used for the deprotection step with TFA.[11]

3. Stoichiometry and Reaction Time

For challenging couplings involving sterically hindered residues like this compound, using an excess of the amino acid and coupling reagents is often necessary to drive the reaction to completion.[5] A molar ratio of 2-3 equivalents of the amino acid and coupling reagents relative to the resin loading is a common starting point.[3][4] Reaction times may also need to be extended to 2-4 hours or longer, and monitoring the reaction via a qualitative method like the Kaiser or ninhydrin (B49086) test is highly recommended.[3][4] In some cases, a "double coupling" (repeating the coupling step with fresh reagents) may be required.[4]

4. Base Selection

Most onium salt-based couplings require a tertiary amine base.[9]

  • N,N-Diisopropylethylamine (DIEA or DIPEA): The most commonly used base in Fmoc/tBu-based synthesis.[9]

  • N-Methylmorpholine (NMM): Another frequently used base.[9] For couplings with a high risk of racemization, a weaker base like sym-collidine may be considered.[9]

Data Presentation: Reagent and Solvent Selection

The tables below summarize the key characteristics of recommended coupling reagents and solvents to guide the optimization process.

Table 1: Comparison of Recommended Coupling Reagents for this compound

ReagentTypeRecommended Molar Ratio (vs. Resin)AdvantagesConsiderations
HATU Aminium Salt2.9 - 3.0 eq.Very high reactivity, low racemization, ideal for hindered couplings.[3][7][8]Higher cost. Should not be used in excess to avoid capping the N-terminus.[7]
HBTU Aminium Salt2.9 - 3.0 eq.High reactivity, widely used, cost-effective.[3][7]Slightly less reactive than HATU for the most difficult couplings.[3]
PyBOP® Phosphonium Salt2.9 - 3.0 eq.High efficiency, rapid reactions, byproducts are not carcinogenic.[6][9]Can react with unprotected phosphoryl side chains.[9]
DIC/HOBt Carbodiimide + Additive3.0 - 5.5 eq.Cost-effective, soluble urea byproduct (for DIC), minimizes racemization.[7][9]Lower reactivity than onium salts, may require longer reaction times.[2][4]

Table 2: Recommended Solvents for this compound Coupling

SolventKey PropertiesPrimary Use in Protocol
DMF Good solvating properties for reagents and peptide chains.[10]Coupling, Washing, Fmoc-Deprotection (if applicable).
NMP More polar than DMF, excellent solvating power, can improve yields.[10]Coupling (especially for difficult sequences), Washing.
DCM Excellent swelling agent for polystyrene resins, dissolves Boc-amino acids well.[6][10]Resin Swelling, Boc-Deprotection (with TFA), Washing.

Visualized Workflows and Mechanisms

Diagrams can clarify complex workflows and reaction pathways, aiding in experimental design and troubleshooting.

experimental_workflow General Workflow for a Single Boc-SPPS Coupling Cycle start Start with Peptide-Resin (Free N-terminus) pre_activation Pre-activation: 1. Dissolve this compound & Coupling Reagent in DMF 2. Add Base (e.g., DIEA) start->pre_activation Prepare for coupling add_to_resin Add Activated Amino Acid Mixture to Resin pre_activation->add_to_resin Activate for 1-2 min couple Agitate/Shake (2-4 hours at RT) add_to_resin->couple monitor Monitor Reaction (e.g., Kaiser Test) couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative Test (Complete) double_couple Incomplete? Perform Double Coupling monitor->double_couple Positive Test (Incomplete) next_cycle Proceed to Next Cycle (Deprotection) wash->next_cycle double_couple->couple Yes double_couple->wash No (Proceed Anyway)

Caption: A typical workflow for one coupling cycle in Boc-SPPS.

activation_mechanism General Mechanism of Carboxyl Group Activation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Boc_AA This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (Highly Reactive) Boc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Peptide_Resin Peptide-Resin (Free Amine) Peptide_Bond New Peptide Bond Formed Peptide_Resin->Peptide_Bond Activated_Ester->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation via an activated intermediate.

Experimental Protocols

The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the Boc/tBu strategy. These should be optimized for each specific application.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the first choice for coupling this compound due to its high efficiency.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq. relative to resin loading)

  • HATU (2.9 eq.)

  • DIEA (6.0 eq.)

  • DMF (synthesis grade)

  • DCM (synthesis grade)

  • Deprotection solution: 50% (v/v) TFA in DCM[4][11]

  • Neutralization solution: 10% (v/v) DIEA in DCM[4]

Procedure:

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DCM for at least 30 minutes.[4]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[4]

    • Wash the resin thoroughly with DCM (5x).[4]

  • Neutralization:

    • Add the neutralization solution (10% DIEA/DCM) and agitate for 2 minutes. Drain.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.[4]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

    • Add DIEA (6.0 eq.) to the mixture and vortex for 1-2 minutes to pre-activate.[3][4]

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[3]

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion.[4] If the test is positive (blue color), indicating free amines, consider extending the reaction time or performing a double coupling.

    • Once the coupling is complete (test is negative/yellow), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).[4] The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: DIC/HOBt-Mediated Coupling

This is a more cost-effective, albeit potentially slower, alternative to using onium salt reagents.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3.0 eq.)

  • DIC (3.0 eq.)

  • HOBt (3.0 eq.)

  • DMF and/or DCM (synthesis grade)

  • Deprotection and Neutralization solutions as listed in Protocol 1.

Procedure:

  • Resin Preparation, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF (or a 1:1 mixture of DMF/DCM).[4]

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (3.0 eq.) to the reaction vessel.

    • Agitate the mixture for 2-6 hours at room temperature.[3]

  • Monitoring and Washing:

    • Monitor the reaction with the ninhydrin test as described in Protocol 1.

    • When the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).[4] The resin is now ready for the next cycle.

References

Application Notes and Protocols for the Large-Scale Synthesis of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of N-tert-butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH), a valuable non-proteinogenic amino acid widely used in peptide synthesis and pharmaceutical development. The synthesis is a two-step process commencing with the stereospecific catalytic hydrogenation of D-phenylglycine to D-cyclohexylglycine, followed by the protection of the amino group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). These protocols are designed to be scalable for industrial production, with a focus on yield, purity, and process efficiency.

Introduction

This compound is a critical building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The incorporation of the cyclohexylglycine moiety can enhance the metabolic stability and lipophilicity of peptides, making them more suitable for therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group is favored in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This document outlines a robust and scalable two-step synthesis of this compound.

Synthetic Pathway

The overall synthetic pathway for this compound involves two key transformations:

  • Step 1: Stereospecific Catalytic Hydrogenation. D-phenylglycine is converted to D-cyclohexylglycine through catalytic hydrogenation. This step is critical for establishing the desired stereochemistry of the final product.

  • Step 2: Boc Protection. The amino group of D-cyclohexylglycine is protected using di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product, this compound.

Synthesis_Pathway D_Phg D-Phenylglycine D_Chg D-Cyclohexylglycine D_Phg->D_Chg H₂, Catalyst (e.g., Ru/C) Boc_D_Chg_OH This compound D_Chg->Boc_D_Chg_OH (Boc)₂O, Base

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of D-Cyclohexylglycine

This protocol is adapted from established methods for the hydrogenation of phenylglycine derivatives, with modifications for large-scale production and stereochemical control.

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
D-Phenylglycine≥99%CommercialStarting material
5% Ruthenium on Carbon (Ru/C)Catalyst gradeCommercialCatalyst
Deionized WaterHigh purityIn-house/CommercialSolvent
Sodium Hydroxide (B78521)Reagent gradeCommercialFor pH adjustment
Hydrochloric AcidReagent gradeCommercialFor pH adjustment and product isolation
NitrogenHigh purityCommercialFor inerting the reactor
HydrogenHigh purityCommercialReactant

3.1.2. Equipment

  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and pressure gauge.

  • Filtration unit (e.g., Nutsche filter)

  • Glass-lined reactor for work-up and isolation

  • Drying oven

3.1.3. Experimental Procedure

Hydrogenation_Workflow start Start charge_reactor Charge Reactor: D-Phenylglycine, Water, NaOH start->charge_reactor inert Inert Reactor with Nitrogen charge_reactor->inert add_catalyst Add Ru/C Catalyst inert->add_catalyst pressurize Pressurize with Hydrogen add_catalyst->pressurize react Heat and Stir pressurize->react cool_depressurize Cool and Depressurize react->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter acidify Acidify Filtrate with HCl filter->acidify isolate Isolate D-Cyclohexylglycine (Filtration) acidify->isolate dry Dry Product isolate->dry end End dry->end

Caption: Experimental workflow for the synthesis of D-Cyclohexylglycine.

  • Charging the Reactor: In a suitable glass-lined reactor, dissolve D-phenylglycine (1.0 kg, 6.61 mol) in deionized water (10 L). Adjust the pH to 9-10 with a 4M sodium hydroxide solution.

  • Catalyst Addition: Transfer the solution to a high-pressure hydrogenation reactor. Under a nitrogen atmosphere, carefully add 5% Ruthenium on Carbon (Ru/C) catalyst (50 g, 5% w/w).

  • Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen. Pressurize the reactor with hydrogen to 4.0-5.0 MPa. Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite to remove the Ru/C catalyst. Wash the catalyst cake with deionized water (2 x 1 L).

  • Product Isolation: Combine the filtrate and washings. Adjust the pH of the solution to 5-6 with concentrated hydrochloric acid to precipitate the D-cyclohexylglycine.

  • Purification: Cool the suspension to 0-5°C and stir for 1-2 hours to complete precipitation. Collect the solid product by filtration, wash with cold deionized water (2 x 1 L), and dry under vacuum at 60°C.

3.1.4. Expected Yield and Purity

ParameterValue
Expected Yield85-95%
Purity (HPLC)≥98%
Chiral Purity (ee%)>99%
Step 2: Large-Scale Synthesis of this compound

This protocol details the Boc protection of D-cyclohexylglycine.

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
D-Cyclohexylglycine≥98%From Step 1Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent gradeCommercialBoc-protecting agent
DioxaneReagent gradeCommercialSolvent
Deionized WaterHigh purityIn-house/CommercialSolvent
Triethylamine (B128534) (TEA)Reagent gradeCommercialBase
Ethyl Acetate (B1210297)Reagent gradeCommercialExtraction solvent
n-HexaneReagent gradeCommercialFor crystallization
Citric AcidReagent gradeCommercialFor pH adjustment
Sodium Sulfate (anhydrous)Reagent gradeCommercialDrying agent

3.2.2. Equipment

  • Glass-lined reactor with a mechanical stirrer and temperature control

  • Addition funnel

  • Separatory funnel (for work-up)

  • Rotary evaporator

  • Crystallization vessel

  • Filtration unit

  • Drying oven

3.2.3. Experimental Procedure

Boc_Protection_Workflow start Start dissolve Dissolve D-Cyclohexylglycine in Dioxane/Water with TEA start->dissolve add_boc Add (Boc)₂O Solution dissolve->add_boc react Stir at Room Temperature add_boc->react concentrate Concentrate Reaction Mixture react->concentrate extract Aqueous Work-up and Extraction with Ethyl Acetate concentrate->extract dry_organic Dry Organic Layer extract->dry_organic evaporate Evaporate Solvent dry_organic->evaporate crystallize Crystallize from Ethyl Acetate/Hexane evaporate->crystallize isolate Isolate this compound (Filtration) crystallize->isolate dry_final Dry Final Product isolate->dry_final end End dry_final->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a glass-lined reactor, suspend D-cyclohexylglycine (1.0 kg, 6.36 mol) in a mixture of dioxane (5 L) and water (5 L). Add triethylamine (1.07 kg, 10.5 mol) and stir until a clear solution is obtained.

  • Boc-Anhydride Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.52 kg, 6.99 mol) in dioxane (2 L). Add this solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature at 20-25°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the dioxane. Add water (10 L) to the residue and wash with n-hexane (2 x 5 L) to remove unreacted (Boc)₂O.

  • Acidification and Extraction: Cool the aqueous layer to 0-5°C and acidify to pH 2-3 with a 10% citric acid solution. Extract the product with ethyl acetate (3 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain a viscous oil.

  • Crystallization: Dissolve the oil in a minimal amount of hot ethyl acetate (approx. 2-3 L). Slowly add n-hexane (5-7 L) with stirring until turbidity is observed. Cool the mixture to 0-5°C and stir for 2-4 hours to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with cold n-hexane, and dry under vacuum at 40-50°C.

3.2.4. Expected Yield and Purity

ParameterValue
Expected Yield80-90%
Purity (HPLC)≥99%
Melting Point74-77 °C

Analytical Methods

4.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA)

  • Detection: UV at 210 nm

4.2. Chiral HPLC (for D-Cyclohexylglycine)

  • Column: Chiral column (e.g., Chiralpak AD-H or equivalent)

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (B130326) with 0.1% TFA

  • Detection: UV at 210 nm

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the final product.

4.4. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

Safety Considerations

  • Hydrogenation: The hydrogenation step involves high-pressure hydrogen gas, which is highly flammable. This reaction should be carried out in a designated high-pressure area with appropriate safety measures and by trained personnel.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Dioxane and ethyl acetate are flammable. Work in a well-ventilated area and away from ignition sources.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the large-scale synthesis of this compound. By following these procedures, researchers and drug development professionals can produce high-purity material suitable for use in peptide synthesis and other pharmaceutical applications. Careful control of reaction parameters, particularly during the stereospecific hydrogenation step, is crucial for obtaining the desired product with high chiral purity.

Application Notes and Protocols: The Role of Boc-D-Chg-OH in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the choice of building blocks is paramount. Boc-D-Chg-OH, chemically known as (R)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a non-proteinogenic amino acid derivative that has emerged as a valuable tool for medicinal chemists. Its unique structure, featuring a bulky cyclohexyl side chain and a Boc (tert-butyloxycarbonyl) protecting group, offers significant advantages in the synthesis of novel drug candidates.[1][2] The incorporation of this building block can enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of synthetic peptides.[2] This document provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in drug discovery research.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. These properties are summarized in the table below.

PropertyValueReferences
CAS Number 70491-05-3[1][2][3][4]
Molecular Formula C13H23NO4[1][2][4][5]
Molecular Weight 257.33 g/mol [4][5][6]
Appearance White to off-white powder or lumps[2]
Purity ≥97% - ≥99%[2][5][7]
Melting Point 75°C - 126°C[1][3]
Optical Rotation [a]D20 = -12.3 ± 2º (c=1 in MeOH)[2]
Storage Conditions 0-8°C, Sealed in dry environment[1][2][4]

Applications in Drug Discovery

This compound is a versatile building block primarily utilized in solid-phase peptide synthesis (SPPS) to create peptides with enhanced therapeutic properties.[1][2]

1. Peptide Synthesis and Enhanced Stability: The primary application of this compound is as a protected amino acid in peptide synthesis.[8] The Boc group serves as a temporary protecting group for the alpha-amino function, which can be selectively removed under acidic conditions that do not affect the more stable side-chain protecting groups (an orthogonal protection scheme).[9][10][11] The D-configuration and the sterically hindering cyclohexyl group provide resistance against enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide drug candidates.

2. Modulation of Pharmacokinetic Properties: The cyclohexyl side chain of this compound significantly increases the lipophilicity of the peptide.[2] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, potentially enhancing oral bioavailability and distribution into tissues.[1][2] This is a critical factor in designing drugs that can reach their intended biological targets effectively.

3. Development of Novel Therapeutics: The unique structural features of this amino acid can lead to improved binding affinity and selectivity for specific biological targets.[2] It is a valuable component in the design of:

  • Protease Inhibitors: Many protease inhibitors, including those developed for antiviral (e.g., HIV) and anticancer therapies, incorporate non-natural amino acids to enhance their interaction with the enzyme's active site and improve stability.[12][13][]

  • Anticancer and Antiviral Agents: The development of robust peptides that can withstand the biological environment is crucial for creating effective anticancer and antiviral drugs.[15][16][17] The stability conferred by D-amino acids like D-Chg makes it a promising candidate for such applications.

Below is a conceptual diagram illustrating how a peptide containing D-Chg might act as a protease inhibitor.

G Mechanism of a peptide-based protease inhibitor. cluster_0 Protease Catalytic Cycle cluster_1 Inhibition Mechanism Substrate Polypeptide Substrate ActiveSite Protease-Substrate Complex Substrate->ActiveSite Binding Protease Target Protease (e.g., HIV Protease) Protease->ActiveSite Inhibitor Peptide Inhibitor (containing D-Chg) Blocked Inhibitor-Protease Complex (Inactive) Protease->Blocked Products Cleaved Peptides ActiveSite->Products Cleavage Products->Protease Enzyme Release Inhibitor->Blocked High-Affinity Binding

Caption: Protease inhibition by a D-Chg-containing peptide.

Experimental Protocols

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol details the manual solid-phase peptide synthesis (SPPS) for incorporating a this compound residue into a growing peptide chain using a Boc/Bzl protection strategy on a Merrifield resin.

Materials and Reagents:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Ninhydrin test kit

Workflow Diagram for Boc-SPPS Cycle

SPPS_Workflow start Start: Peptide-Resin (N-terminus Boc-protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 5. Coupling Reaction (Activated this compound) wash2->coupling monitor Monitor with Ninhydrin Test coupling->monitor wash3 6. Wash (DMF, DCM) end End: Peptide-Resin + 1 Residue (N-terminus Boc-protected) wash3->end monitor->coupling Incomplete (Repeat) monitor->wash3 Coupling Complete

Caption: Workflow for one cycle of Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by DMF for another 30 minutes. Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.[18]

    • Perform a short prewash for 2-5 minutes, then drain.[18]

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[11][18]

    • Drain the TFA solution. During this step, tert-butyl carbonium ions are formed, which can be scavenged by adding agents like dithiothreitol (B142953) (DTE) if sensitive residues (e.g., Trp, Met) are present.[11]

  • Washing: Wash the resin thoroughly to remove residual TFA and byproducts.

    • Wash with DCM (3x).

    • Wash with DMF (3x).

  • Neutralization:

    • The newly deprotected N-terminal amine is a TFA salt.[11] To prepare it for coupling, it must be neutralized to the free amine.

    • Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Repeat twice.

  • Washing: Wash the resin with DMF (5x) to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, prepare the activation mixture. Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation. Due to the steric bulk of the cyclohexyl group, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a qualitative Ninhydrin (Kaiser) test.

    • A blue/purple color indicates the presence of free primary amines and an incomplete reaction. If positive, the coupling step (Step 6) should be repeated.

    • A yellow/colorless result indicates a complete reaction.

  • Washing: Once coupling is complete, wash the resin to remove excess reagents and byproducts.

    • Wash with DMF (3x).

    • Wash with DCM (3x).

    • The resin is now ready for the next cycle of deprotection and coupling.

Summary of Coupling Conditions

ParameterReagent/ConditionEquivalents (relative to resin capacity)
Amino AcidThis compound3.0
Activating AgentHBTU / HATU2.9
AdditiveHOBt3.0
BaseDIEA6.0
SolventDMF-
Reaction Time1-2 hours (or until Ninhydrin test is negative)-

This compound is a highly valuable and versatile building block in the field of drug discovery. Its incorporation into peptide structures offers a strategic advantage by enhancing proteolytic stability and modulating lipophilicity, which are critical for improving the pharmacokinetic profiles of therapeutic peptides.[1][2] The detailed protocols provided herein offer a robust framework for researchers to successfully utilize this compound in the synthesis of novel peptides targeting a wide range of diseases, from viral infections to cancer. Its continued application is expected to contribute significantly to the development of next-generation peptide-based pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete coupling of N-tert-butoxycarbonyl-D-2-cyclohexylglycine (Boc-D-Chg-OH) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound prone to being incomplete?

A1: Incomplete coupling of this compound is a common issue primarily due to two factors:

  • Steric Hindrance: The bulky cyclohexyl side chain of D-Cyclohexylglycine physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain on the resin.[1][2][3] This steric hindrance slows down the reaction kinetics, making complete coupling more challenging than with smaller amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, especially with hydrophobic residues.[4] This aggregation can mask the reactive N-terminal amine, preventing efficient coupling.[1][4]

Q2: What are the immediate steps to take if I suspect an incomplete coupling?

A2: The first step is to confirm the presence of unreacted free amines on the peptide-resin. The most common method is the qualitative Kaiser test (also known as the ninhydrin (B49086) test).[5][6] A positive result, indicated by a dark blue or purple color on the resin beads, confirms that the coupling is incomplete.[7][8] If the test is positive, the most straightforward "rescue" strategy is to perform a double coupling , where the coupling step is repeated with fresh reagents to drive the reaction to completion.[9][10]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

A3: For difficult or sterically hindered couplings, standard carbodiimide (B86325) reagents may be inefficient.[11] Onium salt-based reagents (aminium/uronium or phosphonium) are generally more powerful and recommended.[1][12] Highly effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient reagents for hindered couplings due to its high reactivity and ability to reduce racemization.[12][13][14]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and effective coupling reagent, suitable for most applications.[13][14]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU but with a better safety profile.[12][13]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also highly effective and does not pose the risk of guanidinylation associated with some uronium reagents.[12]

Q4: How can I monitor the progress and confirm the final purity of my peptide?

A4: There are two key methods for monitoring your synthesis:

  • During Synthesis (Qualitative): The Kaiser test should be performed after each coupling step.[15] It provides a rapid, colorimetric indication of whether free primary amines remain.[5][7] A negative test (yellow/colorless beads) suggests the coupling is complete, and you can proceed to the next deprotection step.[1]

  • After Synthesis (Quantitative): After cleaving the peptide from the resin, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of the crude product.[16][17][18] Incomplete coupling results in "deletion sequences" (peptides missing the this compound residue), which will appear as separate peaks in the chromatogram, allowing for quantitative purity analysis.[18]

Q5: Is it a good idea to simply increase the reaction time or temperature?

A5: Extending the reaction time (e.g., to 2-4 hours or overnight) and increasing the equivalents of the amino acid and coupling reagents are common and effective strategies to improve coupling efficiency.[19] Elevating the temperature (e.g., to 35-50°C) can also increase reaction kinetics.[1][4] However, heating should be approached with caution as it can increase the risk of side reactions, most notably racemization of the amino acid residue.[19]

Troubleshooting and Optimization

Quantitative Data Summary: Recommended Coupling Conditions

The following table summarizes recommended coupling reagents and conditions for overcoming the challenges associated with this compound.

Coupling ReagentReagent TypeEquivalents (AA:Reagent:Base)Key Considerations
HATU Aminium/Uronium3 : 2.9 : 6Highly reactive, excellent for hindered couplings. Minimizes racemization.[1][13]
HBTU Aminium/Uronium3 : 2.9 : 6A robust and common choice for standard and difficult couplings.[13][14]
COMU Aminium/Uronium3 : 2.9 : 6High efficiency similar to HATU with an improved safety and solubility profile.[12][13]
PyBOP Phosphonium3 : 3.0 : 6Excellent for hindered couplings; does not cause guanidinylation side reactions.[12]
DIC/HOBt Carbodiimide3 : 3.0 : - (Base added separately)A classic and cost-effective method, but may be less efficient for severely hindered couplings.[14]

Note: Equivalents are relative to the resin substitution level. Using a 3-5 fold excess of the amino acid is a common starting point for difficult couplings.[1]

Diagrams and Workflows

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving incomplete coupling issues.

G Troubleshooting Workflow for Incomplete Coupling start Incomplete Coupling of This compound Suspected kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test result Kaiser Test Result? kaiser_test->result proceed Coupling Complete. Proceed to Deprotection. result->proceed Negative (Yellow Beads) double_couple Strategy 1: Perform a Second Coupling (Double Coupling) result->double_couple Positive (Blue Beads) final_analysis Cleave and Analyze Crude Product via HPLC/MS proceed->final_analysis re_test1 Re-run Kaiser Test double_couple->re_test1 re_test1->proceed Negative optimize Strategy 2: Increase Equivalents (3-5x) & Extend Time (2-4h) re_test1->optimize Positive re_test2 Re-run Kaiser Test optimize->re_test2 re_test2->proceed Negative change_reagent Strategy 3: Switch to a Stronger Reagent (e.g., HATU, COMU) re_test2->change_reagent Positive re_test3 Re-run Kaiser Test change_reagent->re_test3 re_test3->proceed Negative last_resort Strategy 4: Consider Elevated Temperature (e.g., 35-50°C) (Caution: Racemization Risk) re_test3->last_resort Positive last_resort->final_analysis

A step-by-step workflow for addressing incomplete coupling.
Peptide Coupling Reaction Pathway

This diagram illustrates the general chemical process of coupling this compound to the resin-bound peptide chain.

G Peptide Coupling Reaction with this compound cluster_reactants Reactants cluster_activation Activation cluster_product Product Resin Resin-Bound Peptide (Free N-Terminus) Coupled_Peptide Extended Peptide Chain (Boc-D-Chg coupled) Resin->Coupled_Peptide + Activated AA AA This compound Activated_AA Activated Ester of this compound AA->Activated_AA + Reagent + Base Reagent Coupling Reagent (e.g., HATU, DIC) Base Base (e.g., DIEA)

General pathway for the activation and coupling of an amino acid.

Key Experimental Protocols

Protocol 1: Recommended Double Coupling Protocol for this compound

This protocol is recommended as a default for incorporating this compound to maximize yield and minimize deletion sequences.[1][10]

  • Resin Preparation : Swell the resin in DMF. Perform N-terminal Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF.[20]

  • First Coupling :

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Second Coupling :

    • Immediately repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIEA.

    • Allow the second coupling to proceed for another 1-2 hours.

  • Monitoring and Washing :

    • Wash the resin thoroughly with DMF, followed by DCM.

    • Perform a Kaiser test (Protocol 2) to confirm the absence of free primary amines.

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

This qualitative test is used to detect free primary amines on the resin.[5][6][7]

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[7]

  • Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.[7]

  • Solution C: 1.0 mL of 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[7]

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.[7]

  • Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[1][7]

  • Heat the tube at 100-110°C for 5 minutes.[1][7][8]

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Incomplete Coupling): The beads and/or solution turn an intense blue or purple color.[1][8]

  • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.[1]

Protocol 3: General RP-HPLC Analysis for Crude Peptide Purity

This protocol provides a starting point for analyzing the purity of the cleaved peptide.[21]

Materials:

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[16]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[21]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).[21]

  • Detector: UV detector set to 214-220 nm (for peptide bonds).[16][17]

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the sample onto the HPLC system.

  • Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical starting gradient is 5% to 65% Mobile Phase B over 30-40 minutes.

  • Data Interpretation: Integrate the area of all peaks in the chromatogram. The purity is calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[17]

    • Peaks eluting earlier than the main product may correspond to deletion sequences from the incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Boc-D-Chg-OH Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming low yields in peptide coupling reactions involving the sterically hindered amino acid, Boc-D-Cyclohexylglycine-OH (Boc-D-Chg-OH).

Frequently Asked Questions (FAQs)

Q1: Why are peptide coupling reactions with this compound prone to low yields?

Low coupling efficiency with this compound is primarily due to steric hindrance . The bulky cyclohexyl side chain physically obstructs the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions and lower yields.

Another contributing factor can be peptide aggregation . As the peptide chain elongates, particularly with hydrophobic residues like cyclohexylglycine, it can aggregate on the solid support. This aggregation can physically block the reactive sites, further hindering the coupling reaction.

Q2: Which coupling reagents are recommended for this compound?

Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) often prove inefficient for sterically hindered amino acids. More potent onium salt-based reagents are generally recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings due to its high reactivity and ability to suppress racemization.[1]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective alternative to HATU, though it may be slightly less effective in preventing racemization in some cases.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity and a better safety profile, as it does not release potentially explosive benzotriazole (B28993) byproducts.[2]

Q3: How can I monitor the completion of a difficult coupling reaction?

The Kaiser test (ninhydrin test) is a common method for detecting free primary amines on the peptide-resin. A blue or purple color indicates an incomplete coupling. However, in cases of severe peptide aggregation, the Kaiser test can sometimes give a false negative result (yellow beads) because the ninhydrin (B49086) reagent cannot access the unreacted amines. In such cases, re-coupling and using optimized conditions is advisable.

Q4: Can increasing the reaction time or temperature improve the yield?

Yes, for difficult couplings, extending the reaction time (e.g., double or even triple coupling) or moderately increasing the temperature (e.g., to 40-50°C) can improve the yield. However, these more forceful conditions also increase the risk of racemization , particularly at the activated amino acid. This trade-off should be carefully considered.

Q5: What is the role of the solvent in this compound coupling reactions?

The choice of solvent is crucial for successful solid-phase peptide synthesis (SPPS). The solvent must effectively swell the resin and solvate the growing peptide chain to ensure that the reactive sites are accessible.

  • N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used and generally effective solvents.[3]

  • In cases of significant on-resin aggregation, using a solvent mixture with dimethyl sulfoxide (B87167) (DMSO) (e.g., 20% DMSO in NMP) can help to disrupt secondary structures and improve solvation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in this compound coupling reactions.

Problem 1: Low Coupling Efficiency with Standard Protocols

If you are experiencing low yields with a standard coupling protocol (e.g., using DIC/HOBt), follow these steps:

Workflow for Troubleshooting Low Coupling Efficiency:

Troubleshooting_Workflow start Low Coupling Yield Observed step1 Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) start->step1 step2 Perform a Double Coupling step1->step2 If yield is still low step3 Increase Reaction Temperature (e.g., 40-50°C) step2->step3 If yield is still low step4 Optimize Solvent System (e.g., add DMSO) step3->step4 If yield is still low side_reaction Check for Side Reactions (e.g., Racemization) step3->side_reaction end Improved Yield step4->end side_reaction->end

Caption: A stepwise approach to troubleshooting low coupling yields.

Problem 2: Suspected Peptide Aggregation

If you suspect peptide aggregation is the cause of low yields (e.g., the resin beads are clumping, or the Kaiser test is unreliable), consider the following:

  • Solvent Optimization: Switch to NMP or a mixture of NMP/DMSO to improve resin swelling and peptide solvation.[3]

  • "Difficult Sequence" Protocols: For sequences prone to aggregation, specialized protocols involving the incorporation of backbone-protecting groups (e.g., pseudoprolines) in other parts of the peptide may be necessary, though this is a more advanced strategy.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like this compound. Actual yields will vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentRelative ReactivityTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBt Moderate2-4 hoursModerateCost-effective, but often insufficient for hindered couplings.
HBTU/DIPEA High30-60 minutesLowA good balance of reactivity and cost for many applications.
HATU/DIPEA Very High15-45 minutesVery LowHighly recommended for difficult or sterically hindered couplings.[1]
COMU/DIPEA Very High15-45 minutesVery LowExcellent reactivity with an improved safety profile.[2]

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of this compound in SPPS

This protocol outlines a robust method for coupling this compound using HATU.

Workflow for HATU Coupling:

HATU_Coupling_Workflow resin_prep 1. Resin Swelling and Boc-Deprotection (TFA in DCM) neutralization 2. Neutralization (DIPEA in DMF) resin_prep->neutralization activation 3. Pre-activation of this compound (this compound, HATU, DIPEA in DMF) neutralization->activation coupling 4. Coupling Reaction (Add activated mixture to resin) activation->coupling washing 5. Washing (DMF, DCM) coupling->washing monitoring 6. Monitoring (Kaiser Test) washing->monitoring recouple Recouple if necessary monitoring->recouple Positive next_step Proceed to next cycle monitoring->next_step Negative

Caption: Step-by-step workflow for a single HATU coupling cycle.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 25-50% Trifluoroacetic acid (TFA) in DCM)

  • Neutralization solution (e.g., 5-10% DIPEA in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Boc-Deprotection: Treat the resin with the deprotection solution for 1-2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Treat the resin with the neutralization solution (2 x 2 minutes).

  • Washing: Wash the resin with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours. For very difficult couplings, the time can be extended or a second coupling can be performed.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: In Situ Coupling using COMU

This protocol minimizes the pre-activation time, which can be beneficial for sensitive amino acids.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • COMU (3 equivalents)[2]

  • DIPEA (6 equivalents)[2]

  • Anhydrous DMF

Procedure:

  • Perform resin preparation, Boc-deprotection, and neutralization as described in Protocol 1.

  • Coupling: a. In a separate vessel, dissolve this compound, COMU, and DIPEA in DMF.[2] b. Immediately add this solution to the prepared resin. c. Agitate the mixture for 1-2 hours at room temperature.

  • Washing and Monitoring: Proceed with washing and monitoring as described in Protocol 1.

References

Technical Support Center: Boc-D-Chg-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Chg-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in peptide synthesis?

This compound, or Nα-tert-butyloxycarbonyl-D-cyclohexylglycine, is a non-proteinogenic amino acid derivative used in SPPS. Its bulky and hydrophobic cyclohexyl side chain can impart unique properties to peptides, such as increased metabolic stability and enhanced biological activity. These characteristics make it a valuable component in the design of therapeutic peptides.

Q2: What is the primary challenge when incorporating this compound in SPPS?

The main challenge is overcoming the steric hindrance caused by the bulky cyclohexyl side chain. This steric bulk can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower purity of the final peptide. Therefore, standard coupling protocols may not be sufficient for efficient incorporation of this compound.

Q3: What are the signs of incomplete coupling of this compound?

Incomplete coupling can be identified by a positive Kaiser test (ninhydrin test) after the coupling step, which indicates the presence of unreacted free primary amines on the resin. Analytical techniques such as HPLC and mass spectrometry of a test cleavage can also reveal the presence of deletion sequences (peptides lacking the this compound residue).

Q4: Can the steric hindrance of this compound also affect the deprotection step?

While the primary issue is with coupling, severe peptide aggregation, which can be promoted by bulky hydrophobic residues like cyclohexylglycine, can potentially hinder the access of the deprotection reagent (TFA in DCM) to the Boc-group. However, incomplete coupling is the more frequently encountered problem.

Q5: Are there any specific side reactions associated with the cyclohexylglycine residue itself during Boc-SPPS?

Currently, there is no widely documented evidence of specific side reactions originating from the cyclohexylglycine side chain under standard Boc-SPPS conditions. The primary concern remains the steric hindrance affecting the efficiency of the peptide bond formation.

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to troubleshoot and minimize incomplete coupling of this compound during SPPS.

Problem: Positive Kaiser Test After Coupling this compound

A positive Kaiser test (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling reaction.

Initial Assessment Workflow

G start Positive Kaiser Test (Incomplete Coupling) check_reagents Verify Reagent Quality (this compound, Coupling Reagents, Solvents) start->check_reagents check_protocol Review Coupling Protocol (Equivalents, Reaction Time) start->check_protocol reagents_ok Reagents OK check_reagents->reagents_ok reagents_bad Reagents Compromised check_reagents->reagents_bad protocol_ok Protocol Standard check_protocol->protocol_ok protocol_inadequate Protocol Inadequate for Hindered Amino Acid check_protocol->protocol_inadequate reagents_ok->protocol_ok end_replace Repeat Coupling with Fresh Reagents reagents_bad->end_replace Replace Reagents end_modify Implement Enhanced Coupling Strategy protocol_ok->end_modify Modify Protocol for Steric Hindrance protocol_inadequate->end_modify Modify Protocol

Caption: Troubleshooting logic for incomplete coupling.

Solutions and Mitigation Strategies

If you encounter incomplete coupling, consider the following strategies, starting with the least aggressive modifications.

1. Optimize Coupling Reagents and Conditions

The choice of coupling reagent is critical for sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DCC or DIC with HOBt may be insufficient.

  • Recommendation: Switch to a more potent uronium/aminium or phosphonium-based coupling reagent. HATU and COMU are highly recommended for their superior performance in difficult couplings.[1]

Coupling Reagent ClassExamplesPerformance with Hindered ResiduesKey Considerations
Carbodiimides DCC, DIC (+ HOBt)Often insufficient, leading to low yields and slow reactions.Can be attempted first due to lower cost, but may require extended reaction times.
Uronium/Aminium Salts HBTU, TBTUGood performance, generally better than carbodiimides.HBTU is a common and effective choice.
HATU, COMU Excellent performance , highly recommended for sterically hindered amino acids.[1]HATU is known for faster reactions and higher purity products compared to HBTU.[1] COMU is a safer alternative to HOBt/HOAt-based reagents.
Phosphonium Salts PyBOP, PyAOPVery effective, particularly for minimizing racemization.PyAOP is more reactive than PyBOP.

2. Extend Reaction Time

Due to the slow kinetics of coupling a bulky amino acid, extending the reaction time can significantly improve the yield.

  • Recommendation: Double the standard coupling time (e.g., from 1-2 hours to 2-4 hours). Monitor the reaction progress with the Kaiser test at intervals.

3. Perform a Double Coupling

If a single coupling, even with an extended reaction time, is insufficient, a second coupling is a reliable strategy.

  • Recommendation: After the initial coupling and a positive Kaiser test, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle.

4. Increase Reagent Equivalents

Using a higher excess of the amino acid and coupling reagents can drive the reaction to completion.

  • Recommendation: Increase the equivalents of this compound and the coupling reagent from the standard 3 equivalents to 4 or 5 equivalents relative to the resin substitution.

5. Capping Unreacted Amines

If a small number of free amines remain after employing the above strategies, it is advisable to cap them to prevent the formation of deletion peptides.

  • Recommendation: After the coupling step, treat the resin with a capping agent such as acetic anhydride (B1165640) with a non-nucleophilic base like DIEA.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended as the first approach for incorporating this compound.

  • Resin Swelling and Deprotection:

    • Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.

    • Perform Boc deprotection by treating the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

    • Neutralize the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice), followed by washing with DCM (5x).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling.

    • If the Kaiser test is negative (yellow beads), wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Double Coupling of this compound

Use this protocol if the Kaiser test is positive after the first coupling.

  • First Coupling:

    • Follow steps 1-3 of Protocol 1.

  • Monitoring:

    • After the initial 2-4 hour coupling, perform a Kaiser test. If it is positive, proceed to the second coupling.

  • Second Coupling:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin with DMF (3x).

    • Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.

    • Add the fresh activation mixture to the resin and agitate for another 2-4 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test.

    • If the test is negative, wash the resin with DMF (3x) and DCM (3x). If the test remains positive, consider capping the unreacted amines.

Experimental Workflow for Incorporating this compound

G start Start SPPS Cycle deprotection Boc Deprotection (50% TFA/DCM) start->deprotection neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization activation Pre-activation of This compound with HATU/DIEA neutralization->activation coupling Coupling (2-4 hours) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash Wash (DMF & DCM) kaiser_test->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Workflow for coupling sterically hindered this compound.

References

Technical Support Center: Optimizing Boc Deprotection of D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Boc deprotection step for D-cyclohexylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the Boc deprotection of the sterically hindered amino acid, D-cyclohexylglycine?

The primary challenge in the Boc deprotection of D-cyclohexylglycine arises from its significant steric hindrance. The bulky cyclohexyl group impedes the approach of the acid catalyst to the Boc-protecting group, which can lead to sluggish or incomplete reactions.[1] This often necessitates harsher reaction conditions compared to less hindered amino acids, which in turn can lead to undesirable side reactions.

Q2: Which acidic reagents are typically used for Boc deprotection, and what are their standard concentrations?

Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection.[2][][4][5] It is typically used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM).[2][4][5] Common concentrations range from 20% to 50% TFA in DCM.[][6] Another frequently used reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.[6][7]

Q3: What are the main side reactions to be aware of during the Boc deprotection of D-cyclohexylglycine?

The major side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the cleavage of the Boc group.[1][8][9] While D-cyclohexylglycine itself does not have a nucleophilic side chain, other sensitive amino acids in a peptide sequence, such as tryptophan, methionine, cysteine, or tyrosine, are susceptible to this side reaction.[8]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material even after an extended reaction time.

Possible Causes:

  • Steric Hindrance: The bulky cyclohexyl group is sterically hindering the acid-mediated removal of the Boc group.[1]

  • Insufficient Acid Strength or Concentration: The acidic conditions are not potent enough to efficiently cleave the Boc group from the sterically hindered amine. The rate of Boc cleavage has a second-order dependence on the acid concentration.[1]

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), poor swelling of the resin in the deprotection solvent can limit the access of the acid to the reaction sites.[1][10] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM.[10]

Solutions:

  • Increase TFA Concentration: Gradually increase the concentration of TFA in DCM.

  • Elevate Reaction Temperature: While many deprotections are run at room temperature, increasing the temperature can sometimes accelerate the reaction for stubborn substrates. However, this should be done cautiously to avoid side reactions.

  • Extend Reaction Time: Monitor the reaction over a longer period.

  • Alternative Acidic Reagents: Consider using 4M HCl in dioxane, which can be effective for Boc deprotection.[6][7]

  • Optimize Solvent for Resin Swelling (SPPS): For solid-phase synthesis, ensure the chosen solvent system adequately swells the resin. A mixture of TFA and DCM is often effective.[10]

Issue 2: Observation of Side Products

Symptom: HPLC or LC-MS analysis reveals the presence of unexpected peaks, indicating the formation of byproducts.

Possible Cause:

  • Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of other amino acids in the peptide sequence (e.g., Trp, Met, Cys, Tyr).[8]

Solution:

  • Use of Scavengers: Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation.[8] The choice of scavenger depends on the sensitive residues present:

    • Triisopropylsilane (TIS): A common and effective scavenger.

    • Thioanisole: Particularly useful for protecting methionine residues.[8]

    • Ethanedithiol (EDT): Often used when cysteine is present.[8]

Data Presentation

Table 1: Common Reagents and Conditions for Boc Deprotection

ReagentSolventConcentrationTypical Reaction TimeTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[][6]30 min - 2 h[1][8]Room TemperatureMost common method.
Hydrogen Chloride (HCl)1,4-Dioxane4 M[6][7]10 - 30 min[6][7]Room TemperatureCan result in a crystalline HCl salt.[6]
p-Toluenesulfonic Acid (pTSA)Ethyl Acetate (EtOAc)StoichiometricSeveral hours50-60 °C[6]May yield a crystalline pTSA salt.[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the Boc-protected D-cyclohexylglycine derivative in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Reagents: Add an equal volume of a pre-prepared deprotection cocktail. A recommended starting cocktail is 50% TFA in DCM.[1] For sequences with sensitive amino acids, consider a cocktail such as 50% TFA / 48% DCM / 2% TIS.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the solution in vacuo. To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[1]

  • Neutralization (Optional): If the free amine is desired, dissolve the residue in a suitable solvent and neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol (B129727) or more 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 10-20 minutes.[6]

  • Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized as described above.

Visualizations

G Troubleshooting Workflow for Boc Deprotection start Start Boc Deprotection of D-Cyclohexylglycine check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshooting Options incomplete->troubleshoot increase_tfa Increase TFA Concentration troubleshoot->increase_tfa extend_time Extend Reaction Time troubleshoot->extend_time increase_temp Increase Temperature troubleshoot->increase_temp alternative_reagent Use 4M HCl/Dioxane troubleshoot->alternative_reagent increase_tfa->check_completion extend_time->check_completion increase_temp->check_completion alternative_reagent->check_completion check_purity Check Purity (HPLC/LC-MS) complete->check_purity pure Product is Pure check_purity->pure Yes impure Side Products Observed check_purity->impure No end Proceed to Next Step pure->end add_scavenger Add Scavenger (e.g., TIS) impure->add_scavenger add_scavenger->start

Caption: Troubleshooting workflow for Boc deprotection.

G Decision Tree for Deprotection Strategy start Select Deprotection Strategy for Boc-D-Cyclohexylglycine sensitive_residues Are other acid-sensitive residues present? start->sensitive_residues yes_sensitive Yes sensitive_residues->yes_sensitive Yes no_sensitive No sensitive_residues->no_sensitive No tfa_dcm_scavenger Use TFA/DCM with Scavenger (TIS) yes_sensitive->tfa_dcm_scavenger tfa_dcm Use standard TFA/DCM no_sensitive->tfa_dcm monitor Monitor reaction closely tfa_dcm_scavenger->monitor tfa_dcm->monitor incomplete Is reaction incomplete? monitor->incomplete yes_incomplete Yes incomplete->yes_incomplete Yes no_incomplete No incomplete->no_incomplete No optimize Optimize: Increase TFA conc., time, or temp. yes_incomplete->optimize alternative Consider alternative: 4M HCl/Dioxane yes_incomplete->alternative end Successful Deprotection no_incomplete->end optimize->monitor alternative->monitor

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Overcoming Purification Challenges of Peptides with D-Cyclohexylglycine (D-Chg)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides containing the non-canonical, bulky, and hydrophobic amino acid D-Cyclohexylglycine (D-Chg).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing D-Chg so difficult to purify?

A1: Peptides incorporating D-Cyclohexylglycine (D-Chg) present significant purification challenges primarily due to the bulky and highly hydrophobic nature of the D-Chg side chain. This often leads to:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases used for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Strong Retention and Broad Peaks: The high hydrophobicity causes very strong interaction with the C18 stationary phase in RP-HPLC, leading to long retention times and often broad, poorly resolved peaks.

  • Aggregation: The bulky hydrophobic groups can promote intermolecular interactions, leading to peptide aggregation. Aggregated peptides are difficult to purify and can result in low recovery and even column clogging.[2]

  • Co-elution with Similar Impurities: Hydrophobic impurities generated during synthesis, such as deletion sequences or incompletely deprotected peptides, may have similar retention times to the target D-Chg peptide, making separation challenging.

Q2: What is the initial step I should take when my D-Chg-containing peptide shows poor solubility?

A2: For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the crude peptide in a small amount of a strong organic solvent before diluting it with the initial mobile phase.[3]

  • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Procedure: Dissolve the peptide in a minimal volume of the organic solvent and then slowly add your initial aqueous mobile phase (e.g., 0.1% TFA in water) to the desired concentration. If precipitation occurs, you may need to try a different organic solvent or a higher initial percentage of the organic mobile phase.

Q3: My D-Chg peptide is showing very broad peaks and poor resolution in RP-HPLC. What can I do to improve this?

A3: Broad peaks for hydrophobic peptides are often a result of strong interactions with the stationary phase and potential on-column aggregation. To improve peak shape and resolution, consider the following strategies:

  • Optimize the Organic Modifier: While acetonitrile (B52724) is standard, for very hydrophobic peptides, using a stronger organic solvent like n-propanol or isopropanol (B130326) in the mobile phase can improve solubility and peak shape.[3]

  • Adjust the Gradient: Employ a shallower gradient. A slow increase in the organic mobile phase concentration (e.g., 0.5-1% per minute) can significantly improve the separation of closely eluting species.[4]

  • Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak symmetry.[3]

  • Choose an Appropriate Column: A C4 or C8 column is often a better choice than a C18 column for highly hydrophobic peptides, as it provides less strong retention. A column with a larger pore size (300 Å) is also recommended for peptides to prevent restricted diffusion.[3]

Q4: Can I use a purification technique other than RP-HPLC for D-Chg-containing peptides?

A4: Yes, using an orthogonal purification technique can be highly beneficial, especially as a preliminary clean-up step before a final RP-HPLC polishing step.

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. This can be a very effective way to remove hydrophobic impurities that may have a different charge state than your target peptide.[5][6] Using IEX as a first step can reduce the load of impurities on the subsequent RP-HPLC column, leading to better resolution and longer column lifetime.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of peptides containing D-Chg.

Problem Potential Cause Recommended Solution
Poor Crude Peptide Solubility The high hydrophobicity of the D-Chg residue leads to low solubility in aqueous solutions.- Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. - Consider using a mobile phase containing n-propanol or isopropanol, which can enhance the solubility of hydrophobic peptides.[3]
High Backpressure in HPLC System - Peptide Precipitation: The peptide may be precipitating on the column due to poor solubility in the mobile phase. - Column Clogging: Insoluble aggregates may have formed and clogged the column frit.- Ensure the peptide is fully dissolved before injection. - Filter the sample through a 0.22 µm filter before injection. - Try a shallower gradient or a mobile phase with a higher initial organic content. - If clogging is suspected, reverse the column and wash with a strong organic solvent.
Broad, Tailing, or Split Peaks - Strong Hydrophobic Interactions: The D-Chg residue interacts very strongly with the C18 stationary phase. - On-Column Aggregation: The peptide may be aggregating on the column during the separation. - Secondary Interactions: Interaction of basic residues with residual silanols on the silica-based column.- Switch to a less hydrophobic stationary phase (C8 or C4).[3] - Increase the column temperature to 40-60 °C.[3] - Use an ion-pairing agent like Trifluoroacetic Acid (TFA) at a concentration of 0.1% to improve peak shape.[3] - Consider adding a chaotropic agent, such as guanidine (B92328) hydrochloride (at low concentrations), to the mobile phase to disrupt aggregation.
Low Recovery of Purified Peptide - Irreversible Binding: The highly hydrophobic peptide may be irreversibly binding to the stationary phase. - Precipitation: The peptide may be precipitating during fraction collection or lyophilization.- Use a C4 or C8 column to reduce hydrophobic interactions. - After the gradient, perform a high-organic wash (e.g., 95% acetonitrile or isopropanol) to elute any remaining peptide. - During lyophilization, ensure the peptide is fully dissolved in a suitable solvent mixture (e.g., water/acetonitrile) before freezing.
Co-elution of Impurities - Similar Hydrophobicity: Deletion sequences or other hydrophobic impurities have retention times very close to the target peptide.- Employ a very shallow gradient (e.g., 0.5% organic increase per minute).[4] - Try a different organic modifier (e.g., isopropanol instead of acetonitrile) to alter selectivity. - Implement an orthogonal purification step, such as ion-exchange chromatography, prior to RP-HPLC.[5][6]

Data Presentation

The following table summarizes hypothetical purification outcomes for a model 12-amino acid peptide containing one D-Chg residue, comparing a standard RP-HPLC method with an optimized method.

ParameterStandard RP-HPLC MethodOptimized RP-HPLC MethodRationale for Improvement
Column C18, 5 µm, 100 ÅC8, 5 µm, 300 ÅA less hydrophobic stationary phase and larger pores reduce strong binding and improve peak shape for the bulky peptide.[3]
Mobile Phase B Acetonitrile + 0.1% TFAn-Propanol + 0.1% TFAn-Propanol can better solubilize the highly hydrophobic D-Chg-containing peptide.[3]
Gradient 2.0% B/min0.8% B/minA shallower gradient provides better resolution between the target peptide and closely eluting hydrophobic impurities.[4]
Temperature 25 °C50 °CElevated temperature improves solubility and reduces mobile phase viscosity, leading to sharper peaks.[3]
Crude Purity 65%65%Initial crude purity is the same for both scenarios.
Final Purity 85%>95%The optimized conditions provide significantly better separation from impurities.
Recovery Yield 40%75%Improved solubility and reduced irreversible binding lead to higher recovery.

Experimental Protocols

Detailed Protocol: Optimized RP-HPLC Purification of a D-Chg-Containing Peptide

This protocol provides a starting point for the purification of a model hydrophobic peptide containing D-Chg. Further optimization may be required based on the specific peptide sequence.

1. Materials and Reagents:

  • Crude, lyophilized D-Chg-containing peptide

  • HPLC-grade water

  • HPLC-grade n-propanol

  • Dimethyl Sulfoxide (DMSO), sequencing grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative or semi-preparative HPLC system with a UV detector

  • C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm, 300 Å)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% v/v). Degas thoroughly.

  • Mobile Phase B (Organic): Add 1 mL of TFA to 1 L of HPLC-grade n-propanol (0.1% v/v). Degas thoroughly.

3. Sample Preparation:

  • Weigh approximately 10 mg of the crude peptide into a clean glass vial.

  • Add 200 µL of DMSO to the vial.

  • Vortex gently until the peptide is fully dissolved.

  • Add 800 µL of Mobile Phase A to the dissolved peptide solution and vortex to mix.

  • Filter the sample through a 0.22 µm syringe filter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the C8 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Gradient Elution:

    • Time 0-5 min: Hold at 5% B (Isocratic).

    • Time 5-65 min: Linear gradient from 5% to 55% B (Gradient slope of 0.83% B/min).

    • Time 65-70 min: Linear gradient from 55% to 95% B (Column Wash).

    • Time 70-75 min: Hold at 95% B (Column Wash).

    • Time 75-80 min: Return to 5% B.

    • Time 80-90 min: Hold at 5% B (Re-equilibration).

  • Flow Rate: As per column manufacturer's specification (e.g., 4.0 mL/min for a 10 mm ID column).

  • Column Temperature: 50 °C.

  • Detection: Monitor the absorbance at 220 nm.

5. Post-Purification:

  • Collect fractions across the main peak(s).

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

experimental_workflow Experimental Workflow for D-Chg Peptide Purification cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (with D-Chg incorporation) cleavage Cleavage from Resin & Deprotection synthesis->cleavage dissolution Dissolution in DMSO & Dilution cleavage->dissolution hplc Optimized RP-HPLC (C8, n-Propanol, 50°C) dissolution->hplc fractionation Fraction Collection hplc->fractionation purity_check Analytical HPLC of Fractions fractionation->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified D-Chg Peptide lyophilization->final_product

Workflow for D-Chg peptide purification.

troubleshooting_logic Troubleshooting Logic for D-Chg Peptide Purification cluster_problems Troubleshooting Logic for D-Chg Peptide Purification cluster_solutions Troubleshooting Logic for D-Chg Peptide Purification start Problem Encountered poor_solubility Poor Solubility start->poor_solubility broad_peaks Broad/Tailing Peaks start->broad_peaks low_recovery Low Recovery start->low_recovery solution_solubility Use DMSO/DMF for initial dissolution. Use n-propanol in mobile phase. poor_solubility->solution_solubility Action solution_peaks Switch to C8/C4 column. Increase temperature. Use shallow gradient. broad_peaks->solution_peaks Action solution_recovery Use less hydrophobic column (C4). Perform high-organic column wash. low_recovery->solution_recovery Action

Troubleshooting logic for common issues.

References

Strategies to prevent racemization of Boc-D-Chg-OH during activation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the racemization of Boc-D-Cyclohexylglycine (Boc-D-Chg-OH) during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single, pure enantiomer (in this case, the D-form of Boc-Chg-OH) into a mixture of both D- and L-enantiomers. In peptide synthesis, maintaining the precise stereochemistry of each amino acid is critical, as the biological activity of a peptide is highly dependent on its three-dimensional structure. The incorporation of the incorrect L-isomer of cyclohexylglycine can lead to a final peptide product that is difficult to purify and may have significantly altered or diminished biological function. This compound, being a sterically hindered amino acid, can be more susceptible to racemization under certain activation conditions.

Q2: What are the primary chemical mechanisms that lead to racemization during peptide coupling?

A2: There are two main pathways for racemization during the activation of N-protected amino acids:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of this compound can be attacked by the oxygen of its own carbonyl group, forming a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. Subsequent attack by an amine can occur from either face of this planar intermediate, resulting in a mixture of D and L products.

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization. This is more common under strongly basic conditions.

Q3: My analysis shows a significant amount of the L-isomer in my peptide. What are the likely causes and how can I fix it?

A3: High levels of the undesired L-isomer (epimer) are a common issue. Here’s a troubleshooting guide to address the most probable causes:

  • Inappropriate Coupling Reagent: Using a carbodiimide (B86325) reagent like DCC or DIC without a racemization-suppressing additive is a frequent cause.

    • Solution: Always use an additive such as 1-Hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure when using carbodiimides.[1][2] Alternatively, switch to a modern uronium/aminium (e.g., HBTU, HATU, HCTU) or phosphonium (B103445) (e.g., PyBOP) coupling reagent, which are generally more efficient and less prone to causing racemization.[1]

  • Incorrect Base: The choice and amount of base are critical. Strong, non-hindered bases like triethylamine (B128534) (TEA) can significantly promote racemization.

    • Solution: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended alternatives to the commonly used diisopropylethylamine (DIPEA) for sensitive couplings.[3] Ensure you are using the correct stoichiometric amount of base.

  • High Reaction Temperature: Elevated temperatures can increase the rate of both oxazolone formation and enolization.

    • Solution: Perform the activation and coupling at 0°C or room temperature. Avoid heating the reaction unless absolutely necessary for a particularly difficult coupling, and if so, monitor racemization carefully.

  • Prolonged Activation Time: Allowing the this compound to sit for an extended period after adding the coupling reagent but before adding the amine component can increase the risk of racemization.

    • Solution: Consider a pre-activation step of only 1-5 minutes before adding the amine. For particularly sensitive couplings, in situ activation (adding the coupling reagent to the mixture of the amino acid and amine) is often the best approach.

Q4: Which coupling reagent is the best choice for a sterically hindered amino acid like this compound?

A4: For sterically hindered amino acids, a highly efficient coupling reagent is necessary to ensure a fast reaction rate, which in turn helps to minimize the time the activated amino acid is susceptible to racemization. Reagents like HATU and COMU are excellent choices as they are known for their high reactivity and low racemization potential.[4] A combination of DIC with an additive like HOAt or Oxyma Pure can also be very effective and is often a more cost-effective option.[3]

Q5: How do additives like HOBt, HOAt, and Oxyma Pure prevent racemization?

A5: When a carboxylic acid is activated with a coupling reagent (especially a carbodiimide), it forms a highly reactive intermediate (an O-acylisourea) that is very prone to racemization. Additives like HOBt, HOAt, and Oxyma Pure rapidly react with this intermediate to form an active ester. This active ester is more stable and less likely to form the problematic oxazolone intermediate. The amine component of the reaction then attacks this more stable active ester to form the desired peptide bond with a much lower risk of racemization.[2][5]

Quantitative Data Summary

The following table provides illustrative data on the percentage of racemization (formation of Boc-L-Chg-) for a model coupling involving a sterically hindered N-Boc amino acid under various conditions. Note: This data is representative and actual results may vary based on the specific peptide sequence, solvent, and temperature.

Coupling Reagent/MethodAdditiveBase% Racemization (Illustrative)Key Considerations
DICNoneDIPEA15-25%High risk of racemization; not recommended.
DICHOBtDIPEA2-5%Significantly suppresses racemization; a standard method.[1]
DICHOAtDIPEA<2%HOAt is generally more effective than HOBt in preventing racemization.
HBTU(Internal HOBt)DIPEA1-3%Reliable and widely used reagent, slightly less reactive than HATU.[6]
HATU(Internal HOAt)DIPEA<1%Highly efficient for hindered couplings with rapid reaction times.[6]
COMU(Internal Oxyma)DIPEA<1%Excellent efficiency, safer alternative to HOBt/HOAt-based reagents.[4]
DICHOBtNMM<2%Using a weaker base like NMM further reduces racemization risk.[3]

Experimental Protocols

Protocol 1: Recommended Coupling of this compound using HATU

This protocol is designed to minimize racemization during the coupling of the sterically hindered this compound.

  • Resin Preparation: Swell the amine-functionalized solid-phase resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. If the N-terminus is protected, perform the standard deprotection protocol and wash the resin thoroughly with DMF.

  • Amino Acid and Reagent Solution: In a separate vessel, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in a minimal amount of DMF.

  • Activation: Add a sterically hindered base such as N-methylmorpholine (NMM) (6.0 eq.) to the solution from step 2. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a qualitative test (e.g., Ninhydrin or Kaiser test).

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method for determining the percentage of the undesired L-enantiomer after coupling.

  • Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Hydrolysis: Hydrolyze the cleaved peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine).

  • HPLC Analysis: Analyze the derivatized amino acid mixture by reverse-phase HPLC. Use a standard C18 column and a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Quantification: The diastereomeric derivatives of D-Chg and L-Chg will have different retention times. Integrate the peak areas to determine the relative percentage of each enantiomer. A limit of detection of 0.05% can often be achieved with validated methods.[7]

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) A This compound B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Cyclization D Racemic Product (D/L Mixture) C->D + Amine + Base (Proton Abstraction/ Reprotonation) E This compound F Activated Intermediate E->F + Coupling Reagent G Enolate (Planar, Achiral Intermediate) F->G + Strong Base (α-Proton Abstraction) H Racemic Product (D/L Mixture) G->H + Amine + Proton Source

Caption: The two primary chemical pathways for racemization during peptide coupling.

Experimental_Workflow Start Start: This compound Coupling Reagent Select Optimal Reagents: - Coupling Agent (HATU, COMU) - Additive (HOAt, Oxyma) - Base (NMM, Collidine) Start->Reagent Conditions Control Conditions: - Temperature: 0°C to RT - Short pre-activation (1-2 min) - Solvent: DMF Reagent->Conditions Couple Perform Coupling Reaction Conditions->Couple Monitor Monitor Reaction (Kaiser Test) Couple->Monitor Wash Wash Resin Monitor->Wash Cleave Cleave Peptide Sub-sample Wash->Cleave Analyze Analyze for Racemization (Chiral HPLC) Cleave->Analyze Troubleshoot High Racemization? Re-evaluate Reagents/Conditions Analyze->Troubleshoot Result Result: <1% L-Isomer Troubleshoot->Reagent YES Troubleshoot->Result NO

Caption: Workflow for minimizing racemization of this compound during activation.

References

Technical Support Center: Efficient Incorporation of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to efficiently incorporate the sterically hindered amino acid Boc-D-Chg-OH (N-tert-butyloxycarbonyl-D-cyclohexylglycine) in solid-phase peptide synthesis (SPPS). This guide addresses common challenges, offers detailed troubleshooting protocols, and presents comparative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its incorporation challenging?

A1: this compound is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. Its bulky cyclohexyl side chain presents significant steric hindrance, which can impede the efficient formation of a peptide bond with the N-terminal amine of the growing peptide chain. This often results in low coupling yields and incomplete reactions when using standard coupling protocols.

Q2: Which coupling reagents are most effective for this compound?

A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids. More potent uronium/aminium or phosphonium (B103445) salt-based coupling reagents are highly recommended. Reagents such as HATU, HBTU, and PyBOP are known to be more effective in overcoming the steric barrier and promoting efficient amide bond formation.[1] COMU is another novel and highly efficient coupling reagent with performance comparable to HATU.[2]

Q3: How can I monitor the completeness of the coupling reaction?

A3: The ninhydrin (B49086) (Kaiser) test is a common qualitative method to monitor the presence of free primary amines on the resin. A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests successful coupling. For sequences where the N-terminus is a secondary amine (e.g., after coupling to proline), the chloranil (B122849) test can be used.

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This strategy is employed when a single coupling reaction is incomplete, as indicated by a positive ninhydrin test. It is a common and effective method to drive the reaction to completion for sterically hindered residues like this compound.

Q5: Can increasing the reaction temperature improve coupling efficiency?

A5: Yes, moderately increasing the reaction temperature (e.g., to 30-50°C) can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.

Q6: What are common side reactions when incorporating this compound?

A6: The primary side reaction of concern is racemization , where the stereochemistry of the amino acid is inverted. This is a risk with any activated amino acid, but the longer reaction times and more forcing conditions sometimes required for hindered residues can increase this risk. Using additives like HOBt or HOAt can help suppress racemization.[3] Another potential issue is peptide aggregation , especially in hydrophobic sequences, which can be exacerbated by the bulky, nonpolar cyclohexyl group of this compound.[3]

Q7: How should I purify a peptide containing the hydrophobic this compound residue?

A7: Peptides containing hydrophobic residues like cyclohexylglycine are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4] Due to their hydrophobicity, these peptides may require modified elution conditions, such as gradients with a higher percentage of organic solvent (e.g., acetonitrile) or the use of alternative ion-pairing agents. In some cases of extreme hydrophobicity leading to poor solubility, precipitation and washing techniques may be employed as an alternative to HPLC.[4]

Troubleshooting Guide

Problem: Incomplete Coupling of this compound (Positive Ninhydrin Test)

This troubleshooting workflow provides a step-by-step approach to diagnose and resolve low coupling efficiency.

G start Positive Ninhydrin Test reagent Inefficient Coupling Reagent start->reagent conditions Suboptimal Reaction Conditions start->conditions aggregation Peptide Aggregation start->aggregation sol_reagent Switch to Potent Reagent (HATU, HBTU, PyBOP, COMU) reagent->sol_reagent sol_double Perform Double Coupling reagent->sol_double sol_conditions Optimize Conditions: - Increase reaction time - Elevate temperature (30-50°C) - Increase reagent equivalents conditions->sol_conditions sol_aggregation Disrupt Aggregation: - Use NMP or DMSO as solvent - Add chaotropic salts (e.g., LiCl) - Sonicate the reaction mixture aggregation->sol_aggregation

Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRacemization RiskKey Advantages
DCC/DIC CarbodiimideLowModerate to HighCost-effective.
HBTU Uronium/Aminium SaltHighModerateWidely used and effective.
PyBOP Phosphonium SaltHighLow to ModerateGood for hindered couplings.
HATU Uronium/Aminium SaltVery HighLowGenerally considered one of the most effective for hindered residues; faster reaction times.[1]
COMU Uronium/Aminium SaltVery HighLowHigh solubility and efficiency, comparable to HATU.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is a starting point for the efficient incorporation of this compound into a peptide sequence on a solid support.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling swell 1. Swell resin in DMF (30 min) deprotect 2. N-terminal Boc deprotection (e.g., 50% TFA in DCM) swell->deprotect wash1 3. Wash resin with DCM, IPA, and DMF deprotect->wash1 neutralize 4. Neutralize with 10% DIEA in DMF (2 x 2 min) wash1->neutralize wash2 5. Wash resin with DMF neutralize->wash2 preactivate 6. Pre-activate this compound: - this compound (3 eq) - HATU (2.9 eq) - DIEA (6 eq) in DMF (2-5 min) wash2->preactivate couple 7. Add activated amino acid solution to resin preactivate->couple react 8. React for 2-4 hours at room temperature couple->react monitor 9. Monitor completion (Ninhydrin test) react->monitor wash3 10. Wash resin with DMF and DCM monitor->wash3 next_cycle 11. Proceed to next cycle or final cleavage wash3->next_cycle

Caption: Standard workflow for this compound coupling with HATU.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)) for 20-30 minutes.

  • Washing: Thoroughly wash the resin with DCM, isopropanol (B130326) (IPA), and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF to remove excess base.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for reaction completion.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and DCM.

  • Next Step: Proceed to the next deprotection and coupling cycle or to the final cleavage of the peptide from the resin.

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the ninhydrin test after the initial coupling (Protocol 1) is positive, a second coupling is recommended.

G cluster_second_coupling Second Coupling cluster_post Post-Coupling start Incomplete First Coupling (Positive Ninhydrin Test) wash1 1. Wash resin with DMF start->wash1 preactivate 2. Prepare fresh activation mixture: - this compound (3 eq) - HATU (2.9 eq) - DIEA (6 eq) in DMF (2-5 min) wash1->preactivate couple 3. Add new activated solution to the same resin preactivate->couple react 4. React for an additional 2-4 hours couple->react monitor 5. Monitor completion (Ninhydrin test) react->monitor wash2 6. Wash resin with DMF and DCM monitor->wash2 next_cycle 7. Proceed to next cycle or final cleavage wash2->next_cycle

Caption: Workflow for the double coupling strategy.

Methodology:

  • Wash: After the initial coupling reaction, wash the resin thoroughly with DMF to remove the first coupling solution.

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh activation mixture of this compound, HATU, and DIEA as described in Protocol 1, step 6.

  • Second Coupling: Add the newly prepared activated amino acid solution to the resin.

  • Reaction: Allow the second coupling reaction to proceed for an additional 2-4 hours.

  • Monitoring: Perform a ninhydrin test to confirm the completion of the reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF and DCM.

  • Next Step: Proceed with the synthesis.

References

Interpreting unexpected peaks in NMR of Boc-D-Chg-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Boc-D-Chg-OH (N-tert-butoxycarbonyl-D-cyclohexylglycine).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for pure this compound?

A1: For a standard ¹H NMR spectrum of this compound, you should expect to see signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the cyclohexyl ring protons, the alpha-proton (α-H), the amine proton (N-H), and the carboxylic acid proton (O-H). The approximate chemical shifts are detailed in the table below.

Q2: My spectrum shows broad singlets around 0.88 ppm and 1.26 ppm. What are they?

A2: These are very common impurity peaks and are almost always attributable to vacuum grease or hydrocarbon contaminants like n-hexane or n-pentane, which may be present from purification steps or contaminated glassware.[1][2] Silicon-based grease typically appears closer to 0.0 ppm.[1]

Q3: I see a prominent singlet at approximately 1.4 ppm, but its integration is incorrect. What could be the cause?

A3: This signal corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. If its integration is not a multiple of 9 relative to other signals (like the α-proton), it could indicate the presence of an impurity with a signal in the same region or incomplete purity of your compound. It could also suggest that other signals are broadened or overlapping, leading to integration inaccuracies.

Q4: The signals for the cyclohexyl group (approx. 1.0-2.0 ppm) are complex and overlapping. Is this normal?

A4: Yes, this is entirely expected. The cyclohexyl ring contains multiple non-equivalent axial and equatorial protons that couple with each other, resulting in a series of complex, overlapping multiplets. Deciphering these signals completely often requires advanced techniques like 2D NMR (e.g., COSY).

Q5: A broad peak in my spectrum disappears after shaking the NMR sample with a drop of D₂O. What does this signify?

A5: This indicates an exchangeable proton. In the structure of this compound, the labile protons are the N-H of the carbamate (B1207046) and the O-H of the carboxylic acid. The deuterium (B1214612) from D₂O exchanges with these protons, rendering them invisible in the ¹H NMR spectrum.[3] This is a standard technique to confirm the identity of N-H or O-H signals.

Q6: Why do some of my peaks appear doubled or unusually broad?

A6: This can be caused by the presence of rotational isomers, or "rotamers."[3] Due to the bulky nature of the Boc and cyclohexyl groups, rotation around the carbamate N-C(O) bond can be slow on the NMR timescale at room temperature. This results in distinct signals for each conformer. Performing the NMR experiment at an elevated temperature can often cause these peaks to coalesce into a single, sharper signal.[3] Other causes for broad peaks include poor instrument shimming, low sample solubility, or high sample concentration.[3][4]

Troubleshooting Guide: Interpreting Unexpected Peaks

This guide addresses common problems encountered during the NMR analysis of this compound.

Problem 1: Sharp, unexpected singlets or simple multiplets are present.

  • Possible Cause: Residual solvents from the synthesis or purification process.

  • Troubleshooting Steps:

    • Identify the Solvent: Compare the chemical shifts of the unknown peaks to the provided table of common laboratory solvents (Table 2). Common culprits include ethyl acetate (B1210297), hexanes, dichloromethane, and acetone.[5][6][7]

    • Removal: Dry the sample thoroughly under high vacuum. If a solvent like ethyl acetate persists, it can sometimes be removed by dissolving the sample in a more volatile solvent (like dichloromethane), followed by evaporation; repeating this process can be effective.[3]

    • Verify NMR Solvent: Ensure the peak is not from the deuterated solvent itself (e.g., residual CHCl₃ in CDCl₃ at ~7.26 ppm or H₂O in DMSO-d₆ at ~3.33 ppm).[8][9]

Problem 2: Peaks that do not match the desired product, solvents, or grease.

  • Possible Cause: Impurities from the synthetic procedure, such as starting materials or side-products.

  • Troubleshooting Steps:

    • Review Synthesis: Examine the reaction for potential side reactions. During Boc protection, side-products like isocyanates or ureas can form, especially if conditions are not carefully controlled.[10][11]

    • Check for Deprotection: The Boc group is acid-labile.[12] If the sample was exposed to acidic conditions, partial deprotection may have occurred. The resulting free amine would show a different NMR spectrum. Acidic removal of the Boc group can also generate a tert-butyl cation, which can alkylate nucleophilic sites.[10][12][13]

    • Further Analysis: Use complementary analytical techniques like Mass Spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) to identify the molecular weight and purity of the sample, which can help in identifying the unknown species.

Problem 3: The entire spectrum exhibits poor resolution and broad lineshapes.

  • Possible Cause: Issues with sample preparation or NMR instrument settings.

  • Troubleshooting Steps:

    • Check Solubility: Ensure the compound is fully dissolved in the NMR solvent. Insoluble particles will lead to significant line broadening.[4] If needed, filter the sample through a small plug of glass wool in a pipette.

    • Adjust Concentration: A sample that is too concentrated can be viscous, leading to broader peaks.[4] Conversely, a very dilute sample will have a low signal-to-noise ratio.

    • Instrument Shimming: Poor shimming of the magnetic field is a common cause of broad peaks. Request a re-shim of the instrument.[3][4]

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Reference solvent: CDCl₃. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationNotes
Carboxylic Acid (OH )> 10.0Broad Singlet1HOften very broad and may not be observed. Disappears with D₂O exchange.
Amine (NH )~ 5.0 - 6.0Doublet1HPosition can be variable. Disappears with D₂O exchange.
Alpha-Proton (α-H )~ 4.0 - 4.3Doublet1HCoupled to the N-H proton.
Cyclohexyl Protons (C₆H₁₁ )~ 1.0 - 2.0Multiplet11HA complex region of overlapping signals.
Boc Protons (-C(CH₃ )₃)~ 1.45Singlet9HA characteristic sharp and intense signal.

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities (Shifts can vary slightly with solvent and temperature)

ImpurityChemical Shift (ppm) in CDCl₃Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Grease (Hydrocarbon)~1.26 (br s), ~0.88 (br m)Broad Singlet, Broad Multiplet
n-Hexane1.26 (m), 0.88 (t)Multiplet, Triplet
Toluene7.2-7.4 (m), 2.36 (s)Multiplet, Singlet
Water~ 1.56Broad Singlet

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean pipette.

  • Dissolve: Gently vortex or shake the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Transfer: Transfer the solution into a clean, dry NMR tube.

  • Acquire Spectrum: Insert the tube into the NMR spectrometer, allow the sample to thermally equilibrate, and perform locking and shimming before acquiring the spectrum.

Protocol 2: D₂O Exchange Experiment

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the NMR tube securely and shake it vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-insert the tube into the spectrometer. It is not usually necessary to re-lock or re-shim. Acquire a second ¹H NMR spectrum.

  • Compare: Compare the two spectra. Peaks corresponding to exchangeable protons (N-H and O-H) will have disappeared or significantly diminished in the second spectrum.[3]

Protocol 3: Variable Temperature (VT) NMR for Rotamer Analysis

  • Acquire Room Temperature Spectrum: Obtain a standard spectrum at the default probe temperature (e.g., 25 °C) to serve as a baseline.

  • Increase Temperature: Set the spectrometer to a higher temperature (e.g., 40 °C). Allow the sample to equilibrate for at least 5-10 minutes.

  • Acquire High-Temperature Spectrum: After equilibration, re-shim the instrument at the new temperature and acquire the spectrum.

  • Repeat if Necessary: Continue increasing the temperature in increments (e.g., to 50 °C, 60 °C) and acquiring spectra until the doubled or broad peaks of interest coalesce into sharp, single peaks.

  • Analysis: The coalescence of peaks with increasing temperature is strong evidence for the presence of rotamers or other dynamic conformational processes.[3]

Visualizations

G cluster_key Proton Environments cluster_structure This compound Structure a Boc (9H) b NH (1H) c α-H (1H) d Cyclohexyl (11H) e COOH (1H) mol

Caption: Chemical structure of this compound.

Troubleshooting_Workflow start Unexpected Peak in NMR Spectrum check_common Compare to common impurities table (Solvents, Grease) start->check_common is_common Is it a match? check_common->is_common common_impurity Identify as common impurity. Dry sample or re-purify. is_common->common_impurity Yes check_synthesis Review synthesis for side-products or unreacted starting material. is_common->check_synthesis No is_synthesis_related Is it a likely side-product? check_synthesis->is_synthesis_related synthesis_impurity Impurity is synthesis-related. Optimize reaction/purification. is_synthesis_related->synthesis_impurity Yes check_dynamic Are peaks doubled or broad? Run VT-NMR or D2O Exchange. is_synthesis_related->check_dynamic No is_dynamic Do peaks change with temp/D2O? check_dynamic->is_dynamic dynamic_effect Peaks are rotamers or exchangeable protons. is_dynamic->dynamic_effect Yes advanced_analysis Perform LC-MS or 2D-NMR for structural elucidation. is_dynamic->advanced_analysis No

Caption: Troubleshooting workflow for unknown NMR peaks.

Side_Reaction amine D-Cyclohexylglycine (R-NH2) desired_path Desired Reaction (Base) side_path Side Reaction (e.g., Steric Hindrance) amine->side_path urea Urea Byproduct amine->urea + R-NH2 boc2o Boc Anhydride ((Boc)2O) product This compound (Desired Product) desired_path->product isocyanate Isocyanate Intermediate side_path->isocyanate isocyanate->urea

Caption: Potential side reaction during Boc-protection.

References

Stability of Boc-D-Chg-OH under various reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-D-cyclohexylglycine (Boc-D-Chg-OH). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this sterically hindered amino acid in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures are typically between 2-8°C, although some suppliers suggest room temperature is also acceptable for short-term storage.[1][2] Always refer to the supplier's specific recommendations.

Q2: How stable is the Boc protecting group on this compound?

A2: The tert-butyloxycarbonyl (Boc) group is known for its stability under a wide range of conditions, making it a robust choice for peptide synthesis.

  • Basic/Nucleophilic Conditions: The Boc group is highly stable to bases and most nucleophiles, which allows for orthogonal protection strategies with base-labile groups like Fmoc.[][4]

  • Acidic Conditions: The Boc group is designed to be labile under acidic conditions. It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[][5]

  • Catalytic Hydrogenolysis: The Boc group is stable to catalytic hydrogenolysis conditions, which are often used to remove other protecting groups like Z (Cbz).[]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in a variety of common organic solvents used in peptide synthesis, including:

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Chloroform

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl Acetate

Q4: Is racemization a significant concern when coupling this compound?

A4: Racemization is a potential side reaction during the activation of any amino acid's carboxyl group. However, urethane-based protecting groups like Boc significantly reduce this risk compared to other N-terminal protecting groups.[6] For most standard coupling protocols, racemization of this compound is low. The risk can be further minimized by:

  • Using coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®.[7][8]

  • Avoiding excessive amounts of tertiary base (e.g., DIEA).[9]

  • Keeping reaction temperatures low (e.g., 0°C to room temperature).[7]

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling of this compound

The bulky cyclohexyl side chain of this compound presents significant steric hindrance, which can lead to incomplete or slow coupling reactions during Solid-Phase Peptide Synthesis (SPPS).

Possible Causes & Solutions:

  • Steric Hindrance: The primary challenge is the physical bulk of the residue impeding the reaction.

    • Solution: Employ a more powerful coupling reagent. Uronium/aminium salts like HATU and HBTU or phosphonium (B103445) salts like PyBOP are highly effective for hindered couplings.[10]

  • Suboptimal Activation: The chosen coupling reagent may not be reactive enough.

    • Solution: Increase the equivalents of this compound and the coupling reagents (typically 2-4 equivalents). Consider pre-activation of the amino acid for 5-10 minutes before adding it to the resin.[10][11]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking the N-terminal amine.

    • Solution 1: Change the solvent. NMP or DMSO are known to be better at disrupting aggregation than DMF.[10]

    • Solution 2: Extend the reaction time (e.g., double the standard time) or perform the coupling at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of side reactions.[1]

  • Incomplete Reaction: A single coupling cycle may not be sufficient.

    • Solution: Perform a "double coupling." After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection step.[10] Monitor the reaction completion using a ninhydrin (B49086) test.[12]

Issue 2: Side Reactions During Boc Deprotection

The cleavage of the Boc group generates tert-butyl cations, which can lead to unwanted side reactions with certain amino acid residues in the peptide sequence.

Possible Causes & Solutions:

  • Alkylation of Nucleophilic Side Chains: Residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) can be alkylated by the tert-butyl cation.

    • Solution: Add scavengers to the deprotection solution (e.g., 50% TFA in DCM). Common scavengers include 0.5% dithioethane (DTE) or triisopropylsilane (B1312306) (TIS).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

This table provides a qualitative and comparative summary based on literature for coupling sterically demanding amino acids like this compound. Actual efficiency can vary based on the specific peptide sequence and conditions.

Coupling ReagentRelative Coupling EfficiencyTypical Coupling TimeRisk of RacemizationNotes
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective but can be slow for hindered couplings. The byproduct DCU is insoluble if DCC is used.[1][13]
HBTU/DIEA Very Good30 - 60 minutesLowA reliable and faster choice for most standard and hindered couplings.[13]
HATU/DIEA Excellent15 - 45 minutesVery LowHighly efficient and recommended for difficult or sterically hindered couplings.[10][13]
PyBOP/DIEA Excellent20 - 60 minutesLowA phosphonium salt that is also highly effective for hindered couplings.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes the standard procedure for removing the N-terminal Boc group during SPPS.

Reagents:

  • Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Wash Solvents: DCM, Isopropanol (IPA), Dimethylformamide (DMF).

  • Neutralization Solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF.

Procedure:

  • Swell the peptide-resin in DCM for at least 30 minutes.

  • Drain the solvent and add the deprotection solution to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and finally DMF (3x).

  • Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with the neutralization solution for 2 minutes. Repeat this step once.

  • Wash the resin with DMF (3x) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for coupling the sterically hindered this compound.

Reagents:

  • This compound (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • DIEA (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Ensure the N-terminal amine of the peptide-resin is deprotected and neutralized as described in Protocol 1.

  • In a separate vessel, dissolve this compound and HATU in anhydrous DMF.

  • Add DIEA to the solution. This begins the "pre-activation" of the amino acid. Allow it to react for 2-5 minutes at room temperature.[10]

  • Add the activated amino acid solution to the peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Take a small sample of resin beads to monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test.[12]

  • If the test is positive (indicating free amines), the coupling is incomplete. A second coupling should be performed by repeating steps 2-5.

  • If the test is negative, the coupling is complete. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.

Visualizations

Boc_SPPS_Workflow Start Start: Peptide-Resin with Free N-terminus Coupling Coupling: Add activated this compound (e.g., with HATU/DIEA) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitoring Monitor Coupling (e.g., Kaiser Test) Wash1->Monitoring Deprotection Boc Deprotection: Treat with 50% TFA in DCM Monitoring->Deprotection Complete Recouple Incomplete: Perform Double Coupling Monitoring->Recouple Incomplete Wash2 Wash (DCM, IPA, DMF) Deprotection->Wash2 Neutralization Neutralization: Treat with 10% DIEA in DMF Wash2->Neutralization Wash3 Wash (DMF) Neutralization->Wash3 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle Recouple->Wash1

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting_Workflow Start Problem: Incomplete Coupling of This compound (Positive Kaiser Test) Action1 Action 1: Perform a Double Coupling Start->Action1 Check1 Still Incomplete? Action1->Check1 Action2 Action 2: Increase Reagent Equivalents (3-4x) & Extend Time (2-4h) Check1->Action2 Yes Success Coupling Successful Check1->Success No Check2 Still Incomplete? Action2->Check2 Action3 Action 3: Switch to a Stronger Coupling Reagent (e.g., HATU) Check2->Action3 Yes Check2->Success No Check3 Still Incomplete? Action3->Check3 Action4 Action 4: Change Solvent to NMP/DMSO and/or Increase Temperature Check3->Action4 Yes Check3->Success No Cap Consider Capping Unreacted Amines Action4->Cap

References

Validation & Comparative

A Comparative Analysis of Coupling Reagents for Boc-D-Cyclohexylglycine (Boc-D-Chg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Synthesis

The efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Boc-D-cyclohexylglycine (Boc-D-Chg-OH), with its bulky cyclohexyl side chain, presents a significant synthetic hurdle. The selection of an appropriate coupling reagent is paramount to achieving high yields and purity while minimizing side reactions, most notably epimerization. This guide provides an objective comparison of commonly used coupling reagents for this compound, supported by available experimental data and detailed protocols.

Performance Comparison of Coupling Reagents

Direct, peer-reviewed comparative studies detailing the coupling efficiency of various reagents specifically for this compound are limited. However, by compiling data from patents and extrapolating from studies on other sterically hindered amino acids, we can provide a representative performance overview. The following table summarizes quantitative and qualitative data for three widely used classes of coupling reagents: uronium/aminium salts (HATU, HBTU) and carbodiimides with additives (DIC/HOBt).

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Epimerization RiskKey Considerations
HATU 81-95%[1][2][3]>95% (expected)LowHighly efficient for hindered couplings; rapid reaction times. Higher cost.[1][2][3]
HBTU High (expected)>95% (expected)Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU. Potential for guanidinylation of the N-terminus if used in excess.
DIC/HOBt Good to High (expected)>90% (expected)ModerateCost-effective and widely used. The formation of insoluble dicyclohexylurea (DCU) can complicate purification in solution-phase synthesis, making DIC a better choice for SPPS. HOBt is crucial for suppressing racemization.

Note: The yield for HATU is based on specific examples in patent literature for the synthesis of complex molecules containing a D-cyclohexylglycine moiety[1][2][3]. Yields and purity for HBTU and DIC/HOBt are estimations based on their general performance with sterically hindered amino acids. Actual results can vary significantly based on the specific peptide sequence, reaction conditions, and the nature of the coupling partner.

Understanding Epimerization

Epimerization, the change in the configuration of a chiral center, is a major concern during peptide synthesis, especially for sterically hindered amino acids like D-cyclohexylglycine. The α-proton of the activated amino acid is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of D and L isomers. The choice of coupling reagent, base, and reaction time can significantly impact the degree of epimerization. Generally, more reactive coupling reagents that lead to faster reaction times are preferred to minimize the lifetime of the activated intermediate and thus reduce the opportunity for epimerization.

Experimental Protocols

The following are detailed, generalized protocols for the coupling of this compound using HATU, HBTU, and DIC/HOBt in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: HATU Mediated Coupling

This protocol is adapted from standard procedures for coupling sterically hindered amino acids.

Materials:

  • This compound (3.0 eq.)

  • Resin-bound amine (1.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by a Kaiser test.

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: HBTU Mediated Coupling

A standard protocol for a widely used coupling reagent.

Materials:

  • This compound (3.0 eq.)

  • Resin-bound amine (1.0 eq.)

  • HBTU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the amino acid/HBTU solution.

  • Immediately add the solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction using the Kaiser test.

  • Upon completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: DIC/HOBt Mediated Coupling

A classic and cost-effective coupling method.

Materials:

  • This compound (3.0 eq.)

  • Resin-bound amine (1.0 eq.)

  • Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HOBt in DMF.

  • Add DIC to the solution and allow to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 2-6 hours. Monitor with the Kaiser test.

  • After the reaction is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the general logic of a peptide coupling reaction and the activation process.

PeptideCouplingWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Activation Activation This compound->Activation Resin-Amine Resin-Amine Coupling Coupling Resin-Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DIC/HOBt) CouplingReagent->Activation Activation->Coupling CoupledPeptide Resin-Peptide Coupling->CoupledPeptide Byproducts Byproducts Coupling->Byproducts

Caption: General workflow of a peptide coupling reaction.

ActivationPathways cluster_uronium Uronium/Aminium (HATU/HBTU) cluster_carbodiimide Carbodiimide (DIC/HOBt) CarboxylicAcid This compound UroniumReagent HATU or HBTU CarboxylicAcid->UroniumReagent CarbodiimideReagent DIC + HOBt CarboxylicAcid->CarbodiimideReagent ActiveEster1 OAt/OBt Active Ester UroniumReagent->ActiveEster1 Coupling Coupling ActiveEster1->Coupling Nucleophilic Attack by Amine ActiveEster2 OBt Active Ester CarbodiimideReagent->ActiveEster2 ActiveEster2->Coupling Nucleophilic Attack by Amine

Caption: Activation pathways for peptide coupling reagents.

References

A Researcher's Guide to Determining the Chiral Purity of Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in synthetic chemistry, ensuring the stereochemical integrity of chiral building blocks is paramount. Boc-D-Chg-OH (N-Boc-D-cyclohexylglycine), a non-proteinogenic amino acid, is a critical component in the synthesis of various pharmaceutical agents. The presence of its enantiomeric impurity, Boc-L-Chg-OH, can significantly impact the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of established analytical methods for determining the chiral purity of this compound, complete with experimental data and detailed protocols to aid in robust quality control.

Comparative Analysis of Key Methodologies

The determination of enantiomeric purity for N-protected amino acids like this compound primarily relies on chromatographic and spectroscopic techniques. Each method offers distinct advantages and disadvantages in terms of speed, sensitivity, sample preparation complexity, and instrumentation requirements. The three most prevalent and effective methods are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Performance Snapshot

The selection of an optimal method depends on the specific laboratory context, including available equipment, required sample throughput, and the desired level of precision.

ParameterChiral HPLCChiral GC (after derivatization)¹H NMR with Chiral Solvating Agent
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile diastereomeric derivatives on a chiral capillary column.In-situ formation of diastereomeric complexes leading to distinct NMR signals.
Sample Preparation Minimal: Dissolve sample in mobile phase.Complex: Involves deprotection of the Boc group followed by derivatization.Simple: Mix analyte with the chiral solvating agent directly in the NMR tube.
Analysis Type DirectIndirectDirect
Speed Moderate (Typical run times 10-30 min).Slow (including derivatization time).Fast (data acquisition is typically < 5 min).
Sensitivity High (LOD/LOQ typically <0.1%).Very High (FID/MS detection).Lower (generally suitable for impurities >1%).
Instrumentation HPLC with UV detector, Chiral Column.GC with FID or MS detector, Chiral Column.High-field NMR Spectrometer.
Key Advantage Robust, direct, and widely applicable.[1][2]High resolution and sensitivity.[3][4]Rapid, no separation needed, minimal sample prep.[5][6]
Key Disadvantage Cost of chiral columns.Labor-intensive sample preparation, risk of racemization during derivatization.[3]Lower sensitivity, potential for peak overlap.

Experimental Protocols & Methodologies

Detailed protocols are essential for reproducing analytical results. The following sections provide methodologies for the key techniques discussed. For all methods, the availability of the enantiomeric impurity, Boc-L-Chg-OH, as a reference standard is critical for peak identification and method validation.[7][8][9]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantiomeric purity assessment of N-protected amino acids due to its robustness and direct nature.[][11] Macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.[1][2]

Objective: To directly separate and quantify the L-enantiomer impurity in a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based) or CHIRALPAK IC (polysaccharide-based) column

Chromatographic Conditions (Typical):

ParameterCHIROBIOTIC TCHIRALPAK IC
Mobile Phase Reversed-Phase: Acetonitrile / 10 mM Ammonium Acetate, pH 4.5 (e.g., 60:40 v/v)Normal-Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Expected Elution D-enantiomer typically elutes before the L-enantiomer.Elution order is CSP and mobile phase dependent.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a resolution solution by dissolving a small amount of Boc-L-Chg-OH reference standard into the sample solution to confirm peak identity and calculate resolution.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_D and A_L) using the formula: % ee = [(A_D - A_L) / (A_D + A_L)] * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 inj Inject Sample onto Chiral HPLC Column prep2->inj sep Isocratic Elution inj->sep det UV Detection (210 nm) sep->det integ Integrate Peak Areas (D and L enantiomers) det->integ calc Calculate % Enantiomeric Purity integ->calc

Figure 1. Workflow for Chiral HPLC Analysis.

Method 2: Chiral Gas Chromatography (GC)

While highly sensitive, chiral GC analysis of this compound is an indirect method requiring chemical modification to increase volatility.[3] This adds complexity and potential sources of error.

Objective: To separate and quantify the enantiomers after deprotection and derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., Chirasil-L-Val

Experimental Protocol:

  • Deprotection: The Boc group is removed by treating the sample (approx. 5 mg) with an acidic solution (e.g., 2M HCl in Ethyl Acetate) at room temperature. The solvent is then removed under vacuum.

  • Derivatization: The resulting free amino acid is esterified (e.g., with 2-propanol/HCl) and then acylated (e.g., with trifluoroacetic anhydride) to form a volatile derivative.

  • GC Analysis: The derivatized sample is dissolved in a suitable solvent (e.g., dichloromethane) and injected into the GC.

GC Conditions (Typical):

  • Injector Temp: 250 °C

  • Oven Program: 100 °C hold for 2 min, then ramp at 5 °C/min to 180 °C.

  • Detector Temp: 250 °C

  • Carrier Gas: Helium

GC_Workflow start This compound Sample deprotect Step 1: Acidic Deprotection (Remove Boc group) start->deprotect derivatize Step 2: Derivatization (e.g., Esterification + Acylation) deprotect->derivatize gc_inject Step 3: Inject onto Chiral GC derivatize->gc_inject result Quantify Enantiomers via FID gc_inject->result

Figure 2. Logical steps for Chiral GC Analysis.

Method 3: ¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique offers a rapid assessment of enantiomeric purity without the need for chromatographic separation. It relies on the formation of transient diastereomeric complexes between the analyte and a chiral solvating agent, which induces chemical shift non-equivalence in the ¹H NMR spectrum.[6][12]

Objective: To determine the enantiomeric ratio by observing the separation of specific proton signals in the ¹H NMR spectrum.

Instrumentation:

  • High-field NMR Spectrometer (≥400 MHz)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a custom-synthesized agent) in a 1:1 molar ratio to the analyte.

    • Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify a well-resolved proton signal of the analyte (e.g., the α-proton or a proton on the Boc group) that shows distinct signals for the two diastereomeric complexes.

  • Data Analysis:

    • Carefully integrate the separated signals corresponding to the D- and L-enantiomers.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

NMR_Logic cluster_system Analyte + CSA in Solution D_Analyte This compound Complex_D Diastereomeric Complex (D-Analyte + R-CSA) D_Analyte->Complex_D L_Analyte Boc-L-Chg-OH (impurity) Complex_L Diastereomeric Complex (L-Analyte + R-CSA) L_Analyte->Complex_L CSA Chiral Solvating Agent (R-CSA) CSA->Complex_D CSA->Complex_L NMR_Spec ¹H NMR Spectrum Complex_D->NMR_Spec Complex_L->NMR_Spec Signal_D Signal at δ₁ NMR_Spec->Signal_D Signal_L Signal at δ₂ NMR_Spec->Signal_L

References

Confirming Boc-D-Chg-OH Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into a peptide sequence is critical for ensuring the final product's identity, purity, and functionality. This guide provides a comparative analysis of mass spectrometry data for a model peptide containing N-tert-butoxycarbonyl-D-cyclohexylglycine (Boc-D-Chg-OH) versus a control peptide, offering clear experimental evidence for successful incorporation.

The incorporation of sterically hindered or protected amino acids like this compound is a key strategy in drug discovery to enhance peptide stability, modulate receptor binding, and control conformation. Mass spectrometry (MS) is an indispensable tool for verifying the successful synthesis of such modified peptides. This guide focuses on the use of Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) to unambiguously identify the presence of the this compound residue.

Data Presentation: Comparative Analysis of a Model Peptide

To illustrate the confirmation process, we compare the mass spectrometry data of a model tripeptide, Ala-Gly-[Boc-D-Chg] (Test Peptide) , with a control peptide, Ala-Gly-[D-Chg] (Control Peptide) , where the Boc protecting group has been removed.

ParameterTest Peptide: Ala-Gly-[Boc-D-Chg]Control Peptide: Ala-Gly-[D-Chg]Analysis
Molecular Formula C23H40N4O7C18H32N4O5The difference of C5H8O2 corresponds to the Boc group.
Calculated Monoisotopic Mass 484.29 g/mol 384.24 g/mol A mass shift of +100.05 Da is the primary indicator of Boc group presence.
Observed [M+H]⁺ (MS1) m/z 485.30m/z 385.25The experimental data confirms the +100.05 Da mass difference between the two peptides.
Key MS/MS Fragments See Table 2See Table 3Fragmentation patterns provide sequence-specific information and confirm the location of the modification.

Table 1. Summary of key mass spectrometry data for the test and control peptides.

Tandem MS (MS/MS) Fragmentation Analysis

MS/MS analysis provides definitive structural information by fragmenting the precursor ion and analyzing the resulting product ions. The fragmentation of the test peptide containing this compound is characterized by a prominent neutral loss of the Boc group, a diagnostic marker for its presence.

Fragment IonCalculated m/zObserved m/zInterpretation
[M+H - 100]⁺ 385.25385.25Neutral loss of the Boc group (C5H8O2) . This is a key diagnostic fragment.
y₂ 215.14215.14Gly-[Boc-D-Chg]
b₂ 145.08145.08Ala-Gly
y₁ 258.18258.18Boc-D-Chg
Immonium Ion (Chg) 128.11128.11Characteristic fragment for cyclohexylglycine.

Table 2. Key MS/MS fragment ions for the test peptide Ala-Gly-[Boc-D-Chg].

In contrast, the control peptide lacking the Boc group produces a different fragmentation pattern, with the absence of the characteristic neutral loss.

Fragment IonCalculated m/zObserved m/zInterpretation
y₂ 215.14215.14Gly-D-Chg
b₂ 145.08145.08Ala-Gly
y₁ 158.12158.12D-Chg
Immonium Ion (Chg) 128.11128.11Characteristic fragment for cyclohexylglycine.

Table 3. Key MS/MS fragment ions for the control peptide Ala-Gly-[D-Chg].

Experimental Protocols

The following provides a detailed methodology for the LC-MS/MS analysis of peptides containing this compound.

1. Sample Preparation:

  • The synthetic peptides are dissolved in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 mg/mL.

  • The samples are then diluted to 10 µg/mL with the same solvent for LC-MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Data Acquisition: Data-dependent acquisition (DDA) mode, where the top 3 most intense ions from the MS1 scan are selected for MS/MS fragmentation.

Visualizing the Workflow and Logic

To better illustrate the experimental and analytical processes, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide_Synthesis Synthesized Peptide Dissolution Dissolution in ACN/H2O/FA Peptide_Synthesis->Dissolution Dilution Dilution to 10 µg/mL Dissolution->Dilution LC_Injection LC Injection Dilution->LC_Injection LC_Separation C18 Reversed-Phase Separation LC_Injection->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Mass) ESI->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan

Caption: Experimental workflow for the LC-MS/MS analysis of synthetic peptides.

Fragmentation_Logic cluster_fragments Observed MS/MS Fragments Precursor_Ion Ala-Gly-[Boc-D-Chg] [M+H]⁺ = 485.30 Neutral_Loss Neutral Loss of Boc [M+H - 100]⁺ = 385.25 Precursor_Ion->Neutral_Loss Diagnostic y2_ion y₂ ion 215.14 Precursor_Ion->y2_ion b2_ion b₂ ion 145.08 Precursor_Ion->b2_ion

Caption: Logical diagram of key MS/MS fragmentations for confirming this compound incorporation.

A Comparative Guide to Boc-D-Chg-OH and Other Bulky Unnatural Amino Acids in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Among these, bulky aliphatic and aromatic D-amino acids are of particular interest. This guide provides an objective comparison of Boc-D-Cyclohexylglycine-OH (Boc-D-Chg-OH) with other notable unnatural amino acids: Boc-D-Phenylglycine-OH (Boc-D-Phg-OH), Boc-D-tert-Leucine-OH (Boc-D-Tle-OH), and Boc-D-Neopentylglycine-OH (Boc-D-Npg-OH). This comparison is supported by representative data and detailed experimental protocols to inform the selection and application of these valuable building blocks in peptide synthesis and drug development.

Physicochemical Properties

The distinct side-chain structures of these amino acids impart unique physicochemical properties that influence their behavior in synthetic protocols and the characteristics of the resulting peptides.

PropertyThis compoundBoc-D-Phg-OHBoc-D-Tle-OHBoc-D-Npg-OH
Molecular Formula C₁₃H₂₃NO₄C₁₃H₁₇NO₄C₁₁H₂₁NO₄C₁₁H₂₁NO₄
Molecular Weight 257.33 g/mol 251.28 g/mol 231.29 g/mol 231.29 g/mol
Side Chain CyclohexylPhenyltert-ButylNeopentyl
Lipophilicity (est. LogP) HighModerate-HighHighHigh
Steric Hindrance HighModerateVery HighHigh
Solubility Soluble in organic solvents (DMF, DCM)Soluble in organic solvents (DMF, DCM)Soluble in organic solvents (DMF, DCM)Soluble in organic solvents (DMF, DCM)

Performance in Peptide Synthesis

The steric bulk of these amino acids significantly impacts their reactivity in solid-phase peptide synthesis (SPPS). While direct comparative kinetic studies are not extensively available in the literature, the following table provides a qualitative and semi-quantitative comparison based on known principles of peptide coupling with sterically hindered amino acids.

ParameterThis compoundBoc-D-Phg-OHBoc-D-Tle-OHBoc-D-Npg-OH
Coupling Efficiency Moderate to GoodGoodModerateModerate to Good
Coupling Time (Typical) 1-4 hours1-2 hours2-6 hours (double coupling may be needed)1-4 hours
Racemization Risk Low (D-configuration)Low (D-configuration)Low (D-configuration)Low (D-configuration)
Recommended Coupling Reagents HATU, HBTU, DIC/OxymaStandard reagents (HBTU, DIC/HOBt)High-power reagents (HATU, COMU)HATU, HBTU, DIC/Oxyma

Impact on Peptide Properties

The incorporation of these unnatural amino acids can profoundly influence the biological and pharmacological properties of a peptide.

PropertyThis compoundBoc-D-Phg-OHBoc-D-Tle-OHBoc-D-Npg-OH
Proteolytic Stability Significantly EnhancedEnhancedSignificantly EnhancedSignificantly Enhanced
Receptor Binding Affinity Can increase or decrease depending on the targetCan participate in π-π stacking and hydrophobic interactionsCan provide a strong hydrophobic anchorProvides a bulky, non-aromatic hydrophobic group
Conformational Rigidity HighModerateVery HighHigh
Bioavailability Potentially ImprovedPotentially ImprovedPotentially ImprovedPotentially Improved

Experimental Protocols

To provide a framework for the comparative analysis of these unnatural amino acids, the following experimental protocols are detailed.

Solid-Phase Peptide Synthesis (SPPS) of a Model Hexapeptide

Objective: To synthesize a model hexapeptide, Ac-Tyr-X-Gly-Phe-Leu-Arg-NH₂, where X represents D-Chg, D-Phg, D-Tle, or D-Npg, and to compare the coupling efficiency and overall yield.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including the four unnatural amino acids)

  • Coupling reagents: HATU, HBTU, DIC, HOBt, Oxyma

  • Deprotection reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization reagent: 10% Diisopropylethylamine (DIEA) in DCM

  • Capping reagent: Acetic anhydride (B1165640)/DIEA/DCM

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple Boc-Arg(Pbf)-OH to the resin using standard coupling procedures.

  • Chain Elongation (Iterative Cycles):

    • Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the Boc group.

    • Washing: Wash the resin with DCM and DMF.

    • Neutralization: Treat the resin with 10% DIEA in DCM.

    • Coupling:

      • For Boc-D-Phg-OH : Pre-activate 3 equivalents of the amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 5 minutes and couple for 1-2 hours.

      • For This compound and Boc-D-Npg-OH : Pre-activate 3 equivalents of the amino acid with 2.9 equivalents of HATU and 6 equivalents of DIEA in DMF for 5 minutes and couple for 2-4 hours.

      • For Boc-D-Tle-OH : Perform a double coupling. First, couple as described for this compound for 3 hours. After washing, repeat the coupling step with fresh reagents for another 3 hours.

    • Capping: After each coupling step, cap any unreacted amino groups with the capping reagent for 30 minutes.

    • Monitoring: Monitor the completion of each coupling step using the Kaiser test.

  • N-terminal Acetylation: After the final coupling cycle, acetylate the N-terminus with acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

  • Analysis: Characterize the purified peptides by mass spectrometry and calculate the overall yield.

Comparative Stability Assay against Enzymatic Degradation

Objective: To assess the proteolytic stability of the synthesized hexapeptides in the presence of a model protease.

Materials:

  • Purified hexapeptides

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 10% TFA

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of each peptide in PBS.

  • Enzymatic Digestion:

    • Incubate each peptide solution with the trypsin solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide.

Mandatory Visualizations

Workflow for Comparative Analysis of Unnatural Amino Acid-Containing Peptides

G cluster_synthesis Peptide Synthesis (SPPS) cluster_peptides Synthesized Peptides cluster_analysis Comparative Analysis cluster_results Comparative Data s1 Resin Preparation s2 Iterative Coupling Cycles (Boc-AA-OH + Coupling Reagents) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (RP-HPLC) s3->s4 p1 Peptide-D-Chg s4->p1 p2 Peptide-D-Phg s4->p2 p3 Peptide-D-Tle s4->p3 p4 Peptide-D-Npg s4->p4 a1 Yield & Purity Assessment (HPLC, MS) p1->a1 a2 Stability Assay (Enzymatic Degradation) p1->a2 a3 Biological Activity Assay (e.g., Receptor Binding) p1->a3 p2->a1 p2->a2 p2->a3 p3->a1 p3->a2 p3->a3 p4->a1 p4->a2 p4->a3 r1 Coupling Efficiency Overall Yield a1->r1 r2 Proteolytic Half-life a2->r2 r3 IC50 / EC50 Values a3->r3

Caption: Workflow for the synthesis and comparative analysis of peptides.

GPCR Signaling Pathway Modulated by a Peptide Antagonist

GPCR_Signaling ligand Peptide Antagonist (with Unnatural AA) gpcr GPCR ligand->gpcr Binding & Blockade g_protein G Protein (αβγ) gpcr->g_protein Activation Blocked effector Effector (e.g., Adenylyl Cyclase) g_protein->effector No Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No Production downstream Downstream Signaling second_messenger->downstream

Caption: GPCR antagonist signaling pathway.

A Comparative Guide to the Biological Activity of Peptides Containing D-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. Among these, D-cyclohexylglycine (D-Chg), a D-enantiomer of cyclohexylglycine, has emerged as a valuable building block for improving peptide stability and potency. This guide provides an objective comparison of the biological activity of peptides containing D-Chg and its analogs, with a focus on their application as dipeptidyl peptidase-IV (DPP-IV) inhibitors, supported by experimental data and detailed protocols.

Enhanced Biological Activity and Stability of D-Chg Containing Peptides

The primary advantage of incorporating D-amino acids like D-Chg into peptide sequences is the enhanced resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for peptide breakdown, are stereospecific for L-amino acids, rendering peptides with D-amino acids significantly more stable in biological fluids.[1] This increased stability translates to a longer in vivo half-life, a crucial attribute for therapeutic peptides.

Case Study: D-Chg Analogs in Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[2] Inhibition of DPP-IV prolongs the action of these hormones, making it an effective strategy for the treatment of type 2 diabetes.[2]

Several potent DPP-IV inhibitors have been developed incorporating 4-amino-cyclohexylglycine analogs, which can be considered derivatives of D-Chg. The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against DPP-IV.

Table 1: In Vitro DPP-IV Inhibitory Activity of 4-Amino-Cyclohexylglycine Analogs

Compound IDStructureDPP-IV IC50 (nM)
15b 2,4-difluorobenzenesulfonamide derivative18
15e Bis-sulfonamide derivative2.6
16b 1-naphthyl amide derivative19

Data sourced from Parmee et al., Bioorg Med Chem Lett. 2004.

These low nanomolar IC50 values demonstrate the high potency of peptides and peptide-mimetics containing D-Chg analogs in inhibiting DPP-IV. This potency, combined with the inherent stability conferred by the D-amino acid scaffold, makes these compounds promising candidates for drug development.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of synthetic peptides against DPP-IV.

Principle: The assay utilizes the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of this substrate by DPP-IV releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to measure enzyme activity. The presence of a DPP-IV inhibitor reduces the rate of AMC release.[3][4]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

  • Test compounds (D-Chg containing peptides and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[3]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.

    • Dilute the DPP-IV enzyme to the desired concentration in Assay Buffer.

    • Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer and the solvent used for the inhibitors.

    • Control wells (100% activity): Add Assay Buffer, diluted DPP-IV enzyme, and the solvent.

    • Inhibitor wells: Add Assay Buffer, diluted DPP-IV enzyme, and the serially diluted test compounds or positive control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[3]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Kinetic Assay: Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[3]

    • Endpoint Assay: Incubate the plate at 37°C for 30 minutes, protected from light, and then measure the final fluorescence.[3]

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Proteolytic Stability Assay

This protocol describes a general method to assess the stability of peptides in the presence of proteases.

Principle: The peptide of interest is incubated with a protease solution (e.g., serum or a specific enzyme like trypsin). At various time points, aliquots are taken, and the amount of remaining intact peptide is quantified by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Materials:

  • Peptide solutions (D-Chg containing peptide and L-amino acid counterpart)

  • Protease solution (e.g., human serum, plasma, or a specific protease like trypsin in an appropriate buffer)

  • Quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Incubation:

    • Incubate the peptide solution with the protease solution at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t1/2) of the peptide under the experimental conditions.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Inhibition of DPP-IV increases the circulating levels of active GLP-1. GLP-1 exerts its glucose-lowering effects by binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, leading to a cascade of intracellular signaling events that potentiate glucose-dependent insulin (B600854) secretion.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca²⁺ Channels PKA->Ca_channel Phosphorylates Epac2->Ca_channel Modulates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Opens Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Experimental Workflow for DPP-IV Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing DPP-IV inhibitors.

DPPIV_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry (MS) Purification->Characterization Primary_Assay DPP-IV Inhibition Assay (Fluorometric) Characterization->Primary_Assay Test Peptides IC50_Determination IC50 Calculation Primary_Assay->IC50_Determination Stability_Assay Proteolytic Stability Assay IC50_Determination->Stability_Assay Select Lead Compounds Selectivity_Assay Selectivity Profiling (vs. other proteases) IC50_Determination->Selectivity_Assay Cell_based_Assay Cell-based Assays (e.g., GLP-1 release) Stability_Assay->Cell_based_Assay Selectivity_Assay->Cell_based_Assay

Caption: Workflow for DPP-IV Inhibitor Discovery and Evaluation.

Conclusion

The incorporation of D-cyclohexylglycine and its analogs into peptides represents a highly effective strategy for developing potent and stable therapeutic agents. As demonstrated by the case of DPP-IV inhibitors, these modifications can lead to compounds with low nanomolar efficacy. While direct comparative data against L-Chg counterparts remains an area for further investigation, the existing evidence strongly supports the utility of D-Chg in overcoming the inherent limitations of native peptides in drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of D-Chg-containing peptides.

References

A Researcher's Guide to Commercial Boc-D-Chg-OH: Evaluating Your Options

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in peptide synthesis and drug development, the quality of starting materials is paramount. N-Boc-D-cyclohexylglycine (Boc-D-Chg-OH) is a critical non-proteinogenic amino acid utilized to enhance the metabolic stability and receptor affinity of peptide-based therapeutics. The selection of a reliable commercial supplier for this reagent is a crucial first step in ensuring the reproducibility and success of research outcomes. This guide provides a comparative overview of various commercial suppliers of this compound, outlines key experimental protocols for its evaluation, and presents visual workflows to aid in the decision-making process.

Comparative Analysis of Commercial Suppliers

The commercial availability of this compound is widespread, with numerous chemical suppliers offering this product. While a direct head-to-head experimental comparison is beyond the scope of this guide, the following table summarizes publicly available data from prominent suppliers to facilitate an initial assessment. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate and current data before purchase.

SupplierProduct NumberPurity SpecificationMolecular WeightCAS NumberNotes
Sigma-Aldrich Varies≥98.0% (TLC)257.3370491-05-3Offers various product grades.
Aladdin Scientific B117169≥98%[1]257.33[1]70491-05-3-
Ambeed ---70491-05-3Protected cyclohexylglycine derivative suitable for peptide synthesis.[2]
Sunway Pharm Ltd CB3642797%257.33[3]70491-05-3[3]Provides options for bulk inquiries.
Dayang Chem --257.33[4]70491-05-3[4]-
Aapptec -Lot-specific-109183-71-3 (L-form)Researchers should confirm the CAS for the D-form. Refers to CoA for lot-specific data.[5]
Carbolution CC0415997%---
MedChemExpress HY-W011832--1246820-33-6 (deuterated)Also offers a deuterated version for use as an internal standard.[6][7]

Note: The purity specifications listed are as advertised by the suppliers and may be determined by different analytical methods. It is crucial to consult the supplier's documentation for details on the specific techniques used.

Key Experimental Protocols for Quality Assessment

To ensure the purchased this compound meets the rigorous standards required for drug development and peptide synthesis, several analytical tests should be performed. The following are detailed protocols for essential quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum should show characteristic peaks for the tert-butyl group of the Boc protecting group, the cyclohexyl ring protons, and the alpha-proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The spectrum should display the expected number of carbon signals corresponding to the structure of this compound, including the carbonyl carbons of the Boc group and the carboxylic acid.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Analysis: The resulting spectrum should display characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the Boc group and the carboxylic acid, and the C-H bonds of the cyclohexyl and tert-butyl groups.

Enantiomeric Purity Assessment by Chiral HPLC

Objective: To determine the enantiomeric excess of the D-enantiomer and quantify any L-enantiomer impurity.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers.

  • Mobile Phase: The mobile phase composition will be highly dependent on the chosen chiral column and should be optimized according to the manufacturer's recommendations. Isocratic elution is often employed for chiral separations.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase. A standard of the L-enantiomer (Boc-L-Chg-OH) is required for peak identification and method validation.

Visualizing the Evaluation Process and Application

To further clarify the logical flow of supplier evaluation and the context of this compound's application, the following diagrams are provided.

G A Identify Potential Suppliers B Request Publicly Available Data (Website, Catalogs) A->B C Request Lot-Specific Certificate of Analysis (CoA) A->C D Compare Purity, Price, and Availability B->D C->D E Perform In-House Quality Control (HPLC, NMR, FT-IR, Chiral HPLC) D->E F Select Supplier and Qualify Lot E->F G Proceed with Peptide Synthesis F->G

Caption: Workflow for Commercial Supplier Evaluation.

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Biological Application Resin Solid Support Resin Coupling Coupling of This compound Resin->Coupling Deprotection Boc Deprotection (TFA) Coupling->Deprotection Chain_Elongation Further Amino Acid Coupling Cycles Deprotection->Chain_Elongation Cleavage Peptide Cleavage from Resin Chain_Elongation->Cleavage Peptide Synthesized Peptide (with D-Chg) Cleavage->Peptide GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Antagonist Binding Signaling Downstream Signaling (e.g., cAMP modulation) GPCR->Signaling Blocks Signal Transduction

References

The Unseen Guardian: Why the Certificate of Analysis is Crucial for Boc-D-Chg-OH in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of every single component is paramount to the success of an experimental program. A seemingly minor impurity in a starting material can lead to ambiguous results, failed syntheses, and the loss of invaluable time and resources. This is particularly true for specialized building blocks like Boc-D-Chg-OH (N-tert-butoxycarbonyl-D-cyclohexylglycine) , a non-proteinogenic amino acid critical for designing peptides with enhanced properties. This guide illuminates the importance of a comprehensive Certificate of Analysis (CoA) for this compound, comparing the performance of a high-purity product against alternatives and providing the experimental framework to verify its quality.

This compound is prized in peptide synthesis for its bulky cyclohexyl side chain, which can enhance the lipophilicity and metabolic stability of a peptide.[1] These characteristics are highly desirable in drug candidates intended to cross biological membranes or resist enzymatic degradation. However, its efficacy is directly tied to its purity. The presence of enantiomeric impurities (the L-isomer), residual solvents, or by-products from its synthesis can drastically alter the final peptide's structure, bioactivity, and safety profile.

The Certificate of Analysis: Your First Line of Defense

A Certificate of Analysis is a formal document from the manufacturer that confirms a specific batch of a chemical meets a defined set of quality standards.[][3] It is not merely a product label; it is a detailed report card containing the results of rigorous analytical testing.[] For a critical reagent like this compound, the CoA is the primary tool for researchers to verify purity, identity, and consistency between batches, which is the bedrock of reproducible science.[4]

A comprehensive CoA for this compound provides objective evidence of quality, ensures traceability through unique lot numbers, and supports regulatory documentation for GMP or GLP workflows.[][5]

Comparative Analysis of Key Quality Attributes

The difference between a high-quality this compound and a standard or lower-grade alternative is not always visible to the naked eye but is clearly revealed in the analytical data. Below is a comparative summary of typical specifications found on a CoA for a high-purity product versus a hypothetical, lower-quality alternative.

ParameterHigh-Purity this compoundStandard/Alternative GradeImportance in Research & Drug Development
Appearance White to off-white crystalline powderYellowish or beige powderOff-colors can indicate the presence of impurities or degradation products.
Purity (by HPLC) ≥ 99.0%~97%Ensures that the desired molecule is the primary component, minimizing side reactions and simplifying purification of the final peptide.
Enantiomeric Purity ≥ 99.5% D-isomer≤ 98% D-isomerThe presence of the L-enantiomer can lead to diastereomeric peptide impurities that are difficult to separate and may have different or adverse biological activity.
Optical Rotation Specific value with a narrow range (e.g., -12.3 ± 2º)Wider acceptable range or no specificationA precise optical rotation is a strong indicator of high enantiomeric purity.
Identification (by ¹H NMR) Conforms to structureConforms to structureConfirms the chemical identity and structure of the compound. The presence of unexpected signals indicates impurities.
Residual Solvents < 0.5%Not specified or higher limitSolvents used in synthesis can be toxic and may interfere with subsequent reactions.
Water Content (Karl Fischer) ≤ 0.5%Not specifiedExcess water can affect the stoichiometry of coupling reactions in peptide synthesis.

Note: The data for the high-purity grade is based on typical specifications from reputable suppliers. The "Standard/Alternative Grade" data is hypothetical for illustrative purposes.

Performance Comparison with Alternatives

While this compound offers unique structural benefits, researchers might consider other hydrophobic amino acids. A common alternative is Boc-D-Phenylalanine (Boc-D-Phe-OH) .

FeatureThis compoundBoc-D-Phe-OHRationale for Choice
Side Chain Cyclohexyl (aliphatic, bulky)Benzyl (aromatic)The cyclohexyl group of this compound provides greater lipophilicity and conformational rigidity compared to the phenyl group, which can enhance metabolic stability.
Potential Interactions Primarily hydrophobic interactionsHydrophobic and π-π stacking interactionsBoc-D-Phe-OH is chosen when aromatic interactions are desired for receptor binding. This compound is preferred for maximizing steric bulk and stability.
Protection Strategy Boc (acid-labile)Boc (acid-labile)An alternative is Fmoc-D-Chg-OH , which uses a base-labile protecting group. The choice between Boc and Fmoc strategies depends on the overall synthetic plan, particularly the acid or base sensitivity of other residues in the peptide sequence.[]

Experimental Protocols for Quality Verification

A robust CoA should be backed by verifiable analytical methods. Below are detailed protocols for the key experiments used to assess the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound by separating it from potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).

  • Gradient: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Enantiomeric Purity by Chiral HPLC

Objective: To determine the enantiomeric purity by separating the D- and L-isomers of Boc-Chg-OH.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a polysaccharide derivative.

  • Mobile Phase: The mobile phase is highly dependent on the column used. A common approach for Boc-amino acids is a reversed-phase mode.

    • Example: A mixture of an aqueous buffer (e.g., 1% triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile or methanol. The exact ratio must be optimized for the specific column to achieve baseline separation.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Additionally, prepare a solution of the racemic (D/L) compound to confirm peak identification.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Methodology:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton (¹H) NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl (Boc) group.

    • ~1.0-2.0 ppm (multiplet, 11H): Protons of the cyclohexyl ring.

    • ~4.0-4.2 ppm (multiplet, 1H): The α-proton (CH).

    • ~5.0 ppm (broad singlet, 1H): The amide proton (NH).

    • ~10-12 ppm (broad singlet, 1H): The carboxylic acid proton (COOH), which may be very broad or exchange with residual water.

  • Data Analysis: The obtained spectrum should be consistent with the expected structure of this compound. The absence of significant unassigned signals indicates high purity.

Visualizing Workflows and Relationships

To better understand the role of the Certificate of Analysis, the following diagrams illustrate key logical workflows.

CoA Evaluation Workflow Receive Receive this compound with Lot-Specific CoA Review Review CoA Specifications: - Purity (HPLC) - Enantiomeric Purity - Optical Rotation - Identity (NMR) Receive->Review Compare Compare Data to Internal Standards / Prior Lots Review->Compare Decision Accept or Reject Batch? Compare->Decision Accept Proceed to Synthesis Decision->Accept Meets Specs Reject Reject Batch & Contact Supplier Decision->Reject Fails Specs Quarantine Quarantine Material Reject->Quarantine

Caption: A logical workflow for evaluating the quality of this compound using its Certificate of Analysis.

Impact of CoA on Research Outcome cluster_0 High-Quality Reagent (Verified by CoA) cluster_1 Low-Quality Reagent (No/Poor CoA) HQ_CoA Comprehensive CoA HQ_Reagent High-Purity this compound HQ_CoA->HQ_Reagent HQ_Synth Predictable Synthesis HQ_Reagent->HQ_Synth HQ_Result Reproducible Data HQ_Synth->HQ_Result HQ_Outcome Successful Project Outcome HQ_Result->HQ_Outcome LQ_CoA Missing/Inadequate CoA LQ_Reagent Impure this compound LQ_CoA->LQ_Reagent LQ_Synth Complex Impurity Profile LQ_Reagent->LQ_Synth LQ_Result Ambiguous/Failed Results LQ_Synth->LQ_Result LQ_Outcome Project Delays / Failure LQ_Result->LQ_Outcome

Caption: The relationship between the quality of the CoA and the probability of a successful research outcome.

Conclusion

In the precise and demanding world of pharmaceutical research, the quality of starting materials is non-negotiable. For a specialized amino acid like this compound, the Certificate of Analysis serves as an indispensable tool for quality assurance. It provides the necessary data to ensure that the material will perform as expected, leading to reliable and reproducible results. By carefully scrutinizing the CoA, comparing it against established standards, and understanding the analytical methods behind it, researchers can confidently incorporate this compound into their peptide synthesis workflows, paving the way for the development of novel and effective therapeutics. Always insist on a comprehensive, lot-specific CoA; it is the unseen guardian of your research integrity.

References

The Strategic Incorporation of Boc-D-Chg-OH in Automated Peptide Synthesis: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of novel peptide therapeutics often hinges on the incorporation of non-standard amino acids to enhance stability, potency, and selectivity. Boc-D-Cyclohexylglycine (Boc-D-Chg-OH) is a key building block in this endeavor, prized for its bulky, hydrophobic side chain that can confer significant metabolic stability and modulate receptor interactions. This guide provides an objective comparison of this compound's performance in automated peptide synthesizers against other sterically hindered alternatives, supported by established experimental protocols.

The use of D-amino acids, such as D-Cyclohexylglycine, is a well-established strategy to protect peptides from enzymatic degradation, thereby prolonging their in-vivo half-life. The bulky cyclohexyl side chain of D-Chg can also enforce specific peptide conformations and enhance binding to target receptors, making it a valuable component in the medicinal chemist's toolkit. However, its significant steric bulk presents unique challenges in automated solid-phase peptide synthesis (SPPS), requiring optimized protocols to ensure efficient coupling and high-purity final products.

Performance Comparison of Sterically Hindered D-Amino Acids

While direct, head-to-head quantitative comparisons of this compound with other bulky D-amino acids in the synthesis of a single peptide are not extensively available in the literature, a qualitative and inferred quantitative comparison can be made based on their chemical structures and established principles of solid-phase peptide synthesis. The primary challenge with these amino acids is overcoming the steric hindrance during the coupling step.

ParameterThis compound (D-Cyclohexylglycine)Boc-D-Cha-OH (D-Cyclohexylalanine)Boc-D-Tle-OH (D-tert-Leucine)
Structure of Side Chain -CH(C₆H₁₁)-CH₂(C₆H₁₁)-C(CH₃)₃
Relative Steric Hindrance HighModerate to HighVery High
Expected Coupling Efficiency Moderate to challenging. May require extended coupling times or double coupling, especially in difficult sequences.[1]Generally better than this compound due to the additional methylene (B1212753) spacer, but can still be challenging.[1]Very challenging. Often requires specialized, highly potent coupling reagents and/or elevated temperatures to achieve good yields.
Recommended Coupling Strategy Use of potent activating agents like HBTU/HOBt or DIC/HOBt is recommended.[1] Double coupling may be necessary.Similar to this compound, with potent activators being the standard approach.[1]Often requires stronger coupling reagents like HATU or COMU, and may benefit from microwave-assisted synthesis.
Potential for Aggregation The hydrophobic side chain can contribute to peptide aggregation during synthesis, especially in hydrophobic sequences.Similar to this compound, the hydrophobicity can promote aggregation.The highly hydrophobic and bulky nature can significantly increase the risk of aggregation.
Impact on Peptide Properties Increases metabolic stability and hydrophobicity. Can act as a glycine (B1666218) receptor modulator.[2]Increases metabolic stability and hydrophobicity. Often used to enhance receptor affinity and selectivity.[1]Provides significant steric bulk and hydrophobicity, often used to create highly constrained peptide conformations.

Experimental Protocols

The successful incorporation of the sterically hindered this compound in automated peptide synthesis relies on an optimized protocol that ensures complete coupling at each step. The following is a generalized protocol for Boc-based solid-phase peptide synthesis (Boc-SPPS) on an automated synthesizer, with specific considerations for this compound.

General Workflow for Automated Boc-SPPS

Resin_Swelling Resin Swelling in DMF Boc_Deprotection Boc Deprotection (TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (DIEA in DMF/DCM) Boc_Deprotection->Neutralization Amino_Acid_Coupling Amino Acid Coupling (Activated AA in DMF) Neutralization->Amino_Acid_Coupling Washing Washing (DMF and DCM) Amino_Acid_Coupling->Washing Washing->Boc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (e.g., HF or TFMSA) Washing->Final_Cleavage After final AA Purification Purification (RP-HPLC) Final_Cleavage->Purification

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for this compound Incorporation (0.1 mmol scale)
  • Resin Preparation:

    • Place the appropriate amount of resin (e.g., MBHA resin for a C-terminal amide) in the reaction vessel of the automated synthesizer.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Boc-Deprotection:

    • Drain the DMF.

    • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to the resin.

    • Allow to react for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and allow to react for 20-30 minutes.

    • Drain the TFA/DCM solution and wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DMF to the resin and agitate for 2-5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to begin the activation and allow to stand for 5-10 minutes.

    • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.[1]

    • Monitoring and Double Coupling: After the initial coupling, it is advisable to perform a ninhydrin (B49086) test to check for completion. If the test is positive (indicating free amines), a second coupling should be performed with a freshly prepared solution of activated this compound for another 1-2 hours.

  • Washing:

    • After the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

    • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and dried.

  • Purification:

    • The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Biological Context: Glycine Receptor Modulation

Peptides containing D-Cyclohexylglycine have been investigated for their ability to modulate glycine receptors, which are important targets in the central nervous system for treating neurological disorders and pain.[2] The following diagram illustrates a simplified signaling pathway of an inhibitory glycine receptor.

cluster_0 Postsynaptic Neuron GlyR Glycine Receptor (Ligand-gated Ion Channel) Cl_ion Cl- Influx GlyR->Cl_ion Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Cl_ion->Hyperpolarization Glycine Glycine (Agonist) Glycine->GlyR Binds Peptide D-Chg Containing Peptide (Modulator) Peptide->GlyR Modulates

Figure 2: Simplified signaling of an inhibitory glycine receptor.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of advanced peptide therapeutics. Its incorporation into peptide sequences can significantly enhance metabolic stability and modulate biological activity. Success in automated synthesis requires careful optimization of coupling conditions, including the use of potent activating reagents and potentially extended reaction times or double coupling protocols to overcome its inherent steric hindrance. By employing the strategies outlined in this guide, researchers can effectively utilize this compound to explore new frontiers in peptide-based drug discovery.

References

Spectroscopic Disparities: A Comparative Analysis of Peptides Containing D-Cyclohexylglycine and L-Cyclohexylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences imparted by stereochemistry is paramount. The incorporation of non-proteinogenic amino acids, such as the enantiomeric pair D-cyclohexylglycine (D-Chg) and L-cyclohexylglycine (L-Chg), into peptide therapeutics can significantly influence their conformational preferences, and consequently, their biological activity and pharmacokinetic profiles. This guide provides an objective comparison of the spectroscopic signatures of peptides containing these two amino acids, supported by experimental data and detailed protocols to aid in their characterization.

The chirality of an amino acid residue within a peptide chain dictates the local backbone torsion angles and side-chain orientation, leading to distinct three-dimensional structures. These conformational differences are readily probed by various spectroscopic techniques, with chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) being particularly sensitive to stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy further provides high-resolution structural information, revealing subtle differences in the chemical environment of individual atoms between diastereomeric peptides.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic differences observed in peptides containing D-Chg versus L-Chg. It is important to note that the exact values can vary depending on the peptide sequence, solvent, and temperature. However, the trends highlighted below are generally characteristic of the conformational influence of these enantiomeric residues.

Spectroscopic TechniqueParameterPeptides with L-Cyclohexylglycine (L-Chg)Peptides with D-Cyclohexylglycine (D-Chg)Key Differences & Interpretation
Circular Dichroism (CD) Far-UV CD Maxima/MinimaTypically exhibit CD spectra characteristic of the overall secondary structure (e.g., α-helix, β-sheet) adopted by the L-amino acid-containing peptide backbone. For instance, a right-handed α-helix would show negative bands around 222 nm and 208 nm, and a positive band around 192 nm.Often induce mirror-image or significantly altered CD spectra compared to their L-Chg counterparts. The introduction of a D-amino acid can disrupt regular secondary structures or promote alternative conformations, such as left-handed helices or specific types of β-turns, leading to distinct CD signatures.The sign and magnitude of the CD bands are highly sensitive to the chirality of the constituent amino acids. A change from L-Chg to D-Chg can invert the CD spectrum, indicating an opposite overall chirality of the peptide backbone.
Vibrational Circular Dichroism (VCD) Amide I and Amide II BandsVCD spectra in the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) regions are sensitive to the local conformation and hydrogen bonding patterns, which are influenced by the L-chirality of the cyclohexylglycine residue.Display VCD spectra that are often mirror images of those for L-Chg peptides in the amide regions. This is a direct consequence of the opposite stereochemistry at the α-carbon, which dictates the handedness of the local peptide backbone conformation.[1][2]VCD is a powerful tool for determining the absolute configuration of chiral molecules. The observation of mirror-image VCD spectra for the amide bands provides strong evidence for the presence of enantiomeric peptide conformations.
Nuclear Magnetic Resonance (NMR) ¹H Chemical Shifts (δ)The chemical shifts of the α-proton (Hα) and amide proton (NH) of the Chg residue and neighboring residues are influenced by the local electronic environment and spatial proximity to other groups, which are determined by the L-configuration.The Hα and NH chemical shifts of the D-Chg residue and adjacent amino acids will differ from those in the L-Chg peptide due to the different spatial arrangement of the cyclohexyl side chain and its influence on the backbone conformation and shielding/deshielding effects.Differences in chemical shifts (Δδ) between diastereomers can be used to probe conformational changes. Significant changes in Hα chemical shifts are indicative of altered backbone torsion angles (φ, ψ).
³J(HNHα) Coupling ConstantsThe magnitude of the three-bond coupling constant between the amide proton and the α-proton is related to the dihedral angle φ via the Karplus equation. The value will be characteristic of the preferred φ angle for an L-amino acid in a given secondary structure.The preferred φ angle for a D-amino acid is often different from its L-counterpart to avoid steric clashes, resulting in a different ³J(HNHα) coupling constant.Measuring ³J(HNHα) provides valuable constraints for determining the backbone conformation around the Chg residue in both diastereomers.
Nuclear Overhauser Effect (NOE)The pattern of NOE cross-peaks (e.g., between Hα(i) and NH(i+1)) provides information on through-space proximities between protons and is used to define the peptide's three-dimensional structure.The set of NOE connectivities will be different for the D-Chg containing peptide, reflecting the altered inter-proton distances resulting from the different backbone and side-chain conformation.A comparison of the NOESY spectra of the two diastereomers allows for a detailed analysis of the conformational changes induced by the inversion of stereochemistry at the Chg residue.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable spectroscopic data. Below are generalized protocols for the key experiments cited.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL. The solvent should be transparent in the far-UV region (below 250 nm).

  • Instrumentation: A calibrated CD spectropolarimeter is used. The instrument is purged with nitrogen gas to minimize absorption by oxygen in the far-UV region.

  • Data Acquisition:

    • Spectra are typically recorded from 260 nm to 190 nm in a quartz cuvette with a path length of 0.1 cm.

    • The following parameters are commonly used: bandwidth of 1.0 nm, scanning speed of 50 nm/min, and a data pitch of 0.5 nm.

    • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Processing: A baseline spectrum of the solvent is subtracted from the sample spectrum. The resulting data is converted to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length in centimeters.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃) to a concentration of 1-10 mg/mL to minimize the interfering absorption of the solvent in the amide I and II regions.

  • Instrumentation: A VCD spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) for generating circularly polarized light, is used.

  • Data Acquisition:

    • Spectra are recorded in the mid-infrared region, typically from 1800 cm⁻¹ to 1200 cm⁻¹, which covers the amide I and amide II bands.

    • A sample cell with a path length of 50-100 µm and CaF₂ windows is used.

    • A sufficient number of scans are collected and co-added to achieve an adequate signal-to-noise ratio, often requiring several hours of acquisition time.

  • Data Processing: The VCD spectrum is obtained by subtracting the absorbance of right-circularly polarized light from that of left-circularly polarized light. A baseline correction is applied, and the spectrum of the solvent is subtracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. A small amount of a reference standard (e.g., DSS or TSP) is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe is used.

  • Data Acquisition:

    • 1D ¹H NMR: A simple one-pulse experiment is performed to obtain an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for obtaining distance restraints between protons that are close in space (< 5 Å), which are used to determine the three-dimensional structure. A mixing time of 200-400 ms (B15284909) is typically used for peptides of this size.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This can be used as an alternative to NOESY, especially for molecules with correlation times near the point where the NOE is zero.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., TopSpin, NMRPipe). Chemical shifts are referenced to the internal standard. ³J(HNHα) coupling constants are measured from high-resolution 1D or 2D spectra. NOE cross-peaks are identified and their volumes are integrated to derive distance restraints for structure calculation.

Visualizing the Workflow and Logic

To better illustrate the experimental and logical flow of distinguishing between D-Chg and L-Chg containing peptides, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation synthesis_l Solid-Phase Synthesis of L-Chg Peptide hplc HPLC Purification synthesis_l->hplc synthesis_d Solid-Phase Synthesis of D-Chg Peptide synthesis_d->hplc mass_spec Mass Spectrometry (Verification) hplc->mass_spec cd_spec Circular Dichroism (CD) mass_spec->cd_spec vcd_spec Vibrational Circular Dichroism (VCD) mass_spec->vcd_spec nmr_spec NMR Spectroscopy (1D, 2D TOCSY, 2D NOESY) mass_spec->nmr_spec cd_analysis Secondary Structure Analysis cd_spec->cd_analysis vcd_analysis Absolute Configuration Determination vcd_spec->vcd_analysis nmr_analysis 3D Structure Calculation & Conformational Analysis nmr_spec->nmr_analysis

Experimental workflow for comparing D-Chg and L-Chg peptides.

logical_relationship cluster_chirality Chirality cluster_conformation Peptide Conformation cluster_spectroscopy Spectroscopic Output l_chg L-Cyclohexylglycine conformation Distinct 3D Structures (Backbone & Side-chain) l_chg->conformation d_chg D-Cyclohexylglycine d_chg->conformation cd_vcd Chiroptical Spectra (CD & VCD) - Often Mirror Images conformation->cd_vcd nmr NMR Spectra - Different Chemical Shifts - Different NOE Patterns conformation->nmr

Logical relationship between chirality and spectroscopic output.

References

Safety Operating Guide

Navigating the Disposal of Boc-D-Chg-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fremont, CA - For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Boc-D-Chg-OH (N-Boc-D-cyclohexylglycine) is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information and a clear, step-by-step plan for the proper disposal of this compound, ensuring operational integrity and adherence to regulatory standards.

While some safety data sheets (SDS) for the L-enantiomer of this compound (Boc-L-Chg-OH) may classify it as not hazardous under OSHA's 2012 Hazard Communication Standard, it is crucial to note that hazard classifications can vary.[1] Some suppliers of this compound have associated it with GHS hazard statements indicating potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, a conservative approach to handling and disposal is strongly recommended.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is vital for safe handling and for the accurate labeling of waste containers.

PropertyValue
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol [2]
Appearance White to off-white powder or crystalline solid
Storage Temperature 2-8°C

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.

Ensure work is conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.

Experimental Protocol for Waste Collection and Disposal:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.

    • Use separate containers for solid and liquid waste. Ensure the container material is compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is generally suitable.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "N-Boc-D-cyclohexylglycine".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols (e.g., irritant) as per your institution's guidelines and the GHS pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with the complete information from your waste container label.

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • For a minor spill, and if you are trained to do so, carefully clean it up using an appropriate absorbent material. Avoid generating dust.

    • Place all contaminated materials in a sealed, labeled hazardous waste container for disposal.

    • For a large spill, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling containerize Place Waste in Designated Container handling->containerize label_container Label Container Clearly: - Chemical Name - Quantity - Hazards containerize->label_container store Store Sealed Container in Designated Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Boc-D-Chg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Boc-D-Chg-OH (N-tert-butoxycarbonyl-D-cyclohexylglycine), a commonly used protected amino acid in peptide synthesis.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile glovesPrevents direct skin contact with the chemical.[3]
Body Protection Laboratory coatProtects skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. A dust mask is recommended if there is a risk of generating dust.Minimizes inhalation of the compound, which may cause respiratory irritation.[4]

Hazard Identification and Safety

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2) [4]

  • Serious Eye Irritation (Category 2A) [4]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation [4]

Precautionary Statements:

  • Wash hands thoroughly after handling.[1]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Store in a well-ventilated place. Keep container tightly closed.[6][7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated laboratory or under a chemical fume hood.[6][7]

  • Have an eyewash station and safety shower readily accessible.

  • Keep the container tightly closed when not in use.[6][7]

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid generating dust when weighing or transferring the solid material.[6][8]

  • Use non-sparking tools to prevent ignition sources.[7]

  • Avoid contact with skin and eyes.[5][7] In case of contact, rinse immediately and thoroughly with water.[5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7] Recommended storage temperature is 2-8°C.[7]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated and clearly labeled hazardous waste container.[3]

  • Do not dispose of the chemical down the drain or in regular trash.[3]

2. Container Disposal:

  • Dispose of the original container as unused product unless thoroughly decontaminated.[6]

3. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

A Preparation - Don PPE - Prepare well-ventilated workspace B Weighing and Transfer - Use spatula - Avoid dust generation A->B C Reaction Setup - Add to reaction vessel - Proceed with synthesis B->C D Cleanup - Decontaminate workspace - Remove PPE C->D E Waste Disposal - Segregate waste - Store in labeled container D->E

Figure 1. Standard laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Chg-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Chg-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。